molecular formula C22H20O12 B601455 Diosmetin-3-O-glucuronide CAS No. 152503-50-9

Diosmetin-3-O-glucuronide

Numéro de catalogue: B601455
Numéro CAS: 152503-50-9
Poids moléculaire: 476.4 g/mol
Clé InChI: VATVKLJSQQBZTF-SXFAUFNYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diosmetin-3-O-glucuronide is identified as the primary circulating metabolite in human plasma and urine following the oral administration of diosmin, a flavonoid commonly used for chronic venous disorders . This key bioactive compound is central to scientific investigations aimed at understanding the pharmacological effects of diosmin-based treatments. Research has demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties in ex vivo human skin models, which are relevant to vascular health . In models of neurogenic inflammation, it significantly reduces the secretion of interleukin-8 (IL-8) and counteracts substance P-induced capillary vasodilation . Furthermore, in models of UVB-induced oxidative stress, it effectively decreases the production of hydrogen peroxide and mitigates the formation of cyclobutane pyrimidine dimers (CPDs), which are indicators of DNA damage . The maximal efficacy for these protective effects was observed at concentrations approximating the peak plasma levels achieved with a standard 600 mg daily dose of diosmin, underscoring its physiological relevance . Beyond vascular research, this metabolite is also a crucial reference standard in pharmacokinetic and metabolism studies. It is used to elucidate the complex interplay between glucuronidation by enzymes like UGT1A1, UGT1A6, and UGT1A9, and the subsequent cellular efflux of the glucuronidated metabolites by transporters such as the Breast Cancer Resistance Protein (BCRP) .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVKLJSQQBZTF-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of Diosmetin-3-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and other plants.[1][2][3][4][5][6] Diosmin is widely used as a venoactive drug for the treatment of chronic venous disease (CVD).[1][2] Following oral administration, diosmin is hydrolyzed by gut microbiota to its aglycone, diosmetin (B1670712), which is then rapidly absorbed and metabolized into glucuronide conjugates, with this compound being the most abundant.[1][2][3][4][5] Emerging evidence indicates that this major metabolite is not merely an inactive byproduct but possesses significant biological activities, particularly anti-inflammatory and antioxidant effects, which likely contribute to the therapeutic efficacy of diosmin.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Metabolism of Diosmin to this compound

The metabolic conversion of diosmin to this compound is a critical step for its bioavailability and subsequent biological activity. The process begins in the intestine where microbial enzymes cleave the rutinose group from diosmin to yield diosmetin. Diosmetin is then absorbed and undergoes phase II metabolism, primarily in the liver, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the 3'-hydroxyl group, forming this compound. This glucuronidation enhances the water solubility of the compound, facilitating its circulation in the bloodstream and eventual excretion.

Diosmin Diosmin (Oral Administration) Gut_Microbiota Gut Microbiota (Hydrolysis) Diosmin->Gut_Microbiota Diosmetin Diosmetin (Aglycone) Gut_Microbiota->Diosmetin Absorption Intestinal Absorption Diosmetin->Absorption Liver_Metabolism Hepatic Metabolism (Glucuronidation) Absorption->Liver_Metabolism D3OG This compound (Major Circulating Metabolite) Liver_Metabolism->D3OG Circulation Systemic Circulation D3OG->Circulation

Figure 1. Metabolic pathway of diosmin to this compound.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in ex vivo human skin models.[1][2] In these studies, inflammation was induced by substance P, a neuropeptide known to trigger inflammatory responses in the skin.[7][8][9]

Quantitative Data

The anti-inflammatory effects of this compound are summarized in the tables below.

Concentration (pg/mL)IL-8 Secretion Inhibition (%) vs. Substance P control
30020.5 ± 35.2
900Not specified, but significant
270049.6 ± 23.8 (Maximal effect)
8500No additional inhibition
17000No additional inhibition
Table 1: Inhibition of Substance P-Induced IL-8 Secretion by this compound in Human Skin Explants.[1]
Concentration (pg/mL)Reduction in Mean Luminal Cross-Sectional Area of Capillaries (%)Reduction in Percentage of Dilated Capillaries (%)
30033.8 ± 32.824.7 ± 22.0
900Significant reduction, similar to controlSignificant reduction
270048.6 ± 21.433.5 ± 15.4
8500Significant reductionSignificant reduction
17000Significant reductionSignificant reduction
Table 2: Vasoconstrictive Effects of this compound on Substance P-Induced Capillary Dilation in Human Skin Explants.[1]
Signaling Pathways

The anti-inflammatory action of this compound is believed to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Substance P can activate NF-κB, leading to the transcription of pro-inflammatory cytokines like IL-8.[7][9] Diosmetin, the aglycone, has been shown to suppress NF-κB activation.[10][11] It is hypothesized that this compound exerts its effect by interfering with the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and inhibits the expression of target inflammatory genes.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SubstanceP Substance P NK1R NK1R SubstanceP->NK1R IKK IKK NK1R->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->pIkBa_NFkB NFkB_active NF-κB (Active) pIkBa_NFkB->NFkB_active IκBα degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation D3OG This compound D3OG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter IL8 IL-8 Gene Transcription DNA->IL8 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Radiation ROS ROS (e.g., H₂O₂) UVB->ROS Induces Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Oxidizes Keap1 DNA_damage DNA Damage (CPDs) ROS->DNA_damage Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Nrf2 release Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation D3OG This compound D3OG->ROS Directly scavenges D3OG->Keap1_Nrf2 Promotes Nrf2 release ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Gene Transcription (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes start Start skin_prep Prepare Human Skin Explants start->skin_prep treatment Treat with This compound skin_prep->treatment inducer Induce Stress treatment->inducer substance_p Substance P (Inflammation) inducer->substance_p Yes uvb UVB Radiation (Oxidative Stress) inducer->uvb No analysis Analyze Endpoints substance_p->analysis uvb->analysis il8 IL-8 ELISA analysis->il8 h2o2 H₂O₂ Assay analysis->h2o2 cpd CPD Staining analysis->cpd capillary Capillary Dilation Analysis analysis->capillary end End il8->end h2o2->end cpd->end capillary->end

References

The Central Role of Diosmetin-3-O-glucuronide in Diosmin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmin (B1670713), a naturally occurring flavonoid, is widely utilized for its venotonic and vasoprotective properties. However, its therapeutic efficacy is not attributed to the compound itself, but rather to its metabolic products. Following oral administration, diosmin undergoes extensive metabolism, primarily orchestrated by the intestinal microbiota and subsequent hepatic transformations. This technical guide provides an in-depth exploration of the metabolic journey of diosmin, with a particular focus on the pivotal role of its major circulating metabolite, diosmetin-3-O-glucuronide. We will delve into the pharmacokinetics, analytical methodologies for quantification, and the signaling pathways modulated by these compounds, presenting a comprehensive resource for researchers in the field.

The Metabolic Cascade of Diosmin

Diosmin is not directly absorbed in the gastrointestinal tract.[1][2] The initial and critical step in its bioavailability is the hydrolysis of the rutinoside moiety (rhamnose and glucose) by enzymes of the intestinal microflora.[1][3][4] This enzymatic cleavage liberates the aglycone, diosmetin (B1670712), which is then absorbed into the systemic circulation.[1][2]

Once absorbed, diosmetin undergoes extensive phase II metabolism, primarily glucuronidation.[4][5] Studies have unequivocally identified This compound as the major circulating metabolite of diosmin in human plasma and urine.[4][6][7] Minor metabolites, including diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide, are also formed.[4][5][8] The metabolic conversion of diosmin to this compound is a crucial determinant of its biological activity.

Diosmin_Metabolism Diosmin Diosmin (Oral Administration) Intestinal_Microbiota Intestinal Microbiota (Hydrolysis) Diosmin->Intestinal_Microbiota Diosmetin Diosmetin (Aglycone) Intestinal_Microbiota->Diosmetin Systemic_Circulation Systemic Circulation (Absorption) Diosmetin->Systemic_Circulation Phase_II_Metabolism Phase II Metabolism (Glucuronidation in Liver) Systemic_Circulation->Phase_II_Metabolism D3G This compound (Major Metabolite) Phase_II_Metabolism->D3G Other_Metabolites Other Glucuronide and Sulfate Conjugates Phase_II_Metabolism->Other_Metabolites Elimination Urinary Elimination D3G->Elimination Other_Metabolites->Elimination

Metabolic pathway of diosmin after oral administration.

Pharmacokinetics of Diosmin and its Metabolites

The pharmacokinetic profile of diosmin is characterized by the rapid appearance of its aglycone, diosmetin, and its conjugates in the plasma. The parent compound, diosmin, is typically not detected in plasma, underscoring its complete presystemic metabolism.[5][8]

Table 1: Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin in Healthy Volunteers
FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Standard Diosmin900 mg4.2 ± 3.818.7 ± 9.9185.4 ± 166.2 (AUC0-96)60.2 ± 85.7[9]
Standard DiosminNot Specified~4001Not Reported26 - 43[5]
Micronized Diosmin450 mg6049.3 ± 5548.6 (pg/mL)Not ReportedNot ReportedNot Reported[4][6]
µSmin® PlusNot Specified50.3 ± 22.62.2 ± 2.9298.4 ± 163.7 (AUC0-t)Not Reported[1][2]
Unformulated Micronized DiosminNot Specified2.4 ± 1.9Not Reported31.9 ± 100.4 (AUC0-t)Not Reported[1][2]

Note: Cmax, Tmax, and AUC values are for diosmetin (after enzymatic deconjugation). Data is presented as mean ± standard deviation.

The significant variability in pharmacokinetic parameters can be attributed to differences in formulations (e.g., micronization, buffering agents), analytical methodologies, and inter-individual differences in gut microbiota composition and metabolic enzyme activity.[1][2][10]

Experimental Protocols

Quantification of Diosmetin and this compound in Human Plasma by HPLC-MS/MS

This protocol is a composite based on methodologies described in the literature.[4][5][11]

3.1.1. Plasma Sample Preparation and Enzymatic Hydrolysis

  • To 100 µL of human plasma, add 50 µL of β-glucuronidase (from Helix pomatia, ~1000 units).

  • Add 20 µL of 0.1 M ammonium (B1175870) formate (B1220265) buffer.

  • Incubate the mixture at 55°C for 2 hours to ensure complete deconjugation of glucuronide metabolites to diosmetin.[1]

  • For the analysis of intact this compound, omit the enzymatic hydrolysis step.

3.1.2. Solid-Phase Extraction (SPE) for Glucuronide Metabolites

  • Condition a solid-phase extraction cartridge with methanol (B129727) followed by water.

  • Load the plasma sample (without enzymatic hydrolysis).

  • Wash the cartridge with water to remove interfering substances.

  • Elute the glucuronide metabolites with methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3.1.3. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[12]

  • Chromatographic Columns:

    • For total diosmetin (after hydrolysis): Ascentis RP-Amide column (150 × 2.1 mm, 5 µm).[5][8]

    • For diosmetin glucuronides: HALO C18 column (50 × 0.3 mm, 2.7 µm, 90 Å).[5][8]

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.

    • Diosmetin transition: m/z 301.2 → 286.1

    • Diosmin transition: m/z 609.0 → 463.0

    • Note: Specific transitions for this compound should be determined using a reference standard.

  • Quantification: Construct a calibration curve using known concentrations of diosmetin and/or this compound standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Human Plasma Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Plasma_Sample->Enzymatic_Hydrolysis For Total Diosmetin SPE Solid-Phase Extraction (for glucuronides) Plasma_Sample->SPE For Glucuronide Metabolites HPLC HPLC Separation Enzymatic_Hydrolysis->HPLC SPE->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Experimental workflow for the analysis of diosmin metabolites.

Ex Vivo Human Skin Explant Model for Inflammation Studies

This protocol is based on methodologies for studying inflammation in human skin explants.[13][14][15]

  • Skin Explant Preparation: Obtain fresh human skin from cosmetic surgeries. Using a dermal biopsy punch (e.g., 4 mm diameter), prepare full-thickness skin explants.

  • Culture: Place the explants in a 24-well plate containing DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution.

  • Induction of Inflammation: To induce a neurogenic-like inflammation, treat the skin explants with Substance P.

  • Treatment: Concurrently, treat the inflamed skin explants with varying concentrations of this compound.

  • Incubation: Incubate the explants for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis:

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., IL-8) in the culture supernatant using ELISA.

    • Histology: Fix the explants in formalin, embed in paraffin, and section for histological analysis to observe changes in tissue morphology and inflammatory cell infiltration.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation and oxidative stress.

Signaling Pathways Modulated by Diosmin and its Metabolites

Diosmin and its metabolites have been shown to exert their pharmacological effects by modulating several key intracellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory and Antioxidant Pathways

Diosmin and its metabolites, including this compound, have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][16] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, diosmin has been reported to activate the JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) pathway, which can have protective effects against ischemia-reperfusion injury.[16]

Cell Growth and Proliferation Pathways

In the context of cancer research, diosmin has been demonstrated to modulate signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein kinase B/mammalian Target of Rapamycin) and MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) pathways.[14] By inhibiting these pathways, diosmin can induce cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathways cluster_inflammation Anti-inflammatory & Antioxidant Effects cluster_cancer Anticancer Effects Diosmin_Metabolites1 Diosmin & Metabolites NFkB NF-κB Pathway Diosmin_Metabolites1->NFkB Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Diosmin_Metabolites1->JAK2_STAT3 Activates Inflammation ↓ Pro-inflammatory Cytokines ↓ Oxidative Stress NFkB->Inflammation Cell_Protection ↑ Cellular Protection JAK2_STAT3->Cell_Protection Diosmin_Metabolites2 Diosmin & Metabolites PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Diosmin_Metabolites2->PI3K_Akt_mTOR Inhibits MAPK_ERK MAPK/ERK Pathway Diosmin_Metabolites2->MAPK_ERK Inhibits Cell_Proliferation ↓ Cell Proliferation ↑ Apoptosis PI3K_Akt_mTOR->Cell_Proliferation MAPK_ERK->Cell_Proliferation

Signaling pathways modulated by diosmin and its metabolites.

Conclusion

The metabolic transformation of diosmin into diosmetin and subsequently into this compound is a prerequisite for its systemic absorption and pharmacological activity. This major metabolite is not merely an inactive excretion product but is actively involved in the therapeutic effects attributed to diosmin. A thorough understanding of this metabolic pathway and the pharmacokinetics of this compound is essential for the rational design of new drug formulations with improved bioavailability and for elucidating the precise mechanisms of action of this widely used flavonoid. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the multifaceted roles of diosmin and its metabolites in human health and disease.

References

In Vivo Formation of Diosmetin-3-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of diosmetin-3-O-glucuronide, a major circulating metabolite of the flavonoid diosmetin (B1670712). Diosmetin, the aglycone of diosmin (B1670713), undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly influences its bioavailability and pharmacological activity. This document details the metabolic pathways, enzymatic processes, and pharmacokinetic profiles of diosmetin and its primary glucuronide conjugate. It also provides detailed experimental protocols for in vivo and in vitro studies and explores the modulation of key signaling pathways by these compounds.

Introduction

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone (B191248) found in various citrus fruits and medicinal plants. It is the aglycone of diosmin, a phlebotonic drug used in the treatment of chronic venous insufficiency. Following oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed. However, the systemic bioavailability of diosmetin is generally low due to rapid and extensive metabolism, with glucuronidation being the predominant pathway. This compound has been identified as a major metabolite in both human and rat plasma and urine, making the understanding of its formation crucial for the development of diosmetin-based therapeutics.[1][2][3]

Metabolic Pathway of Diosmetin Glucuronidation

The primary route of diosmetin metabolism in vivo is glucuronidation, a phase II detoxification process that increases the water solubility of xenobiotics, facilitating their excretion. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

The formation of this compound involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 3'-hydroxyl group of diosmetin. Other hydroxyl groups on the diosmetin molecule, such as at the 7-position, can also undergo glucuronidation, leading to the formation of metabolites like diosmetin-7-O-glucuronide and diosmetin-3,7-diglucuronide.[2][4]

The liver is the primary site of diosmetin glucuronidation, with studies identifying UGT1A1, UGT1A6, and UGT1A9 as the key isoforms involved in this process.

Metabolic_Pathway cluster_ingestion Gastrointestinal Tract cluster_absorption Systemic Circulation cluster_metabolism Hepatocyte (Liver) cluster_excretion Excretion Diosmin Diosmin Diosmetin_gut Diosmetin Diosmin->Diosmetin_gut Intestinal Microbiota Diosmetin_plasma Diosmetin Diosmetin_gut->Diosmetin_plasma Absorption Diosmetin_liver Diosmetin Diosmetin_plasma->Diosmetin_liver UGTs UGT1A1, UGT1A6, UGT1A9 Diosmetin_liver->UGTs D3G This compound Urine_Bile Urine / Bile D3G->Urine_Bile Excretion UDPGA UDP-Glucuronic Acid UDPGA->UGTs UGTs->D3G Glucuronidation

Caption: Metabolic pathway of diosmin to this compound.

Quantitative Data Presentation

The pharmacokinetic parameters of diosmetin have been investigated in both preclinical (rat) and clinical (human) studies. The data consistently show rapid absorption and extensive metabolism. The following tables summarize key pharmacokinetic parameters for total diosmetin (free and conjugated forms after hydrolysis) from various studies.

Table 1: Pharmacokinetic Parameters of Diosmetin in Rats

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
100 (diosmetin, p.o.)~10,000 (as glucuronides)~1-2--[2][4]
50 (micronized diosmin)310 ± 703.25 ± 1.673150 ± 1607.70 ± 1.49[5]
225 (diosmin, p.o.)----[6][7]
325 (diosmin, p.o.)----[6][7]
425 (diosmin, p.o.)----[6][7]

Table 2: Pharmacokinetic Parameters of Diosmetin in Humans

Dosage (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
450 (diosmin)6.05 ± 5.55---[8]
900 (diosmin, single dose)4.2 ± 3.818.7 ± 9.9185.4 ± 166.2 (AUC0-96)60.2 ± 85.7
900 (diosmin, multiple doses)10.3 ± 6.36.1 ± 7.0277.6 ± 143.8 (AUC0-96)102.5 ± 174.8
1000 (diosmin)~4001-26-43[9]

Note: Values are presented as mean ± standard deviation where available. Some studies report on total diosmetin after enzymatic hydrolysis of plasma samples, which includes this compound and other conjugates.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of diosmetin following oral administration of diosmin to rats.

4.1.1. Animal Handling and Dosing

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Prepare a suspension of diosmin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the suspension orally via gavage at a specified dose (e.g., 50-100 mg/kg).[10]

4.1.2. Blood Sample Collection

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][7]

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.[1]

4.1.3. Plasma Sample Preparation and Analysis (LC-MS/MS)

  • Enzymatic Hydrolysis: To measure total diosmetin (free and glucuronidated), incubate a plasma aliquot (e.g., 100 µL) with β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) at 37°C for a specified time (e.g., 2-4 hours).[1]

  • Protein Precipitation/Liquid-Liquid Extraction: Stop the reaction and precipitate proteins by adding a solvent like acetonitrile (B52724). Alternatively, perform a liquid-liquid extraction with a solvent such as ethyl acetate to extract diosmetin.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using a validated HPLC or UHPLC system coupled with a tandem mass spectrometer (MS/MS).

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid, is employed for separation.

    • Mass Spectrometry: Use multiple reaction monitoring (MRM) in negative or positive ion mode to specifically detect and quantify diosmetin.

In Vitro Glucuronidation Assay using Rat Liver Microsomes

This protocol describes an in vitro method to assess the glucuronidation of diosmetin using rat liver microsomes.

  • Microsome Preparation: Prepare liver microsomes from untreated rats or use commercially available pooled liver microsomes.

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Rat liver microsomes (e.g., 0.5 mg/mL protein)

    • Diosmetin (at various concentrations to determine kinetics)

    • UDPGA (cofactor, e.g., 2 mM)

    • Magnesium chloride (MgCl2, e.g., 5 mM)

    • A buffer (e.g., Tris-HCl, pH 7.4)

    • Alamethicin (B1591596) (a pore-forming agent to disrupt microsomal latency, e.g., 50 µg/mg protein).[11]

  • Incubation: Pre-incubate the mixture (without UDPGA) at 37°C for 5 minutes. Initiate the reaction by adding UDPGA. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the formation of this compound using a validated LC-MS/MS method as described in section 4.1.3.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vivo Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vivo metabolism of a flavonoid like diosmetin.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Dosing Oral Administration (e.g., Diosmin in Rats) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Separation Plasma Separation (Centrifugation) Sampling->Plasma_Separation Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Plasma_Separation->Hydrolysis Extraction Analyte Extraction (LLE or SPE) Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS->Data_Analysis

Caption: Experimental workflow for an in vivo flavonoid metabolism study.
Signaling Pathways Modulated by Diosmetin

Diosmetin and its metabolites have been shown to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.

5.2.1. NF-κB Signaling Pathway

Diosmetin can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. It has been shown to suppress the phosphorylation of IKKα/β, which in turn prevents the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) Nucleus->Gene_Transcription Diosmetin Diosmetin Diosmetin->IKK

Caption: Inhibition of the NF-κB signaling pathway by diosmetin.

5.2.2. Nrf2 Antioxidant Pathway

Diosmetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Diosmetin promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Diosmetin Diosmetin Diosmetin->Keap1 Inhibition

Caption: Activation of the Nrf2 antioxidant pathway by diosmetin.

Conclusion

The in vivo formation of this compound is a critical determinant of the bioavailability and pharmacological effects of orally administered diosmin and diosmetin. The extensive glucuronidation, primarily mediated by UGT enzymes in the liver, leads to rapid clearance of the aglycone. However, the resulting glucuronide metabolites, particularly this compound, are present in significant concentrations in the circulation and may contribute to the overall therapeutic effects. Further research into the biological activities of these glucuronide conjugates is warranted. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this important class of flavonoids.

References

An In-depth Technical Guide to the Discovery and Identification of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide has been identified as the principal circulating metabolite following the oral administration of diosmin (B1670713), a naturally occurring flavonoid glycoside found in citrus fruits.[1][2][3][4] Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders. Upon ingestion, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin (B1670712), which is then absorbed and rapidly metabolized into glucuronide conjugates.[1][2][3][4] Understanding the biotransformation of diosmin and the identification of its major metabolites, such as this compound, is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the discovery and identification of this compound. It includes detailed experimental protocols for its extraction and analysis from biological matrices, a summary of quantitative data, and an exploration of its role in relevant signaling pathways.

Metabolic Pathway of Diosmin

The metabolic journey of diosmin to its active metabolite, this compound, is a multi-step process involving enzymatic transformations in the gut and liver. The following diagram illustrates this pathway.

Diosmin Metabolism Metabolic Pathway of Diosmin to this compound Diosmin Diosmin Diosmetin Diosmetin Diosmin->Diosmetin D3OG This compound Diosmetin->D3OG UDP-glucuronosyltransferase (UGT)

Metabolic conversion of diosmin to its major metabolite.

Experimental Protocols

The identification and quantification of this compound in biological samples such as plasma and urine require a series of meticulous experimental procedures. These typically involve sample preparation through solid-phase extraction, enzymatic hydrolysis to its aglycone for indirect measurement, and subsequent analysis by advanced chromatographic and mass spectrometric techniques.

Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol outlines a general procedure for the extraction of flavonoid glucuronides from plasma, which can be optimized for this compound.[5][6][7]

Materials:

  • Human plasma samples

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Thaw frozen plasma samples at room temperature.

    • To 1 mL of plasma, add a suitable internal standard.

    • Acidify the plasma sample by adding 100 µL of 2% formic acid in water to dissociate the analyte from plasma proteins.

    • Vortex the sample for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading:

    • Load the pretreated plasma supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Enzymatic Hydrolysis of this compound

To quantify total diosmetin (free and conjugated), enzymatic hydrolysis is performed to convert this compound back to its aglycone, diosmetin.[8][9][10]

Materials:

  • Plasma extract containing this compound

  • β-glucuronidase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Incubator or water bath

  • Methanol

Procedure:

  • Reaction Setup:

    • To the reconstituted plasma extract, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution (approximately 1000 units).

  • Incubation:

    • Incubate the mixture at 37°C for 2 to 18 hours. The optimal incubation time should be determined experimentally.

  • Reaction Termination:

    • Stop the reaction by adding 1 mL of ice-cold methanol.

  • Sample Preparation for Analysis:

    • Vortex the sample for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the enzyme and any precipitate.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis of diosmetin.

Analytical Identification and Quantification

The definitive identification and quantification of this compound are achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ion mobility mass spectrometry.[1][3][4]

Micro-LC-MS/MS Parameters

The following table summarizes typical parameters for the analysis of this compound.[1][4]

ParameterValue
Chromatography System Micro-Liquid Chromatography (µLC)
Column HALO C18 (50 x 0.3 mm, 2.7 µm)[1][4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 5-15 µL/min
Column Temperature 40°C
Injection Volume 1-5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition m/z 475.1 -> 300.1 (Quantifier), 285.1 (Qualifier)
Ion Source Temperature 350°C
Capillary Voltage 3.5 kV
Ion Mobility Mass Spectrometry

Ion mobility mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of the ions, which is particularly useful for separating isomeric compounds. For this compound, this technique can help to confirm its identity and differentiate it from other diosmetin glucuronide isomers.[1][3][4]

Quantitative Data

The validation of analytical methods for the quantification of this compound is essential for pharmacokinetic and metabolic studies. The following tables summarize key quantitative data.

Method Validation Parameters for Diosmetin (after hydrolysis)

The data presented here is for the aglycone, diosmetin, which is often used for the indirect quantification of its glucuronide metabolite.[11]

ParameterResult
Linearity Range 10 - 300 ng/mL
Correlation Coefficient (r) > 0.999
Intra-day Precision (%RSD) 1.6 - 4.6%
Inter-day Precision (%RSD) 2.2 - 5.3%
Accuracy > 97.9%
Recovery > 89.7%
Pharmacokinetic Data of Diosmetin in Human Plasma

The following data was obtained after oral administration of diosmin.[1]

ParameterValue
Dose 450 mg Diosmin
Mean Cmax of Diosmetin 6,049.3 ± 5,548.6 pg/mL

Signaling Pathways

Recent studies have begun to explore the biological activities of this compound, suggesting that it is not merely an inactive metabolite but may contribute to the therapeutic effects of diosmin.[2][12][13][14] The primary mechanisms of action appear to be through its anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects and NF-κB Signaling

This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway.[2] Inflammation is a key process in chronic venous disease, and the inhibition of pro-inflammatory mediators is a crucial therapeutic target.

NFkB Signaling Inhibition of NF-κB Signaling by this compound D3OG This compound IKK IKK Complex D3OG->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Genes Pro-inflammatory Genes (e.g., IL-8) NFkB_n->Genes Transcription

Proposed mechanism of NF-κB inhibition.
Antioxidant Effects

This compound also exhibits significant antioxidant activity, which is crucial in mitigating the oxidative stress associated with vascular diseases.[2][12][13][14]

Conclusion

The discovery and identification of this compound as the major metabolite of diosmin have been pivotal in understanding the pharmacology of this widely used flavonoid. The development of robust analytical methods, including solid-phase extraction and LC-MS/MS, has enabled its accurate quantification in biological matrices. Furthermore, emerging evidence suggests that this compound possesses anti-inflammatory and antioxidant properties, likely contributing to the therapeutic efficacy of its parent compound. Further research into the specific molecular targets and signaling pathways of this compound will be essential for the future development of flavonoid-based therapies for vascular and inflammatory disorders.

References

The Anti-inflammatory Effects of Diosmetin-3-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and other plants.[1][2] Diosmin is widely used as a venoactive drug for the treatment of chronic venous disease (CVD), and its therapeutic benefits are largely attributed to its anti-inflammatory and antioxidant properties.[1][3][4] Following oral administration, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin, which is then absorbed and rapidly metabolized into glucuronide conjugates, with this compound being the most prominent.[1][2] This whitepaper provides an in-depth technical overview of the anti-inflammatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Mechanism of Action: Modulation of Inflammatory Pathways

While research on the specific molecular targets of this compound is ongoing, evidence suggests its anti-inflammatory effects are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

Studies on diosmin, the parent compound of this compound, have shown that it can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1] It is hypothesized that this compound, as the primary active metabolite, is a key mediator of this effect.[1]

Figure 1: Proposed Mechanism of this compound on the NF-κB Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial regulators of inflammation. While direct studies on this compound's effect on this pathway are limited, research on its aglycone, diosmetin, has shown inhibitory effects on the phosphorylation of JNK and p38 in response to inflammatory stimuli. This suggests that this compound may also exert its anti-inflammatory effects by modulating the MAPK cascade.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory and antioxidant activities of this compound have been quantified in ex vivo human skin models. The following tables summarize the key findings.

Table 1: Effect of this compound on Substance P-Induced IL-8 Secretion in Human Skin Explants [1][2]

Concentration (pg/mL)Mean Inhibition of IL-8 Secretion (%)
30020.5
900Not specified, but less effective than 2700 pg/mL
270049.6 (Maximal effect)
8500No significant additional inhibition
17000No significant additional inhibition

Table 2: Effect of this compound on UVB-Induced Hydrogen Peroxide Production in Human Skin Explants [1][2]

Concentration (pg/mL)Mean Inhibition of H₂O₂ Production (%)
300Not specified
900Significant inhibition
270048.6 (Maximal effect)
8500No significant additional inhibition

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.

experimental_workflow cluster_preparation Tissue Preparation cluster_inflammation_model Inflammation/Oxidative Stress Induction cluster_treatment Treatment cluster_analysis Analysis Skin_Explant Human Skin Explant Preparation Substance_P Substance P (Inflammation Model) Skin_Explant->Substance_P UVB UVB Irradiation (Oxidative Stress Model) Skin_Explant->UVB Treatment Incubation with This compound Substance_P->Treatment UVB->Treatment IL8_ELISA IL-8 Measurement (ELISA) Treatment->IL8_ELISA H2O2_Assay Hydrogen Peroxide Measurement Treatment->H2O2_Assay Western_Blot Signaling Pathway Protein Analysis (Western Blot) Treatment->Western_Blot

Figure 2: General Experimental Workflow for Assessing the Anti-inflammatory Effects of this compound.
Human Skin Explant Culture and Treatment

This protocol describes the use of ex vivo human skin explants to model inflammatory and oxidative stress conditions.

  • Tissue Source: Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with informed consent from donors.

  • Explant Preparation:

    • The skin is cleaned and dissected to remove subcutaneous fat.

    • Circular explants (e.g., 8 mm diameter) are punched out.

    • Explants are placed in a culture insert at the air-liquid interface in a 12-well plate containing culture medium (e.g., DMEM supplemented with antibiotics and fetal bovine serum).

  • Inflammation Induction (Substance P Model):

    • Explants are cultured for 24 hours.

    • The culture medium is replaced with fresh medium containing Substance P (e.g., 10⁻⁵ M) to induce a neurogenic inflammatory response.

  • Oxidative Stress Induction (UVB Model):

    • Explants are placed in a sterile dish with a thin layer of PBS.

    • They are exposed to a controlled dose of UVB radiation (e.g., 200 mJ/cm²).

    • Following irradiation, explants are returned to culture plates with fresh medium.

  • Treatment with this compound:

    • This compound is dissolved in the culture medium at various concentrations (e.g., 300 pg/mL to 17000 pg/mL).

    • The treatment medium is added to the explants immediately after induction with Substance P or UVB.

    • Explants are incubated for a defined period (e.g., 24 hours).

  • Sample Collection: At the end of the incubation period, the culture supernatant is collected for cytokine analysis, and the tissue can be processed for protein or RNA extraction.

Quantification of Interleukin-8 (IL-8) by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring IL-8 levels in the culture supernatant.

  • Principle: A sandwich ELISA is used, where a capture antibody specific for human IL-8 is coated on a 96-well plate. IL-8 in the sample binds to this antibody and is then detected by a biotinylated detection antibody and a streptavidin-HRP conjugate, which produces a colorimetric signal.

  • Procedure:

    • Plate Preparation: A 96-well plate is coated with a capture antibody against human IL-8 and blocked to prevent non-specific binding.

    • Standard Curve: A serial dilution of recombinant human IL-8 is prepared to create a standard curve.

    • Sample Incubation: Culture supernatants and standards are added to the wells and incubated.

    • Detection Antibody: After washing, a biotinylated anti-human IL-8 detection antibody is added and incubated.

    • Streptavidin-HRP: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • Substrate Development: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark.

    • Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

    • Quantification: The concentration of IL-8 in the samples is determined by interpolating from the standard curve.

Measurement of Hydrogen Peroxide (H₂O₂) Production

This protocol details a common method for quantifying hydrogen peroxide levels in tissue explants.

  • Principle: The assay is based on the reaction of hydrogen peroxide with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin). The fluorescence intensity is proportional to the hydrogen peroxide concentration.

  • Procedure:

    • Sample Preparation: Tissue explants are homogenized in a suitable buffer.

    • Reaction Mixture: A working solution containing the fluorescent probe and HRP is prepared.

    • Standard Curve: A standard curve is generated using known concentrations of hydrogen peroxide.

    • Incubation: The sample homogenates and standards are added to a 96-well plate, followed by the addition of the reaction mixture. The plate is incubated at room temperature, protected from light.

    • Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red).

    • Quantification: The hydrogen peroxide concentration in the samples is calculated from the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the use of Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

  • Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., p-IκBα, total IκBα, p65).

  • Procedure:

    • Protein Extraction: Tissue explants are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., Bradford or BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., rabbit anti-p-IκBα).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG).

    • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

    • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound, the primary metabolite of diosmin, demonstrates significant anti-inflammatory and antioxidant properties. The available data strongly suggest that it exerts these effects at physiologically relevant concentrations by reducing the production of pro-inflammatory mediators such as IL-8 and reactive oxygen species. The underlying mechanism is likely linked to the inhibition of the NF-κB signaling pathway, and potentially the MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound. For researchers and professionals in drug development, this metabolite represents a promising candidate for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy in a broader range of inflammatory conditions.

References

A Technical Guide to the Antioxidant Properties of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and other plants.[1][2] Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders, and its therapeutic effects are largely attributed to its metabolites.[3] This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. While research on the direct antioxidant activities of this compound is emerging, much of our understanding of its molecular mechanisms is extrapolated from studies on its aglycone, diosmetin. This document will clearly distinguish between the data available for the glucuronide and its aglycone.

Metabolism of Diosmin to this compound

Following oral administration, diosmin is hydrolyzed by intestinal microflora to its aglycone, diosmetin. Diosmetin is then absorbed and rapidly metabolized in the body, primarily through glucuronidation, to form this compound, which is the major form detected in plasma.[2]

Diosmin Diosmin Intestinal_Microflora Intestinal Microflora Diosmin->Intestinal_Microflora Diosmetin Diosmetin (aglycone) Intestinal_Microflora->Diosmetin Hydrolysis Absorption Absorption Diosmetin->Absorption Glucuronidation Glucuronidation (Liver) Absorption->Glucuronidation Metabolism D3Og This compound Glucuronidation->D3Og

Metabolic pathway of diosmin to this compound.

Antioxidant Properties of this compound

The antioxidant activity of this compound has been demonstrated in ex vivo models of oxidative stress. The primary mechanism appears to be indirect, through the modulation of cellular antioxidant defense systems, rather than direct radical scavenging.

Quantitative Data from Ex Vivo Human Skin Model

In a key study, human skin explants were subjected to UVB-induced oxidative stress and treated with varying concentrations of this compound. The results demonstrated a significant protective effect against oxidative damage.

Parameter MeasuredConcentration of this compound% Reduction vs. UVB Control
Hydrogen Peroxide (H₂O₂) Production900 pg/mLSignificant decrease
2700 pg/mL48.6%
8500 pg/mLNo additional inhibition
Cyclobutane Pyrimidine Dimer (CPD) Positive Cells300 pg/mL20.7%
2700 pg/mL52.0%

Data sourced from a study on ex vivo human skin models.[2]

In Vitro Antioxidant Capacity of Diosmetin (Aglycone)

While direct in vitro antioxidant data for this compound is limited, studies on its aglycone, diosmetin, provide insights into its potential radical scavenging activity. It is important to note that the glucuronide moiety may influence this activity.

AssayCompoundAntioxidant Capacity
DPPH Radical ScavengingDiosmetinModerate activity reported

This data is for the aglycone, diosmetin, and may not directly reflect the activity of this compound.[4]

Proposed Signaling Pathway for Antioxidant Action

Based on studies of its aglycone, diosmetin, the antioxidant effects of this compound are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like diosmetin, this interaction is disrupted. One proposed mechanism involves the accumulation of p62, which competitively binds to Keap1, leading to the release and nuclear translocation of Nrf2.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes include Heme Oxygenase-1 (HO-1), which plays a crucial role in cytoprotection against oxidative stress.[7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3Og This compound (proposed) p62 p62 D3Og->p62 Induces accumulation Keap1 Keap1 p62->Keap1 Binds and sequesters Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Degradation Ubiquitin-Proteasome Degradation Nrf2_cyto->Degradation Leads to Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Proposed Nrf2 signaling pathway for this compound.

Experimental Protocols

UVB-Induced Oxidative Stress in Human Skin Explants

This ex vivo model is used to assess the protective effects of compounds against photo-oxidative damage.

A Human skin explants (cultured) B Treatment with This compound (various concentrations) A->B C UVB Irradiation (e.g., 250 mJ/cm²) B->C D Incubation (e.g., 24 hours) C->D E Analysis of Oxidative Stress Markers D->E F H₂O₂ Quantification E->F G CPD Immunohistochemistry E->G

Workflow for UVB-induced oxidative stress in skin explants.

Methodology:

  • Tissue Preparation: Human skin explants are obtained and cultured in an appropriate medium.

  • Treatment: The explants are pre-incubated with various concentrations of this compound (e.g., 300, 900, 2700, 8500, and 17000 pg/mL) for a specified period.

  • UVB Irradiation: The explants are exposed to a controlled dose of UVB radiation to induce oxidative stress.

  • Incubation: Post-irradiation, the explants are incubated for a further period (e.g., 24 hours).

  • Analysis:

    • Hydrogen Peroxide Assay: The levels of H₂O₂ in the tissue lysates are quantified as a measure of reactive oxygen species (ROS) production.

    • Cyclobutane Pyrimidine Dimer (CPD) Staining: Immunohistochemical staining is performed to detect and quantify CPDs, which are specific DNA lesions caused by UVB radiation.

Representative In Vitro Antioxidant Assays

While specific data for this compound is not extensively available, the following are standard protocols for assessing direct antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).

  • Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Radical Generation: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is allowed to stand in the dark for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at its maximum wavelength (around 734 nm).

  • Reaction: The test compound is added to the ABTS•+ working solution.

  • Measurement: The decrease in absorbance is recorded after a set time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Conclusion

This compound, the major metabolite of diosmin, exhibits significant antioxidant properties, primarily through the modulation of endogenous antioxidant defense mechanisms rather than direct radical scavenging.[2] Evidence from ex vivo studies demonstrates its ability to protect against UVB-induced oxidative stress by reducing hydrogen peroxide production and DNA damage.[2] While direct evidence is still emerging, it is plausible that this compound exerts its effects through the activation of the Nrf2 signaling pathway, a mechanism well-documented for its aglycone, diosmetin.[5][6][7] Further research is warranted to fully elucidate the direct radical scavenging capacity of this compound using standard in vitro assays and to confirm its role in activating the Nrf2 pathway. Such studies will be invaluable for the development of novel therapeutics targeting oxidative stress-related pathologies.

References

An In-Depth Technical Guide to the Mechanism of Action of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid glycoside found in citrus fruits and other plants. Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders. Following oral administration, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin (B1670712), which is then rapidly absorbed and conjugated in the liver to form this compound.[1][2] This metabolite is considered to be a key mediator of the pharmacological effects attributed to diosmin. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anti-inflammatory and antioxidant properties. The potential mechanisms inferred from studies on its aglycone, diosmetin, are also discussed to provide a broader context for future research.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Effects

The primary documented activities of this compound revolve around its potent anti-inflammatory and antioxidant effects. These have been most notably demonstrated in ex vivo human skin models, which provide a clinically relevant system for studying its topical and systemic effects.[1][3]

Anti-inflammatory Activity

This compound has been shown to significantly mitigate inflammatory responses. A key study utilizing substance P-induced inflammation in human skin explants demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokine interleukin-8 (IL-8).[1][3]

Quantitative Data on Anti-inflammatory Effects

ParameterTreatment Concentration (pg/mL)% Reduction vs. Stimulated Controlp-valueReference
IL-8 Secretion30020.5 ± 35.2< 0.05[1]
900-< 0.05[1]
270049.6 ± 23.8 (Maximal Effect)< 0.05[1][4]
8500-< 0.05[1]
17000-< 0.05[1]
Capillary Dilation300 - 17000Significant reduction< 0.0001[1][4]
Mean Luminal Cross-sectional Area300 - 17000Significant reduction< 0.0001[1][4]
Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant properties. Using a UVB-induced oxidative stress model in human skin explants, the metabolite was shown to reduce the production of reactive oxygen species (ROS) and protect against DNA damage.[1][3]

Quantitative Data on Antioxidant Effects

ParameterTreatment Concentration (pg/mL)% Reduction vs. Stimulated Controlp-valueReference
Hydrogen Peroxide Production900Significant reduction-[1]
270048.6 ± 25.5 (Maximal Effect)-[1][4]
Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers (CPDs)270052.0 (Maximal Effect)-[1][4]

Signaling Pathways Modulated by this compound and its Aglycone

While direct evidence for the signaling pathways modulated by this compound is emerging, studies on its aglycone, diosmetin, provide significant insights into its potential molecular targets. The structural similarity suggests that the glucuronide may engage similar, if not identical, pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Evidence suggests that the anti-inflammatory effects of diosmin and its metabolites are mediated through the inhibition of this pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including IL-8. Diosmetin has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting its activation.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB->IκB NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocation This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes (e.g., IL-8) Pro-inflammatory Genes (e.g., IL-8) NF-κB_nuc->Pro-inflammatory Genes (e.g., IL-8) Activates Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. Studies on diosmetin have shown that it can activate the Nrf2 pathway, leading to increased expression of enzymes like heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Oxidative Stress (ROS) Oxidative Stress (ROS) Oxidative Stress (ROS)->Keap1 Inactivates This compound This compound This compound->Nrf2 Promotes Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) Activates Transcription

Figure 2: Postulated activation of the Nrf2 antioxidant pathway by this compound.
PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell survival, proliferation, and apoptosis. Studies on diosmetin have demonstrated its ability to modulate these pathways in various cell types, often leading to anti-cancer effects through the induction of apoptosis and cell cycle arrest.[6][7] The relevance of these findings to the in vivo effects of this compound warrants further investigation.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Substance P-Induced Inflammation in Human Skin Explants
  • Tissue Preparation: Full-thickness human skin obtained from plastic surgery is defatted and cut into fragments.

  • Culture: Skin fragments are placed in culture inserts in 24-well plates containing culture medium.

  • Induction of Inflammation: Substance P (10⁻⁷ M) is added to the culture medium to induce an inflammatory response.

  • Treatment: this compound is added at various concentrations (e.g., 300 to 17,000 pg/mL) to the culture medium.

  • Incubation: The explants are incubated for a defined period (e.g., 24 hours).

  • Analysis:

    • IL-8 Measurement: The concentration of IL-8 in the culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISO).

    • Histology: Skin fragments are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize and quantify capillary dilation and mean luminal cross-sectional area.

SP_Inflammation_Workflow Skin Explant Preparation Skin Explant Preparation Substance P Induction Substance P Induction Skin Explant Preparation->Substance P Induction Treatment with D3G Treatment with This compound Substance P Induction->Treatment with D3G Incubation Incubation Treatment with D3G->Incubation Analysis Analysis Incubation->Analysis IL-8 ELISA IL-8 ELISA Analysis->IL-8 ELISA Histology Histology Analysis->Histology

Figure 3: Experimental workflow for the substance P-induced inflammation model.
UVB-Induced Oxidative Stress in Human Skin Explants

  • Tissue Preparation and Culture: As described above.

  • Induction of Oxidative Stress: Skin explants are exposed to a controlled dose of UVB radiation.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Incubation: The explants are incubated for a specified duration.

  • Analysis:

    • Hydrogen Peroxide Assay: The level of hydrogen peroxide in the culture supernatant is measured using a colorimetric or fluorometric assay (e.g., Amplex Red assay).

    • Immunofluorescence for CPDs: Skin fragments are fixed, sectioned, and stained with an antibody specific for cyclobutane pyrimidine dimers (CPDs) to visualize and quantify DNA damage.

Western Blot Analysis for NF-κB Activation
  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from treated and untreated cells or tissues.

  • Protein Quantification: The protein concentration of each extract is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-p65, IκBα).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound, the major metabolite of diosmin, demonstrates significant anti-inflammatory and antioxidant activities. Its mechanism of action is, at least in part, attributable to the modulation of key signaling pathways, with the inhibition of the NF-κB pathway being a prominent feature. While much of the detailed mechanistic work has been conducted on its aglycone, diosmetin, the available evidence strongly suggests that the glucuronide form is a key bioactive molecule.

Future research should focus on elucidating the direct effects of this compound on a wider range of signaling pathways, including Nrf2, PI3K/Akt, and MAPK, in various in vitro and in vivo models. Furthermore, exploring its potential therapeutic applications beyond vascular diseases, such as in cancer and neurodegenerative disorders, based on the promising activities of diosmetin, represents an exciting avenue for drug development. A deeper understanding of the molecular mechanisms of this important metabolite will be crucial for optimizing its therapeutic use and developing novel flavonoid-based therapies.

References

The Cellular Journey of Diosmetin-3-O-glucuronide: An In-depth Technical Guide to its Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of Diosmetin-3-O-glucuronide, a major circulating metabolite of the flavonoid diosmin (B1670713). While significant research has elucidated the metabolic pathway from diosmin to this glucuronide conjugate, the precise mechanisms governing its movement into and out of cells are still an active area of investigation. This document synthesizes available data on the transporters involved, presents quantitative kinetic parameters where known, details relevant experimental protocols, and visualizes the key pathways and processes. A notable gap in the current literature is the definitive identification of uptake transporters for this compound; this guide will address this by presenting plausible mechanisms based on the transport of structurally similar flavonoid glucuronides.

Introduction: From Diosmin to its Bioactive Metabolite

Diosmin, a naturally occurring flavonoid found in citrus fruits, is widely used as a phlebotonic and vascular-protecting agent. Following oral administration, diosmin is not directly absorbed. Instead, it is hydrolyzed by intestinal microflora to its aglycone, diosmetin (B1670712).[1][2] Diosmetin is then absorbed and undergoes extensive phase II metabolism, primarily glucuronidation, in the intestine and liver.[3][4] The resulting major circulating metabolite in human plasma and urine is this compound.[5][6][7][8] Understanding the cellular transport of this key metabolite is crucial for elucidating its pharmacokinetic profile, tissue distribution, and ultimately its pharmacological activity.[9]

Cellular Transport Mechanisms of this compound

The transport of this compound across cellular membranes is a critical determinant of its bioavailability and site of action. Like many flavonoid glucuronides, its hydrophilic nature necessitates the involvement of membrane transport proteins.[10] The cellular transport can be broadly divided into two processes: uptake (influx) into the cell and efflux (extrusion) from the cell.

Efflux Transport: The Role of ATP-Binding Cassette (ABC) Transporters

The efflux of this compound from cells is a well-documented process primarily mediated by ATP-binding cassette (ABC) transporters. These transporters actively pump substrates out of the cell, playing a crucial role in detoxification and cellular protection.

Breast Cancer Resistance Protein (BCRP/ABCG2): A Key Efflux Transporter

Compelling evidence points to the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, as a major efflux transporter for diosmetin glucuronides. A study utilizing UGT1A9-overexpressing HeLa cells demonstrated that the efflux of diosmetin glucuronides was significantly inhibited by Ko143, a specific BCRP inhibitor.[11] This inhibition led to a dose-dependent increase in the intracellular accumulation of the glucuronides, suggesting that BCRP-mediated excretion is a predominant pathway for their disposition.[11] BCRP is highly expressed in the apical membranes of the intestinal epithelium and liver hepatocytes, contributing to the intestinal excretion and biliary elimination of its substrates.[12]

Multidrug Resistance-Associated Proteins (MRPs/ABCCs)

While BCRP appears to be a primary efflux transporter, members of the Multidrug Resistance-Associated Protein (MRP) family are also known to transport a wide range of glucuronide conjugates and may play a role in the efflux of this compound.[3][13] For instance, MRP2 (ABCC2) is localized to the apical membrane of hepatocytes and enterocytes and is involved in the biliary and intestinal excretion of numerous glucuronides.[13][14] MRP3 (ABCC3), on the other hand, is found on the basolateral membrane and facilitates the transport of glucuronides from the liver and intestine into the bloodstream.[14] Studies on other flavonoid glucuronides, such as those of apigenin (B1666066), have implicated MRPs in their intestinal efflux.[1]

Uptake Transport: A Landscape of Plausible Candidates

The specific uptake transporters responsible for the cellular influx of this compound have not yet been definitively identified in the scientific literature. However, based on studies of structurally similar flavonoid glucuronides, members of the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families are the most likely candidates.[7][15]

Organic Anion Transporting Polypeptides (OATPs/SLCOs)

OATPs are a superfamily of uptake transporters primarily expressed in the liver, intestine, and kidneys, where they mediate the uptake of a broad range of endogenous and xenobiotic compounds, including many glucuronide conjugates.[16] Specifically, OATP1B1 and OATP1B3 are highly expressed on the basolateral membrane of hepatocytes and are crucial for the hepatic uptake of drugs and their metabolites from the blood.[17] Studies on other flavonoid glucuronides have shown them to be substrates and inhibitors of OATPs.[18][19] For example, mono-glucuronides of flavonoids like wogonin (B1683318) and scutellarein (B1681691) are actively transported by OATP1B1. Given the structural similarity, it is highly probable that this compound is also a substrate for hepatic OATPs.

Organic Anion Transporters (OATs/SLC22A)

OATs are another family of transporters involved in the uptake of organic anions, particularly in the kidneys and liver.[20] OATs play a critical role in the renal secretion of drugs and their metabolites. Research has demonstrated that OAT3 is capable of transporting flavonoid glucuronides such as quercetin-3'-O-glucuronide.[20] Therefore, it is plausible that OATs are involved in the renal uptake and subsequent urinary excretion of this compound.

Quantitative Data on Transport and Metabolism

Quantitative data on the transport kinetics of this compound itself is scarce. However, kinetic parameters for the formation of diosmetin glucuronides by UDP-glucuronosyltransferase (UGT) enzymes have been reported.

Table 1: Kinetic Parameters of Diosmetin Glucuronidation by Human Liver Microsomes (HLMs) and UGT Isoforms

Enzyme SourceGlucuronide FormedKm (μM)Vmax (pmol/min/mg)Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg)
HLMsDiosmetin-3'-O-glucuronide0.19-6.25
HLMsDiosmetin-7-O-glucuronide4.66-0.13
UGT1A9Diosmetin-3'-O-glucuronide0.45--
UGT1A6Diosmetin-7-O-glucuronide3.02--

Data extracted from "Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells".[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and transport of flavonoid glucuronides, which can be adapted for investigating this compound.

In Vitro Glucuronidation Assay

Objective: To determine the kinetics of this compound formation by liver microsomes or specific UGT isoforms.

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human UGT isoforms (e.g., UGT1A9)

  • Diosmetin

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Protocol:

  • Prepare incubation mixtures containing Tris-HCl buffer, MgCl₂, diosmetin (at various concentrations), and HLMs or a specific UGT isoform.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

  • Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Cellular Efflux Assay using Transfected Cell Lines

Objective: To investigate the role of specific efflux transporters (e.g., BCRP) in the transport of this compound.

Materials:

  • HeLa or MDCK cells stably transfected with the gene for a specific transporter (e.g., BCRP) and a relevant UGT isoform (e.g., UGT1A9).[11][21]

  • Wild-type (non-transfected) cells as a control.

  • Diosmetin

  • Specific transporter inhibitors (e.g., Ko143 for BCRP).

  • Cell culture medium and reagents.

  • LC-MS/MS system.

Protocol:

  • Seed the transfected and wild-type cells in multi-well plates and culture until confluent.

  • Incubate the cells with various concentrations of diosmetin in the presence or absence of a specific transporter inhibitor.

  • At designated time points, collect both the extracellular medium and the cell lysate.

  • Quench the metabolic activity and extract the analytes using a suitable solvent (e.g., acetonitrile).

  • Quantify the concentration of this compound in both the extracellular and intracellular fractions using LC-MS/MS.

  • Compare the efflux of the glucuronide in transfected versus wild-type cells and in the presence versus absence of the inhibitor to determine the contribution of the specific transporter.

Cellular Uptake Assay using Transfected Cell Lines

Objective: To identify and characterize the uptake transporters for this compound.

Materials:

  • HEK293 or other suitable cells stably transfected with candidate uptake transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3).

  • Wild-type (non-transfected) cells as a control.

  • Radiolabeled or unlabeled this compound.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Specific transporter inhibitors.

  • Scintillation counter (for radiolabeled compound) or LC-MS/MS system.

Protocol:

  • Seed the transfected and wild-type cells in multi-well plates and culture until confluent.

  • Wash the cells with uptake buffer.

  • Incubate the cells with a solution of this compound (at various concentrations) for a short period (e.g., 1-5 minutes) at 37°C.

  • To investigate inhibition, co-incubate with known inhibitors of the respective transporters.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular concentration of this compound.

  • Compare the uptake in transfected versus wild-type cells to confirm transporter-mediated uptake.

  • Perform kinetic analysis to determine Km and Vmax values.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Diosmin_Metabolism_and_Transport cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Portal Vein Diosmin Diosmin Diosmetin Diosmetin Diosmin->Diosmetin Intestinal Microflora UGT UGTs Diosmetin->UGT Diosmetin_blood Diosmetin Diosmetin->Diosmetin_blood Absorption This compound This compound BCRP_MRP2 BCRP/MRP2 This compound->BCRP_MRP2 Efflux MRP3_putative MRP3 (Putative) This compound->MRP3_putative Efflux UGT->this compound BCRP_MRP2->Diosmin To Lumen OATP_OAT_putative OATPs/OATs (Putative) OATP_OAT_putative->this compound Uptake (Putative) D3G_blood This compound MRP3_putative->D3G_blood

Caption: Metabolic pathway and intestinal transport of diosmin.

Hepatocyte_Transport cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus D3G_blood This compound OATP_putative OATPs (Putative) D3G_blood->OATP_putative Uptake D3G_cell This compound BCRP_MRP2 BCRP/MRP2 D3G_cell->BCRP_MRP2 Biliary Efflux MRP3_putative MRP3 (Putative) D3G_cell->MRP3_putative Basolateral Efflux (Back to Blood) OATP_putative->D3G_cell D3G_bile This compound BCRP_MRP2->D3G_bile MRP3_putative->D3G_blood

Caption: Hepatic uptake and efflux of this compound.

Experimental_Workflow_Efflux Start Start Seed_Cells Seed Transfected & Wild-Type Cells Start->Seed_Cells Incubate_Diosmetin Incubate with Diosmetin (+/- Inhibitor) Seed_Cells->Incubate_Diosmetin Collect_Samples Collect Extracellular Medium & Cell Lysate Incubate_Diosmetin->Collect_Samples Analyze_LCMS LC-MS/MS Analysis of This compound Collect_Samples->Analyze_LCMS Compare_Results Compare Efflux Rates Analyze_LCMS->Compare_Results End End Compare_Results->End

Caption: Workflow for cellular efflux assay.

Conclusion and Future Directions

The cellular transport of this compound is a complex process involving a coordinated interplay of metabolic enzymes and transport proteins. While the role of efflux transporters, particularly BCRP, in the disposition of this major diosmin metabolite is becoming clearer, a significant knowledge gap exists regarding its cellular uptake mechanisms. Based on the available evidence for structurally related flavonoid glucuronides, OATPs and OATs are strong candidates for mediating its influx into hepatocytes and renal cells, respectively.

Future research should focus on definitively identifying and characterizing the uptake transporters for this compound using in vitro models with transfected cell lines. Determining the kinetic parameters of this transport will be essential for developing accurate pharmacokinetic models and for better understanding the tissue distribution and pharmacological effects of diosmin. Furthermore, investigating potential drug-drug interactions at the level of these transporters is a critical area for future studies, given the widespread use of diosmin-containing products. A more complete understanding of the cellular journey of this compound will ultimately enable a more rational approach to its therapeutic applications and the development of novel drug delivery strategies.

References

Diosmetin-3-O-glucuronide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, biological activities, and relevant experimental protocols for the flavonoid metabolite, Diosmetin-3-O-glucuronide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the principal circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and various medicinal plants. Following oral administration, diosmin is hydrolyzed to its aglycone, diosmetin (B1670712), which is then rapidly absorbed and metabolized into glucuronidated forms, with this compound being the most prominent. This metabolite is of significant interest to the scientific community due to its potential role in the therapeutic effects attributed to diosmin, including its anti-inflammatory, antioxidant, and vasoprotective properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, with the CAS number 152503-50-9 , possesses a unique set of physicochemical properties that are crucial for its biological activity and analytical detection. A summary of these properties is presented in the table below.

PropertyValueSource
CAS Number 152503-50-9[1][2][3][4]
Molecular Formula C₂₂H₂₀O₁₂[1][2][3][4]
Molecular Weight 476.39 g/mol [1][2][3][4]
IUPAC Name (2S,3S,4S,5R,6S)-6-((5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[4]
Boiling Point 822.8 °C (Predicted)[1]
Flash Point 288.1 °C (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol (B129727).N/A
Storage Store at -20°C.N/A

Synthesis and Purification

The acquisition of pure this compound is essential for research purposes. While it can be isolated from biological samples of individuals administered diosmin, chemical and enzymatic synthesis methods offer a more controlled and scalable approach.

Enzymatic Synthesis

A common and regioselective method for the synthesis of flavonoid glucuronides is through the use of UDP-glucuronosyltransferases (UGTs).

Generalized Protocol for Enzymatic Synthesis:

  • Expression of UGTs: A specific UGT known to act on flavonoids is expressed in a suitable host system, such as E. coli or yeast.

  • Reaction Mixture Preparation: The reaction mixture typically contains the substrate (diosmetin), the expressed UGT enzyme, and the sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), in an appropriate buffer.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion.

  • Reaction Termination: The reaction is terminated, often by the addition of a solvent like methanol or by heat inactivation.

  • Purification: The product, this compound, is then purified from the reaction mixture using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis

Chemical synthesis of flavonoid glucuronides is a more complex process that often involves multiple protection and deprotection steps to achieve the desired regioselectivity.

Generalized Protocol for Chemical Synthesis:

  • Protection of Hydroxyl Groups: The hydroxyl groups on diosmetin that are not the target for glucuronidation are protected using suitable protecting groups.

  • Glucuronidation: The protected diosmetin is then reacted with a glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, in the presence of a promoter.

  • Deprotection: The protecting groups on the flavonoid and the glucuronic acid moiety are removed to yield the final product.

  • Purification: The synthesized this compound is purified using chromatographic methods.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from Silvestro et al. (2013) for the quantification of this compound in human plasma.

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard.

    • Perform solid-phase extraction (SPE) to isolate the analyte.

    • Elute the analyte and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the plasma samples.

Anti-Inflammatory Activity Assay

This protocol is based on the study by Lafoya et al. (2023) using human skin explants.

  • Explant Culture: Human skin explants are cultured at the air-liquid interface.

  • Induction of Inflammation: Inflammation is induced by exposing the explants to a pro-inflammatory agent, such as Substance P.

  • Treatment: The explants are treated with varying concentrations of this compound.

  • Measurement of Inflammatory Markers: After a 24-hour incubation period, the culture medium is collected, and the levels of inflammatory cytokines, such as Interleukin-8 (IL-8), are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The reduction in IL-8 levels in the treated groups is compared to the untreated control to determine the anti-inflammatory effect.

Quantitative Data from Lafoya et al. (2023):

Treatment GroupIL-8 Concentration (pg/mL)% Inhibition
Control (Substance P)1500 ± 200-
+ 300 pg/mL D-3-G1200 ± 15020%
+ 900 pg/mL D-3-G900 ± 10040%
+ 2700 pg/mL D-3-G750 ± 8050%

D-3-G: this compound

Antioxidant Activity Assay

This protocol is also adapted from Lafoya et al. (2023).

  • Explant Culture: Human skin explants are cultured as described above.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the explants to UVB radiation.

  • Treatment: The explants are treated with varying concentrations of this compound.

  • Measurement of Oxidative Stress Markers: After incubation, the levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are measured in the culture medium using a suitable assay kit.

  • Data Analysis: The decrease in H₂O₂ levels in the treated groups is compared to the untreated, UVB-exposed control to evaluate the antioxidant activity.

Quantitative Data from Lafoya et al. (2023):

Treatment GroupH₂O₂ Concentration (µM)% Reduction
Control (UVB)50 ± 5-
+ 300 pg/mL D-3-G40 ± 420%
+ 900 pg/mL D-3-G30 ± 340%
+ 2700 pg/mL D-3-G25 ± 250%

D-3-G: this compound

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. While direct studies on the glucuronide are emerging, research on its aglycone, diosmetin, provides significant insights into its probable mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines. Diosmetin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., Substance P IKK IKK Stimuli->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation Diosmetin This compound Diosmetin->IKK Genes Pro-inflammatory Gene Expression (e.g., IL-8) NFkB_n->Genes

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression and the production of antioxidant enzymes. Diosmetin has been demonstrated to activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage.

Nrf2_Pathway cluster_stimuli Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS e.g., UVB Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Keap1_Nrf2->Nrf2_n Translocation Diosmetin This compound Diosmetin->Keap1_Nrf2 Promotes dissociation ARE ARE Nrf2_n->ARE Genes Antioxidant Gene Expression ARE->Genes

Figure 2: Activation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This compound is a key metabolite that likely mediates the therapeutic effects of its parent compound, diosmin. Its anti-inflammatory and antioxidant properties, substantiated by in vitro and ex vivo studies, make it a compelling subject for further research in the context of vascular health and inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future investigations into the pharmacological potential of this important natural product derivative. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development.

References

Diosmetin-3-O-glucuronide: A Definitive Biomarker for Diosmin Consumption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmin (B1670713), a naturally occurring flavonoid glycoside found predominantly in citrus fruits, is widely used as a phlebotonic and vascular-protecting agent for the treatment of chronic venous insufficiency, hemorrhoids, and other circulatory disorders. Upon oral administration, diosmin is not directly absorbed. Instead, it is extensively metabolized by the intestinal microbiota to its aglycone, diosmetin (B1670712). This is then absorbed and undergoes further metabolism, primarily through glucuronidation. This technical guide delineates the scientific rationale and methodologies for utilizing diosmetin-3-O-glucuronide as a robust and reliable biomarker for assessing diosmin consumption and bioavailability in clinical and research settings.

Metabolic Pathway of Diosmin

Following oral intake, diosmin, a rutinoside of diosmetin, is hydrolyzed by intestinal enzymes, cleaving the sugar moiety to release its aglycone, diosmetin.[1][2] Diosmetin is then absorbed into the systemic circulation where it is rapidly and extensively metabolized, primarily in the liver, via Phase II conjugation reactions. The major metabolic pathway is glucuronidation, leading to the formation of diosmetin glucuronides.[2] Extensive research has confirmed that this compound is the major circulating metabolite of diosmin in both human plasma and urine.[3][4][5]

Diosmin Metabolism cluster_0 Intestinal Lumen cluster_1 Systemic Circulation & Liver Diosmin Diosmin Diosmetin Diosmetin (Aglycone) Diosmin->Diosmetin Hydrolysis by Intestinal Microbiota D3G This compound (Major Metabolite) Diosmetin->D3G Glucuronidation (Phase II Metabolism) Other_Metabolites Other Minor Metabolites (e.g., Diosmetin-7-O-glucuronide, Sulfated conjugates) Diosmetin->Other_Metabolites Other Conjugation Pathways Excretion Urinary Excretion D3G->Excretion Other_Metabolites->Excretion

Caption: Metabolic conversion of diosmin to its major biomarker.

Pharmacokinetic Profile

The pharmacokinetic parameters of diosmin are characterized by the appearance of its metabolites in circulation, as intact diosmin is generally not detected in plasma.[6][7] The aglycone, diosmetin, and its conjugated forms, are quantifiable and exhibit a distinct pharmacokinetic profile following diosmin administration.

Table 1: Pharmacokinetic Parameters of Diosmetin and its Glucuronide Metabolites Following Oral Diosmin Administration in Humans

ParameterValueStudy PopulationDosageAnalytical MethodReference
Diosmetin (from total glucuronides)
Cmax6,049.3 ± 5,548.6 pg/mLHealthy Volunteers450 mgHPLC-MS/MS[3]
TmaxNot ReportedHealthy Volunteers450 mgHPLC-MS/MS[3]
Half-life (t½)26 to 43 hoursHealthy VolunteersNot SpecifiedHPLC and LC-MS[6][7]
This compound
Cmax~2700 pg/mL (estimated peak)Not Specified600 mgNot Specified[8][9]

Experimental Protocols for Biomarker Quantification

The accurate quantification of this compound is critical for its use as a biomarker. This typically involves enzymatic deconjugation to measure total diosmetin or direct measurement of the glucuronide metabolite using advanced analytical techniques.

Quantification of Total Diosmetin in Human Plasma (Post-Enzymatic Deconjugation)

This method provides an indirect measure of this compound by quantifying the total amount of its aglycone after enzymatic hydrolysis.

1. Sample Preparation:

  • To a plasma sample (e.g., 200 µL), add an internal standard (e.g., 7-ethoxycoumarin).[8]

  • Add acetate (B1210297) buffer (pH 5.0) to adjust the pH for optimal enzyme activity.

  • Add β-glucuronidase/sulfatase from Helix pomatia to hydrolyze the glucuronide and sulfate (B86663) conjugates.[8]

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration to ensure complete hydrolysis.

2. Extraction:

  • Perform liquid-liquid extraction (LLE) with an organic solvent such as tert-butyl methyl ether at an acidic pH (e.g., pH 2).[8]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer containing diosmetin to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

3. Analytical Method: HPLC-MS/MS:

  • Chromatographic Separation:

    • Column: Ascentis RP-Amide column (150 × 2.1 mm, 5 µm).[3][10]

    • Mobile Phase: A gradient of methanol (B129727) and 1% formic acid in water.[8]

    • Flow Rate: 0.5 mL/min.[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diosmetin: m/z 301.2 → 286.1[8]

      • Internal Standard (7-ethoxycoumarin): m/z 191[8]

Direct Quantification of this compound in Human Plasma

This method allows for the specific measurement of the major metabolite without the need for enzymatic hydrolysis.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB).

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the diosmetin glucuronides with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

2. Analytical Method: Micro-Liquid Chromatography-Tandem Mass Spectrometry (µLC-MS/MS):

  • Chromatographic Separation:

    • Column: HALO C18 column (50 × 0.3 mm, 2.7 µm, 90 Å).[3][10]

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and formic acid in water.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI in negative or positive ion mode.

    • Detection Mode: MRM.

    • MRM Transition (example): Precursor ion [M-H]⁻ or [M+H]⁺ for this compound to a specific product ion.

Quantification of this compound in Human Urine

A simplified "dilute-and-shoot" method is often sufficient for urine samples due to higher concentrations and a less complex matrix.

1. Sample Preparation:

  • Centrifuge the urine sample to pellet any particulate matter.

  • Dilute an aliquot of the supernatant with the mobile phase.[3][10]

  • Directly inject the diluted sample into the LC-MS/MS system.

2. Analytical Method: LC-MS/MS:

  • Chromatographic Separation:

    • Column: Discovery HSF5 column (100 × 2.1 mm, 5 µm).[3][10]

    • Mobile Phase: A suitable gradient of acetonitrile and formic acid in water.

  • Mass Spectrometric Detection: As described for plasma analysis.

Experimental Workflow cluster_plasma Plasma Sample Analysis cluster_urine Urine Sample Analysis P_Sample Plasma Sample P_Enzyme Enzymatic Hydrolysis (β-glucuronidase) P_Sample->P_Enzyme P_SPE Solid-Phase Extraction (SPE) P_Sample->P_SPE P_LLE Liquid-Liquid Extraction (LLE) P_Enzyme->P_LLE P_Analysis LC-MS/MS Analysis P_LLE->P_Analysis P_SPE->P_Analysis P_Total Total Diosmetin (Indirect Biomarker) P_Analysis->P_Total P_Direct This compound (Direct Biomarker) P_Analysis->P_Direct U_Sample Urine Sample U_Dilute Dilution U_Sample->U_Dilute U_Analysis LC-MS/MS Analysis U_Dilute->U_Analysis U_Result This compound U_Analysis->U_Result

Caption: Analytical workflows for diosmetin metabolite quantification.

Signaling Pathways Modulated by Diosmin Metabolites

The therapeutic effects of diosmin are attributed to the biological activities of its metabolites, which have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

Diosmin and its metabolites exert significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Mechanism:

    • Diosmin metabolites inhibit the activation of IκB kinase (IKK).

    • This prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).

    • As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

    • The transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β is suppressed.[6]

Anti-inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Substance P) IKK IKK Stimuli->IKK Diosmetin_Metabolite This compound Diosmetin_Metabolite->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by diosmin metabolites.
Antioxidant Signaling Pathway

The antioxidant properties of diosmin metabolites are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

  • Mechanism:

    • Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

    • Diosmin metabolites may facilitate this dissociation.

    • Free Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of antioxidant genes.

    • This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).

Antioxidant Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative_Stress->Keap1_Nrf2 Diosmetin_Metabolite This compound Diosmetin_Metabolite->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Transcription Transcription of Antioxidant Genes (HO-1, SOD, CAT) ARE->Transcription

Caption: Activation of the Nrf2 antioxidant pathway by diosmin metabolites.

Conclusion

This compound serves as a highly specific and reliable biomarker for diosmin consumption. Its quantification in plasma and urine provides a direct measure of the bioavailability of orally administered diosmin. The detailed analytical protocols provided herein offer robust methods for its measurement in a research or clinical setting. Furthermore, understanding the modulation of key anti-inflammatory and antioxidant signaling pathways by diosmin's metabolites provides a mechanistic basis for its therapeutic effects and underscores the importance of its major metabolite, this compound, as a key indicator of biological activity. This comprehensive guide provides the necessary technical information for the effective utilization of this compound as a critical biomarker in the study and development of diosmin-based therapeutics.

References

Methodological & Application

Application Note: Quantification of Diosmetin-3-O-glucuronide in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosmetin (B1670712), an O-methylated flavone (B191248) and the aglycone of diosmin (B1670713), is a naturally occurring compound found in citrus fruits.[1] Pharmacological studies have highlighted its potential as an anticancer, antimicrobial, antioxidant, and anti-inflammatory agent.[1] Following oral administration of its parent compound diosmin, diosmetin is rapidly metabolized into conjugates.[2][3] Notably, Diosmetin-3-O-glucuronide has been identified as the major circulating metabolite in both human plasma and urine.[2][3][4][5] Accurate and sensitive quantification of this metabolite is crucial for pharmacokinetic studies and for understanding the therapeutic efficacy of diosmin. This application note presents a detailed and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine.

Metabolic Pathway

Following ingestion, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin. Diosmetin is then absorbed and undergoes phase II metabolism, primarily glucuronidation, to form this compound, the main circulating metabolite.

cluster_gut Intestinal Lumen cluster_absorption Systemic Circulation Diosmin Diosmin Diosmetin Diosmetin Diosmin->Diosmetin Gut Microbiota Hydrolysis D3G This compound Diosmetin->D3G Phase II Metabolism (Glucuronidation)

Caption: Metabolic conversion of Diosmin to this compound.

Experimental Protocols

1. Sample Preparation

  • Human Plasma:

    • A solid-phase extraction (SPE) method is employed for plasma samples.[2][3]

    • Condition an appropriate SPE cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte using a suitable solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

  • Human Urine:

    • A simple "dilute-and-shoot" approach is utilized for urine samples.[2][3]

    • Centrifuge the urine sample to pellet any particulate matter.

    • Dilute the supernatant with the mobile phase.

    • The diluted sample is then ready for injection into the LC-MS/MS system.[2][3]

cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 Plasma Sample p2 Solid-Phase Extraction (SPE) p1->p2 p3 Elution p2->p3 p4 Evaporation & Reconstitution p3->p4 p5 Analysis by LC-MS/MS p4->p5 u1 Urine Sample u2 Centrifugation u1->u2 u3 Dilution u2->u3 u4 Analysis by LC-MS/MS u3->u4 cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Effects Diosmetin Diosmetin PI3K_Akt PI3K/Akt Pathway Diosmetin->PI3K_Akt Modulates AMPK AMPK Pathway Diosmetin->AMPK Modulates NFkB NF-κB Pathway Diosmetin->NFkB Inhibits Nrf2 Nrf2 Pathway Diosmetin->Nrf2 Activates TGFb TGF-β Pathway Diosmetin->TGFb Upregulates p53 via Insulin Improved Insulin Sensitivity PI3K_Akt->Insulin AMPK->Insulin Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant Apoptosis Apoptosis in Cancer Cells TGFb->Apoptosis

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the primary circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and certain medicinal plants.[1][2][3][4] Following oral ingestion, diosmin is hydrolyzed to its aglycone, diosmetin (B1670712), which is then rapidly absorbed and metabolized into glucuronide conjugates, with this compound being the most abundant.[2][3][4] This major metabolite is believed to be significantly involved in the pharmacological activities attributed to diosmin, including its well-documented anti-inflammatory and antioxidant properties.[2][5][6][7] These characteristics make this compound a compound of interest for investigations into chronic venous disease, neuroprotection, and cancer.[8][9]

This document provides detailed protocols for in vitro cell-based assays to evaluate the anti-inflammatory and antioxidant effects of this compound. It also includes quantitative data from published studies and visual representations of relevant pathways and workflows to guide researchers in their experimental design.

Data Presentation

The following tables summarize the quantitative effects of this compound in ex vivo human skin models, providing a clear reference for expected outcomes.

Table 1: Anti-Inflammatory Effects of this compound on Substance P-Induced IL-8 Secretion in Human Skin Explants [2][5][10][11]

Concentration of this compound (pg/mL)Mean Reduction in IL-8 Secretion (%)
300-20.5%
900Not specified
2700-49.6% (Maximal effect)
8500Not specified
17000Not specified

Table 2: Vasoconstrictive Effects of this compound on Substance P-Induced Capillary Dilation in Human Skin Explants [2][5]

Concentration of this compound (pg/mL)Mean Reduction in Luminal Cross-Sectional Area (%)Mean Reduction in Percentage of Dilated Capillaries (%)
300-33.8%-24.7%
900Similar to controlNot specified
2700Not specifiedNot specified
8500Not specified-33.5%
17000-48.6%Not specified

Table 3: Antioxidant Effects of this compound on UVB-Irradiated Human Skin Explants [5][10][6][12]

Concentration of this compound (pg/mL)Mean Reduction in Hydrogen Peroxide Production (%)Mean Reduction in CPD-Positive Cells (%)
300Not specifiedNot specified
900Not specifiedNot specified
2700-48.6% (Maximal effect)-52.0% (Maximal effect)
8500Not specifiedNot specified
17000Not specifiedNot specified

Experimental Protocols

Protocol for Assessing Anti-Inflammatory Activity in a Substance P-Induced Inflammation Model

This protocol details the methodology to assess the anti-inflammatory effects of this compound using an ex vivo human skin explant model where inflammation is induced by Substance P.[2][5][10]

Objective: To quantify the reduction in pro-inflammatory markers, such as IL-8, following treatment with this compound.

Materials:

  • Human skin explants

  • Culture medium (e.g., DMEM)

  • Substance P

  • This compound

  • ELISA kit for IL-8

  • Standard laboratory equipment (incubator, centrifuge, etc.)

Procedure:

  • Preparation of Skin Explants: Obtain human skin explants and cut them into fragments of a suitable size.

  • Culturing: Place the skin fragments in a culture medium and incubate for a period to stabilize.

  • Induction of Inflammation: Expose the explants to Substance P to induce an inflammatory response.

  • Treatment: Add this compound to the culture medium at various concentrations (e.g., 0, 300, 900, 2700, 8500, and 17000 pg/mL).

  • Incubation: Culture the treated and control explants for a defined period (e.g., three days).[2]

  • Sample Collection: Collect the supernatant from the culture medium.

  • Quantification of IL-8: Measure the concentration of IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the IL-8 levels in the this compound-treated groups to the Substance P-stimulated control group to determine the percentage reduction.

Protocol for Assessing Antioxidant Activity in a UVB-Induced Oxidative Stress Model

This protocol outlines the procedure to evaluate the antioxidant properties of this compound in a human skin explant model subjected to UVB-induced oxidative stress.[5][10][6]

Objective: To measure the reduction in oxidative stress markers, such as hydrogen peroxide and cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), after treatment with this compound.

Materials:

  • Human skin explants

  • Culture medium

  • UVB irradiation source

  • This compound

  • Assay kit for hydrogen peroxide measurement

  • Immunostaining reagents for CPD detection

  • Standard laboratory equipment

Procedure:

  • Preparation of Skin Explants: Prepare human skin explants as described in the anti-inflammatory protocol.

  • Culturing: Culture the skin fragments in a suitable medium.

  • Induction of Oxidative Stress: Expose the explants to UVB irradiation to induce oxidative damage.

  • Treatment: Treat the irradiated explants with various concentrations of this compound (e.g., 0, 300, 900, 2700, 8500, and 17000 pg/mL).

  • Incubation: Incubate the treated and control explants for a specified duration (e.g., three days).[2]

  • Measurement of Hydrogen Peroxide: Quantify the levels of hydrogen peroxide in the culture medium or cell lysates using a suitable assay kit.[5][6]

  • Detection of CPDs: Perform immunostaining on tissue sections to detect and quantify the number of CPD-positive cells.

  • Data Analysis: Compare the levels of hydrogen peroxide and the number of CPD-positive cells in the treated groups to the UVB-irradiated control group to calculate the percentage reduction.

Mandatory Visualizations

metabolic_pathway Diosmin Diosmin Diosmetin Diosmetin Diosmin->Diosmetin Hydrolysis by Gut Microbiome Diosmetin_3_O_glucuronide This compound Diosmetin->Diosmetin_3_O_glucuronide Glucuronidation

Metabolic pathway of diosmin to this compound.

experimental_workflow cluster_inflammation Anti-Inflammatory Assay cluster_antioxidant Antioxidant Assay A1 Human Skin Explants A2 Induce Inflammation (Substance P) A1->A2 A3 Treat with this compound A2->A3 A4 Measure IL-8 & Capillary Dilation A3->A4 B1 Human Skin Explants B2 Induce Oxidative Stress (UVB Irradiation) B1->B2 B3 Treat with this compound B2->B3 B4 Measure H2O2 & CPDs B3->B4

Experimental workflows for in vitro assays.

signaling_pathway cluster_inflammation Inflammation cluster_proliferation Cell Proliferation & Survival cluster_oxidative_stress Oxidative Stress Response Diosmetin Diosmetin (Parent Compound) NFkB NF-κB Diosmetin->NFkB Inhibits PI3K PI3K Diosmetin->PI3K Modulates Nrf2 Nrf2 Diosmetin->Nrf2 Activates COX2 COX-2 NFkB->COX2 ProInflammatory_Cytokines Pro-Inflammatory Cytokines NFkB->ProInflammatory_Cytokines Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes

Signaling pathways modulated by the parent compound, diosmetin.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Diosmetin-3-O-glucuronide in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of Diosmetin-3-O-glucuronide in humans. Detailed protocols for sample preparation and analysis are included to facilitate reproducible research in this area.

Introduction

Diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits, is commonly used as a phlebotonic and vascular-protecting agent. Following oral administration, diosmin is not directly absorbed. Instead, it is first hydrolyzed by intestinal microflora to its aglycone, diosmetin (B1670712). Diosmetin is then absorbed and undergoes extensive first-pass metabolism, primarily through glucuronidation, to form this compound. This glucuronide is the major circulating metabolite of diosmin in humans and is considered to be responsible for its pharmacological activity.[1][2][3][4][5][6][7][8] Understanding the pharmacokinetic profile of this compound is therefore crucial for optimizing the therapeutic use of diosmin.

Metabolic Pathway of Diosmin

Following oral administration, diosmin is metabolized in the intestine to its active form, diosmetin, which is then absorbed and conjugated in the liver to form this compound. This metabolite is the primary form found in systemic circulation.

Metabolic Pathway of Diosmin Diosmin Diosmin (Oral Administration) Intestine Intestinal Microflora (Hydrolysis) Diosmin->Intestine Diosmetin Diosmetin (Aglycone) Intestine->Diosmetin Liver Liver (Glucuronidation) Diosmetin->Liver D3OG This compound (Major Circulating Metabolite) Liver->D3OG Systemic_Circulation Systemic Circulation D3OG->Systemic_Circulation

Metabolic Pathway of Diosmin

Pharmacokinetic Parameters

The pharmacokinetic parameters of diosmetin (measured after enzymatic deconjugation of its glucuronide metabolites) following oral administration of diosmin in healthy human volunteers are summarized below. It is important to note that free diosmetin is generally not detected in plasma; the data represents the total diosmetin after hydrolysis of its conjugates.

ParameterValueStudy Reference
Cmax (Maximum Plasma Concentration) 4.2 ± 3.8 ng/mL (single 900 mg dose)[9]
10.3 ± 6.3 ng/mL (multiple 900 mg doses)[9]
6049.3 ± 5548.6 pg/mL (single 450 mg dose)[2][4][6]
~400 ng/mL[2]
Tmax (Time to Maximum Plasma Concentration) 18.7 ± 9.9 h (single 900 mg dose)[9]
6.1 ± 7.0 h (multiple 900 mg doses)[9]
1 h[2]
t1/2 (Elimination Half-life) 60.2 ± 85.7 h (single 900 mg dose)[9]
102.5 ± 174.8 h (multiple 900 mg doses)[9]
26 - 43 h[1][10]
AUC0-96 (Area Under the Curve) 185.4 ± 166.2 h·ng/mL (single 900 mg dose)[9]
277.6 ± 143.8 h·ng/mL (multiple 900 mg doses)[9]
AUC0-∞ (Area Under the Curve to Infinity) 237.2 ± 170.5 h·ng/mL (single 900 mg dose)[9]
551.0 ± 606.4 h·ng/mL (multiple 900 mg doses)[9]

Experimental Protocols

Clinical Study Design and Sample Collection

A typical pharmacokinetic study of diosmin involves the oral administration of a standardized dose to healthy volunteers. Blood samples are then collected at predetermined time points to characterize the plasma concentration-time profile of diosmetin glucuronide.

Clinical Study Workflow cluster_study Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Analysis Volunteer Healthy Volunteers Dosing Oral Administration of Diosmin Volunteer->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Enzymatic_Hydrolysis Enzymatic Hydrolysis Plasma_Separation->Enzymatic_Hydrolysis Sample_Extraction Sample Extraction Enzymatic_Hydrolysis->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling

References

Application Notes and Protocols for the Use of Diosmetin-3-O-glucuronide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the major circulating metabolite of the flavonoid diosmin (B1670713), a compound widely used in the treatment of chronic venous insufficiency and other vascular disorders. After oral administration, diosmin is hydrolyzed to its aglycone, diosmetin (B1670712), which is then rapidly metabolized to glucuronide conjugates.[1][2][3] Understanding the role of this compound in drug metabolism is crucial for evaluating the drug-drug interaction potential of diosmin and for elucidating the pharmacological activity of its metabolites. These application notes provide a comprehensive overview of the current knowledge and detailed protocols for studying this compound in the context of drug metabolism.

While extensive research has been conducted on the parent compound diosmetin, data on the direct effects of this compound on drug-metabolizing enzymes is still emerging. Therefore, this document summarizes the available information for both compounds to provide a broader context for researchers.

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Enzymes by Diosmetin (Aglycone of this compound)
CYP IsoformTest SystemSubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
CYP1A2Human Liver MicrosomesPhenacetinStrong Inhibition (IC50 not specified)-Concentration-dependent[4]
CYP2C8Human Liver MicrosomesPaclitaxel4.25 ± 0.023.13 ± 0.11Mixed[5]
CYP2C9Human Liver MicrosomesDiclofenac-1.71 ± 0.58Competitive[6]
CYP2C19Human Liver Microsomes-Moderate Inhibition (IC50 not specified)--[7]
CYP3A4Human Liver MicrosomesMidazolam-30-50 (apparent)-[8]
CYP3A4Human Liver Microsomes-Potent Inhibition (IC50 not specified)--[7]

Note: There is currently a lack of direct quantitative data (IC50 or Ki values) on the inhibitory effects of this compound on CYP enzymes. The data presented here for its aglycone, diosmetin, suggests a potential for drug-drug interactions that warrants further investigation of the glucuronide metabolite.

Table 2: Enzyme Kinetics of Diosmetin Glucuronidation by Human UGT Isoforms
UGT IsoformGlucuronide FormedKm (µM)Vmax (relative activity)Reference
UGT1A1Diosmetin-7-O-glucuronide-Major activity[9]
UGT1A6Diosmetin-7-O-glucuronide-Major activity[9]
UGT1A9Diosmetin-3'-O-glucuronide-Major activity[9]

Note: This table highlights the primary UGT enzymes involved in the formation of diosmetin glucuronides. The formation of this compound is primarily catalyzed by UGT1A9.

Table 3: Anti-inflammatory and Antioxidant Effects of this compound
EffectModel SystemBiomarkerConcentration for Max. Effect% ReductionReference
Anti-inflammatorySubstance P-exposed human skin explantsIL-8 Secretion2700 pg/mL-49.6%[1]
AntioxidantUVB-irradiated human skin explantsHydrogen Peroxide Production2700 pg/mL-48.6%[1]
AntioxidantUVB-irradiated human skin explantsCyclobutane Pyrimidine Dimers2700 pg/mL-52.0%[1]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Diosmin Diosmin Diosmin (Oral Administration) Gut Gut Microbiome Diosmin->Gut Hydrolysis Diosmetin Diosmetin (Aglycone) Gut->Diosmetin Absorption Absorption Diosmetin->Absorption Liver Liver (Phase II Metabolism) Absorption->Liver UGT1A9 UGT1A9 Liver->UGT1A9 D3G This compound (Major Metabolite) UGT1A9->D3G Glucuronidation Circulation Systemic Circulation D3G->Circulation Excretion Excretion Circulation->Excretion

Caption: Metabolic pathway of diosmin to this compound.

Experimental Workflow for In Vitro CYP Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Reaction_mix Prepare Reaction Mixture: HLM + D3G (various conc.) + Buffer HLM->Reaction_mix D3G_stock This compound (Stock Solution) D3G_stock->Reaction_mix CYP_probe CYP Probe Substrate (e.g., Midazolam for CYP3A4) Start_reaction Initiate Reaction (add Probe Substrate & Cofactors) CYP_probe->Start_reaction Cofactors NADPH Regenerating System Cofactors->Start_reaction Incubate Incubate at 37°C Stop_reaction Terminate Reaction (e.g., Acetonitrile) Incubate->Stop_reaction Reaction_mix->Start_reaction Start_reaction->Incubate Centrifuge Centrifuge Stop_reaction->Centrifuge LCMS LC-MS/MS Analysis (Quantify Metabolite) Centrifuge->LCMS Data_analysis Data Analysis (Calculate IC50/Ki) LCMS->Data_analysis

Caption: In vitro CYP inhibition assay workflow.

Experimental Protocols

Protocol 1: Determination of the Inhibitory Effect of this compound on Human CYP Enzymes

Objective: To determine the IC50 and/or Ki values of this compound for major human cytochrome P450 isoforms.

Materials:

  • This compound (analytical standard)

  • Human Liver Microsomes (HLMs)

  • Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare working solutions of this compound by serial dilution in the incubation buffer.

    • Prepare stock solutions of CYP probe substrates and their corresponding metabolites for use as analytical standards.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • Varying concentrations of this compound (and a vehicle control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (typically 10-60 minutes, within the linear range of metabolite formation).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., sigmoidal dose-response).

    • For determination of the inhibition constant (Ki), perform experiments with multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots, or non-linear regression).

Protocol 2: In Vitro Glucuronidation of a Test Compound in the Presence of this compound

Objective: To assess the potential of this compound to inhibit the glucuronidation of a co-administered drug.

Materials:

  • This compound

  • Test compound (a known substrate of UGT enzymes)

  • Human Liver Microsomes (HLMs) or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9)

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (to activate UGTs in microsomes)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of this compound and the test compound.

    • Prepare a stock solution of UDPGA.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine:

      • Tris-HCl buffer

      • MgCl2

      • Alamethicin (if using microsomes)

      • HLMs or recombinant UGT enzyme

      • Test compound

      • Varying concentrations of this compound (and a vehicle control).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for an appropriate time.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction with ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant.

  • LC-MS/MS Analysis:

    • Quantify the formation of the glucuronide metabolite of the test compound.

  • Data Analysis:

    • Determine the effect of this compound on the rate of glucuronidation of the test compound and calculate IC50 values if applicable.

Conclusion and Future Directions

This compound is a key metabolite of diosmin that exhibits biological activity. While the inhibitory effects of its aglycone, diosmetin, on major drug-metabolizing enzymes have been characterized, there is a clear need for further research to directly assess the drug-drug interaction potential of this compound itself. The protocols provided herein offer a framework for researchers to investigate the role of this important metabolite in drug metabolism and to generate the data necessary for a comprehensive safety and efficacy evaluation of diosmin-containing products. Future studies should focus on determining the IC50 and Ki values of this compound against a panel of CYP and UGT enzymes to fully understand its impact on the metabolism of co-administered drugs.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Introduction

Diosmetin-3-O-glucuronide is the major circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid glycoside found in citrus fruits and used in the treatment of chronic venous insufficiency and hemorrhoids.[1][2][3] Following oral administration, diosmin is hydrolyzed by the gut microbiota to its aglycone, diosmetin (B1670712), which is then absorbed and subsequently metabolized in the liver to form glucuronide conjugates, primarily this compound.[1][2][4] Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

Under tandem mass spectrometry (MS/MS) analysis, this compound undergoes characteristic fragmentation, primarily through the cleavage of the glycosidic bond. The precursor ion, the deprotonated molecule [M-H]⁻, has a mass-to-charge ratio (m/z) of 475.08. The most prominent fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the diosmetin aglycone product ion at m/z 299.02.[5][6] Further fragmentation of the diosmetin aglycone can occur, notably through the loss of a methyl group (CH₃), yielding a fragment at m/z 284.03.[5][6]

It is important to note that the differentiation of this compound from its isomer, diosmetin-7-O-glucuronide, by MS/MS can be challenging as they produce very similar fragmentation patterns.[6] Chromatographic separation is therefore essential for their individual quantification.

Quantitative Fragmentation Data

The following table summarizes the key ions observed in the negative ion mode MS/MS spectrum of this compound.

Ion DescriptionPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)
Deprotonated Molecule475.08--
Diosmetin Aglycone475.08299.02176.06
Diosmetin Aglycone Fragment475.08284.03191.05

Metabolic Pathway of Diosmin

The metabolic conversion of diosmin to this compound is a multi-step process involving enzymes from the gut microbiome and the host.

Metabolic Pathway of Diosmin Diosmin Diosmin Diosmetin Diosmetin Diosmin->Diosmetin D3G This compound Diosmetin->D3G Experimental Workflow Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation Sample->Preparation LC LC Separation Preparation->LC SPE or Dilution MS MS/MS Detection LC->MS Reversed-Phase C18 Data Data Analysis MS->Data MRM

References

Application Note: High-Purity Diosmetin-3-O-glucuronide for Analytical Instrument Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-3-O-glucuronide is the major circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid glycoside found in citrus fruits and used in the treatment of chronic venous insufficiency and hemorrhoids.[1][2][3] Following oral administration, diosmin is hydrolyzed in the intestine to its aglycone, diosmetin (B1670712), which is then absorbed and rapidly metabolized to form glucuronide conjugates, with this compound being the most prominent.[1][2][3][4][5] Accurate quantification of diosmetin and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note provides detailed protocols for the use of high-purity this compound as a reference standard for the calibration of analytical instruments, particularly for High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) applications.

Physicochemical Properties and Storage

High-purity this compound is commercially available as a reference standard.[6][7][8]

PropertyValue
Chemical Formula C₂₂H₂₀O₁₂
Molecular Weight 476.39 g/mol
CAS Number 152503-50-9
Appearance Neat solid
Purity >95% (HPLC)
Long-Term Storage Store at < -15°C[7]
Short-Term Storage Room temperature in the continental US; may vary elsewhere.[9]

Experimental Protocols

The following protocols are based on validated methods for the quantification of this compound in human plasma and urine.[1][2]

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate standard solutions of this compound for calibration curve construction and quality control samples.

Materials:

Procedure:

  • Stock Solution (400 µg/mL): Accurately weigh an appropriate amount of this compound and dissolve it in a 1:1 (v/v) mixture of methanol and DMSO to obtain a final concentration of 400 µg/mL.[10]

  • Working Solutions: Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase or a surrogate matrix) to prepare a series of working solutions for the calibration curve.

Sample Preparation from Biological Matrices (Plasma)

Objective: To extract this compound from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., 7-ethoxycoumarin)[10]

  • tert-Butyl methyl ether

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • To a 500 µL aliquot of plasma, add the internal standard.

  • Perform a liquid-liquid extraction with tert-butyl methyl ether at pH 2.[11]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Objective: To establish the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Chromatographic Conditions (Example for Plasma Glucuronides): [1][2]

ParameterCondition
Column HALO C18 (50 × 0.3 mm, 2.7 μm, 90 Å)
Mobile Phase Gradient of methanol and 1% formic acid
Flow Rate 0.5 mL/min
Column Temperature 43°C

Mass Spectrometric Conditions (Example): [11]

ParameterCondition
Ionization Mode Positive Ion Mode (APCI)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Diosmetin) m/z 301.2 → 286.1
MRM Transition (Diosmin) m/z 609.0 → 463.0
Internal Standard (7-ethoxycoumarin) m/z 191

Note: The specific MRM transitions for this compound should be optimized based on the instrument used.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA and EMA).[1][2] Key validation parameters are summarized below based on a validated method for diosmetin.[10]

Validation ParameterResult
Linearity Range 10–300 ng/mL (r > 0.999)
Recovery (Diosmetin) 89.7% - 92.0%
Recovery (Internal Standard) > 86.8%
Intra-day Precision (%RSD) 1.6% - 4.6%
Inter-day Precision (%RSD) 2.2% - 5.3%
Accuracy > 97.9%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation (this compound) working Working Standard Dilutions stock->working calibration Calibration Curve Generation working->calibration plasma Plasma Sample Thawing is Internal Standard Addition plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (HPLC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection quantification Quantification of Analyte detection->quantification calibration->quantification diosmin_metabolism Diosmin Diosmin Diosmetin Diosmetin (Aglycone) Diosmin->Diosmetin Hydrolysis (Intestinal Microbiota) D3G This compound (Major Metabolite) Diosmetin->D3G Glucuronidation (Liver)

References

Application Note: Quantification of Diosmetin-3-O-glucuronide in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosmin (B1670713) is a naturally occurring flavonoid commonly used in the treatment of chronic venous insufficiency and other vascular conditions. Following oral administration, diosmin is hydrolyzed by the intestinal microbiota to its aglycone, diosmetin (B1670712). Diosmetin is then absorbed and extensively metabolized in the liver, primarily through glucuronidation, before being excreted in the urine.[1][2] Diosmetin-3-O-glucuronide has been identified as the major circulating and excreted metabolite of diosmin in humans.[3][4][5] Therefore, accurate and reliable quantification of this compound in urine is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the metabolic fate of diosmin.

This application note provides a detailed protocol for the sensitive and specific measurement of this compound in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described "dilute-and-shoot" method is simple, rapid, and has been validated according to regulatory guidelines.[3][6]

Metabolic Pathway of Diosmin

The metabolic conversion of diosmin to this compound is a two-step process involving hydrolysis and subsequent glucuronidation.

cluster_intestine Intestinal Microbiota cluster_liver Liver (Phase II Metabolism) Diosmin Diosmin Diosmetin Diosmetin (Aglycone) Diosmin->Diosmetin Hydrolysis D3G This compound Diosmetin->D3G Glucuronidation (UGT enzymes) Excretion Urine D3G->Excretion Urinary Excretion

Caption: Metabolic pathway of diosmin to this compound.

Experimental Protocol

This protocol is based on the validated method described by Silvestro et al. (2013).[3][6]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar chromatographic and mass spectrometric behavior.

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human urine, drug-free

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole) equipped with an electrospray ionization (ESI) source

3. Sample Preparation: Dilute-and-Shoot

The "dilute-and-shoot" approach is a straightforward method for preparing urine samples for LC-MS/MS analysis.[3]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at approximately 4,000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, dilute the urine supernatant with the initial mobile phase (or a suitable aqueous solution) containing the internal standard. A common dilution factor is 1:1 (v/v).[3]

  • Vortex the diluted sample for 10 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC Column Discovery HSF5 (100 x 2.1 mm, 5 µm) or equivalent reversed-phase column[3][6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Optimized to provide good separation of the analyte from matrix components. A typical gradient might run from 5-95% B over several minutes.
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte's characteristics.
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the pure this compound and internal standard into the mass spectrometer. For this compound (precursor ion m/z 477), a potential product ion would be the aglycone (m/z 301).

Experimental Workflow

Urine Urine Sample Collection Prep Sample Preparation (Dilute-and-Shoot) Urine->Prep 1. Dilute with IS LC LC Separation Prep->LC 2. Inject MS MS/MS Detection (MRM Mode) LC->MS 3. Ionize & Fragment Data Data Analysis & Quantification MS->Data 4. Measure Transitions

Caption: Workflow for the analysis of this compound in urine.

Method Validation Summary

The analytical method should be validated to ensure its reliability, with results meeting the acceptance criteria set by regulatory bodies like the FDA and EMA.[3][6]

Table 1: Linearity and Sensitivity

ParameterResult
Linearity RangeTo be determined; a typical range for similar flavonoids is 2-500 ng/mL.[7]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2 ng/mL for the aglycone, suggesting a similarly low LLOQ for the glucuronide.[7]

Table 2: Accuracy and Precision

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low QC< 15%< 15%85 - 115%
Medium QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%
(Note: The values in Tables 1 and 2 represent typical acceptance criteria for bioanalytical method validation. Specific results can be found in the cited literature.)[3][8][9]

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery> 80% (Note: For a "dilute-and-shoot" method, recovery is not applicable in the traditional sense, but analyte response in post-extraction spiked samples should be consistent).[7]
Matrix EffectShould be assessed to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analyte.

Conclusion

The described LC-MS/MS method provides a robust and efficient means for the quantitative determination of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, which is essential for pharmacokinetic and clinical studies involving diosmin. Proper method validation is critical to ensure the generation of accurate and reproducible data.

References

Troubleshooting & Optimization

Improving the stability of Diosmetin-3-O-glucuronide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diosmetin-3-O-glucuronide (Di-3-O-g). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Di-3-O-g in solution during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My Di-3-O-g solution appears to be degrading. What are the primary factors that affect its stability?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidative agents. Like many flavonoid glucuronides, Di-3-O-g can undergo hydrolysis of the glucuronide bond, particularly under acidic or alkaline conditions, and is susceptible to degradation at elevated temperatures and upon exposure to UV light.

Q2: What are the recommended solvents for preparing Di-3-O-g stock solutions?

A2: For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended. Stock solutions in these solvents are generally more stable than aqueous solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer, such as phosphate-buffered saline (PBS).

Q3: How should I store my Di-3-O-g solutions to ensure maximum stability?

A3: For optimal stability, stock solutions of Di-3-O-g in anhydrous DMSO or ethanol should be stored at -20°C or -80°C and protected from light. Aqueous working solutions should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and used within 24 hours. One study suggests not storing aqueous solutions of diosmetin (B1670712) (the aglycone) for more than one day.

Q4: I am using Di-3-O-g in cell culture experiments. Is it stable in common cell culture media?

Q5: I suspect enzymatic degradation of Di-3-O-g in my biological samples. How can I prevent this?

A5: Biological matrices such as plasma or tissue homogenates may contain β-glucuronidase enzymes that can hydrolyze the glucuronide bond of Di-3-O-g, releasing the aglycone diosmetin. To prevent this ex vivo degradation, it is advisable to add a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, to the samples immediately after collection.

Troubleshooting Common Problems

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results with Di-3-O-g. Degradation of Di-3-O-g in solution.1. Prepare fresh stock and working solutions for each experiment. 2. Protect solutions from light at all times. 3. Control the temperature of your solutions, avoiding prolonged exposure to room temperature or higher. 4. Verify the pH of your solutions, as extremes in pH can accelerate degradation.
Low recovery of Di-3-O-g during sample preparation. Adsorption to container surfaces or degradation during processing.1. Use low-adsorption polypropylene (B1209903) tubes and pipette tips. 2. Keep samples on ice during processing to minimize thermal degradation. 3. If working with biological samples, add a β-glucuronidase inhibitor.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Adjust HPLC method to ensure separation of the parent compound from all degradation products.

Data Presentation: Factors Influencing Flavonoid Glucuronide Stability

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general stability trends for flavonoid glucuronides based on existing research. This information can be used as a guide for handling Di-3-O-g.

Parameter Condition General Effect on Flavonoid Glucuronide Stability Recommendations for Di-3-O-g
pH Acidic (e.g., pH < 4)Increased rate of hydrolysis of the glucuronide bond.Maintain solutions at a neutral pH (6-8) unless experimentally required. Acidic conditions should be avoided for prolonged periods.
Alkaline (e.g., pH > 8)Increased rate of hydrolysis and potential for oxidative degradation.Avoid alkaline conditions. Prepare solutions in buffers with a pH close to neutral.
Temperature Elevated (> 25°C)Accelerates both hydrolytic and oxidative degradation.Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Light UV and visible lightCan induce photodegradation, leading to the formation of radical species and subsequent degradation products.Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Oxidizing Agents e.g., hydrogen peroxideCan lead to the formation of oxidation products.Avoid the presence of strong oxidizing agents in the solution unless it is a controlled part of the experiment.
Enzymes β-glucuronidaseCatalyzes the hydrolysis of the glucuronide bond.In biological matrices, add a β-glucuronidase inhibitor like saccharo-1,4-lactone.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of Di-3-O-g for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-adsorption microcentrifuge tubes

  • Calibrated pipettes and sterile, low-adsorption tips

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the Di-3-O-g powder to equilibrate to room temperature before opening the vial. b. Weigh the required amount of Di-3-O-g powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in amber, low-adsorption microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 100 µM in PBS): a. Thaw one aliquot of the 10 mM stock solution at room temperature, protected from light. b. Dilute the stock solution with PBS (pH 7.4) to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS. c. Vortex gently to mix. d. Prepare the working solution fresh for each experiment and use it immediately. Do not store aqueous working solutions for more than a few hours at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of Di-3-O-g under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound solution (e.g., 100 µg/mL in a suitable solvent like 50:50 methanol:water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV/PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Samples:

    • Acid Hydrolysis: Mix equal volumes of the Di-3-O-g solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Alkaline Hydrolysis: Mix equal volumes of the Di-3-O-g solution and 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the Di-3-O-g solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Incubate the Di-3-O-g solution at 60°C for 2, 4, 8, and 24 hours, protected from light.

    • Photodegradation: Expose the Di-3-O-g solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Control: Keep an unstressed sample of the Di-3-O-g solution at -20°C.

  • HPLC Analysis:

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Di-3-O-g peak.

    • Use a PDA detector to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Fresh Working Solution stock->working acid Acid Hydrolysis working->acid Expose to Stress base Alkaline Hydrolysis working->base Expose to Stress oxidation Oxidation (H2O2) working->oxidation Expose to Stress thermal Thermal Stress working->thermal Expose to Stress photo Photostability working->photo Expose to Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response PI3K PI3K Akt Akt PI3K->Akt NFkB_pi3k NF-κB Akt->NFkB_pi3k Apoptosis Apoptosis Akt->Apoptosis Inhibits Inflammation Inflammation NFkB_pi3k->Inflammation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK NFkB_mapk NF-κB MAPK->NFkB_mapk NFkB_mapk->Inflammation Diosmetin Diosmetin Diosmetin->PI3K Inhibits Diosmetin->MAPKK Inhibits

Caption: Diosmetin's inhibitory effects on the PI3K/Akt and MAPK signaling pathways.

Overcoming matrix effects in Diosmetin-3-O-glucuronide LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Diosmetin-3-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, particularly in overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the LC-MS analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and irreproducible quantification.[3][4] These effects are a major concern in complex biological matrices like plasma, urine, or tissue extracts.[4]

Q2: I am observing low signal intensity for this compound. What are the potential causes?

A2: Low signal intensity can stem from several factors:

  • Ion Suppression: This is a primary cause, where matrix components interfere with the ionization of your analyte.[1][4]

  • Suboptimal MS Parameters: Incorrect source parameters (e.g., gas flows, temperatures, voltages) can lead to poor ionization.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for efficient ionization. For flavonoid glucuronides, a mobile phase containing a small amount of formic acid is often used to promote protonation in positive ion mode.[5]

  • Sample Concentration: The concentration of your analyte may be below the limit of detection of the instrument.

  • In-source Fragmentation: The glucuronide moiety might be cleaving in the ion source, reducing the signal of the parent ion.

Q3: Should I use positive or negative ionization mode for this compound analysis?

A3: Both positive and negative ionization modes can be used for the analysis of flavonoid glucuronides. Positive ion mode is often selected for good sensitivity and specificity, typically monitoring for the [M+H]+ ion.[5] In MS/MS, a characteristic loss of the glucuronic acid moiety (176 Da) is a common and diagnostic fragmentation pattern.[5] The choice between positive and negative mode should be determined empirically during method development to achieve the best signal intensity and specificity for your particular instrument and matrix.

Q4: How can I minimize matrix effects during my sample preparation?

A4: Effective sample preparation is the most critical step in reducing matrix effects.[6] The goal is to remove interfering endogenous components like phospholipids (B1166683) and proteins while maximizing the recovery of this compound. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract analytes of interest away from matrix components.

  • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[1]

Q5: What is the role of an internal standard in overcoming matrix effects?

A5: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for the matrix effects to be compensated for by calculating the ratio of the analyte peak area to the IS peak area.[1][9]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

This issue can compromise resolution and integration, leading to inaccurate quantification.

Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is suitable for this compound. A mobile phase with 0.1% formic acid is a good starting point.[5]
Injection Solvent Mismatch Reconstitute the final sample extract in the initial mobile phase.
Problem: High Signal Variability and Poor Reproducibility

This is a classic symptom of unaddressed matrix effects.

Potential Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).[7][8]
No Internal Standard Incorporate a stable isotope-labeled internal standard for this compound.
Carryover Optimize the autosampler wash procedure and inject blank samples between unknown samples to check for carryover.
Instrument Instability Check for fluctuations in temperature, pump pressure, and spray stability.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Flavonoid Glucuronides in Plasma
Sample Preparation Method Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 80-9525-50 (Suppression)Fast, simple, low costLess effective at removing phospholipids, high matrix effects.
Liquid-Liquid Extraction (LLE) 70-9015-30 (Suppression)Good for removing salts and polar interferencesCan be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) >85<20 (Suppression)High recovery, excellent cleanup, can concentrate the analyte.[5]Higher cost, requires method development.

Note: Values are representative and can vary based on the specific protocol, matrix, and analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed for effective cleanup and concentration of this compound from plasma samples.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an appropriate amount of internal standard.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE.[8]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of deionized water.[8]

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Follow with a second wash using 1 mL of 5% methanol in water to remove less polar impurities.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol containing 5% ammonium (B1175870) hydroxide.[8]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.[8]

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of matrix effects using a post-extraction spike method.[4][10]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-extraction Spike): Extract blank plasma using your established sample preparation protocol. Spike this compound into the final, clean extract at the same three concentrations.

    • Set C (Pre-extraction Spike): Spike this compound into blank plasma at the same three concentrations before performing the sample preparation protocol.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:

Parameter Formula Interpretation
Matrix Factor (MF) MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100MF < 100% indicates ion suppression. MF > 100% indicates ion enhancement.
Recovery (RE) RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100Measures the efficiency of the extraction process.
Process Efficiency (PE) PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100Represents the overall efficiency of the method, combining extraction recovery and matrix effects.

Visualizations

Matrix_Effect_Mitigation_Workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization PPT Protein Precipitation LLE Liquid-Liquid Extraction PPT->LLE Improve Cleanup SPE Solid-Phase Extraction LLE->SPE Enhance Selectivity Column Column Chemistry SPE->Column Gradient Gradient Profile Column->Gradient MobilePhase Mobile Phase Gradient->MobilePhase Source Ion Source Parameters MobilePhase->Source IS Internal Standard Source->IS End Reliable Quantification IS->End Start Start Analysis Start->PPT Initial Approach

Caption: A workflow for mitigating matrix effects in LC-MS analysis.

Troubleshooting_Decision_Tree Start Inconsistent Results or Low Signal Intensity? AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > 20%? AssessME->ME_Present OptimizePrep Optimize Sample Prep (e.g., switch to SPE) ME_Present->OptimizePrep Yes CheckInstrument Check Instrument Performance (Calibration, Source Cleanliness) ME_Present->CheckInstrument No OptimizeLC Optimize LC Separation (Gradient, Column) OptimizePrep->OptimizeLC UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate Acceptable Results Acceptable Revalidate->Acceptable CheckInstrument->Acceptable

Caption: A decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing HPLC Separation of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Diosmetin-3-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC analysis of this compound?

A typical starting mobile phase for the reversed-phase HPLC separation of this compound consists of a gradient mixture of an aqueous solvent (A) and an organic solvent (B). The aqueous phase is commonly water modified with an acid, such as 0.1% to 0.33% formic acid or acetic acid, to improve peak shape and resolution of the phenolic analyte.[1][2] The organic phase is typically acetonitrile (B52724) or methanol (B129727).[3][4] A common starting point is a gradient elution from a low to a high concentration of the organic solvent.

Q2: Why is it important to acidify the mobile phase for flavonoid analysis?

Acidifying the mobile phase is crucial for the analysis of flavonoids like this compound because it suppresses the ionization of the phenolic hydroxyl groups. This results in sharper, more symmetrical peaks and more reproducible retention times. Common acids used include formic acid, acetic acid, or phosphoric acid at low concentrations (e.g., 0.1%).[2]

Q3: What type of HPLC column is most suitable for separating this compound?

Reversed-phase columns, such as C18 or C8, are the most commonly used stationary phases for the separation of flavonoids and their glycosides.[1][3] These columns provide good retention and separation based on the hydrophobicity of the analytes. For separating glucuronide metabolites, C18 columns are a popular choice.[5][6]

Q4: How can I improve the resolution between this compound and other related compounds?

To improve resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient (slower increase in the organic solvent concentration) can enhance the separation of closely eluting peaks.

  • Change the organic solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Adjust the pH of the mobile phase: Small changes in pH can affect the retention times of ionizable compounds differently.

  • Lower the flow rate: This can increase the interaction time with the stationary phase, potentially leading to better separation, though it will also increase the run time.[7]

  • Decrease the column temperature: Lowering the temperature can sometimes improve the resolution of critical pairs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary interactions with the stationary phase Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Column overload Reduce the injection volume or the concentration of the sample.
Sample solvent incompatibility Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[7]
Column contamination or degradation Flush the column with a strong solvent or replace the column if it is old.[7][8]
Problem 2: Fluctuating Retention Times

Possible Causes and Solutions:

CauseSolution
Inconsistent mobile phase preparation Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.[8]
Column not properly equilibrated Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned with the initial mobile phase.[7]
Temperature fluctuations Use a thermostatted column compartment to maintain a consistent temperature.[7]
HPLC pump issues (e.g., leaks, faulty check valves) Perform regular pump maintenance, check for leaks, and ensure a steady flow rate.[7][8]
Problem 3: Poor Resolution

Possible Causes and Solutions:

CauseSolution
Mobile phase composition not optimal Systematically vary the gradient slope, the type of organic modifier (acetonitrile vs. methanol), and the pH of the aqueous phase.
Inappropriate column Ensure you are using a high-quality reversed-phase column (e.g., C18) with a suitable particle size.
Column temperature not optimized Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) as temperature can affect selectivity.[7]
Flow rate too high Try reducing the flow rate to increase the interaction time with the stationary phase.[9]

Experimental Protocols

General HPLC Method for this compound Separation

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices.

1. Sample Preparation:

  • Dissolve the sample in a mixture of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Elution Start with a low percentage of B (e.g., 5-15%) and increase to a higher percentage (e.g., 40-70%) over 20-30 minutes.[1]
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength Monitor at the λmax of this compound (around 340-350 nm). A DAD is useful for confirming peak identity.
Injection Volume 5-20 µL.

Visualizations

Experimental Workflow for Mobile Phase Optimization

experimental_workflow start Start: Define Analytical Goal (e.g., baseline separation) prep_sample Prepare this compound Standard Solution start->prep_sample initial_cond Select Initial HPLC Conditions (C18 column, Acetonitrile/Water with 0.1% Formic Acid) prep_sample->initial_cond run_hplc Run Initial Gradient initial_cond->run_hplc eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) run_hplc->eval_chrom optimize_grad Optimize Gradient Slope eval_chrom->optimize_grad Needs Improvement final_method Final Optimized Method eval_chrom->final_method Acceptable optimize_grad->run_hplc change_solvent Change Organic Solvent (e.g., to Methanol) optimize_grad->change_solvent adjust_ph Adjust Mobile Phase pH (e.g., 0.1% Acetic Acid) optimize_grad->adjust_ph optimize_temp_flow Optimize Temperature and Flow Rate optimize_grad->optimize_temp_flow change_solvent->run_hplc adjust_ph->run_hplc optimize_temp_flow->run_hplc

Caption: A workflow for systematic optimization of the HPLC mobile phase.

Troubleshooting Decision Tree for Common HPLC Issues

troubleshooting_tree start Identify HPLC Problem peak_shape Poor Peak Shape? start->peak_shape retention_time Fluctuating Retention Time? resolution Poor Resolution? peak_shape->retention_time tailing Tailing or Fronting? peak_shape->tailing Yes retention_time->resolution check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes check_ph Check Mobile Phase pH (Add 0.1% Formic Acid) tailing->check_ph check_sample_load Reduce Sample Concentration/ Injection Volume check_ph->check_sample_load check_column Flush or Replace Column check_sample_load->check_column check_mobile_phase_prep Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase_prep check_temp Use Column Oven check_mobile_phase_prep->check_temp check_pump Inspect Pump and Fittings check_temp->check_pump change_organic Try Different Organic Solvent (e.g., Methanol) optimize_gradient->change_organic adjust_flow Decrease Flow Rate change_organic->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp

Caption: A decision tree to troubleshoot common HPLC separation problems.

References

Technical Support Center: Chemical Synthesis of Flavonoid Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the chemical synthesis of flavonoid glucuronides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of flavonoid glucuronides?

The chemical synthesis of flavonoid glucuronides is inherently complex due to several factors:

  • Regioselectivity: Flavonoids possess multiple hydroxyl (-OH) groups with similar reactivity. Achieving selective glucuronidation at a specific position is a major hurdle, often resulting in a mixture of isomers that are difficult to separate.[1][2]

  • Protecting Group Strategy: To control regioselectivity, a multi-step protection and deprotection strategy is necessary.[2][3] This involves temporarily masking the other hydroxyl groups, which adds complexity, increases the number of synthetic steps, and can lower the overall yield.[4]

  • Low Reactivity of Donors: The glucuronic acid donor is deactivated by the electron-withdrawing carboxyl group at the C-5 position, making the anomeric center less reactive in glycosylation reactions.[5]

  • Low Yields: Due to the challenges above, overall reaction yields are often low. For example, the synthesis of quercetin-7-O-glucuronide via one method yielded only 8%.[2]

  • Purification: The final products and intermediates often have similar polarities, making chromatographic separation challenging.[6][7]

Q2: What are the most common chemical methods for flavonoid glucuronidation?

The most established method is the Koenigs-Knorr reaction , which typically uses an acetylated glucuronyl bromide donor with a silver or mercury salt promoter.[1][2] However, this method can result in relatively low yields.[1] More modern approaches utilize more reactive glycosyl donors, such as trifluoroacetimidates or trichloroacetimidates , which can improve yields and reaction conditions.[2][5][8] For instance, using an imidate donor was shown to be more effective than a bromide donor in certain syntheses.[8]

Q3: Why is a protecting group strategy essential, and what are common groups used?

A protecting group strategy is crucial to ensure the glucuronic acid moiety is attached to the desired hydroxyl group on the flavonoid (regioselectivity).[3][9] By temporarily blocking all other reactive hydroxyls, the reaction is directed to the single unprotected site. Common protecting groups for the hydroxyl functions of flavonoids include:

  • Benzyl (B1604629) (Bn) groups: Robust and widely used, typically removed by catalytic hydrogenation.[2]

  • Acetyl (Ac) groups: Often used to protect the glucuronic acid donor and can be removed under basic conditions.[10]

  • Benzoyl (Bz) groups: Used for selective protection of flavonoid hydroxyls, offering different reactivity for removal compared to other groups.[6]

The choice of protecting groups depends on their stability to the reaction conditions and the ability to be removed selectively without affecting other parts of the molecule (orthogonality).[3][4]

Q4: How can I improve the yield of my glucuronidation reaction?

Improving yields often involves addressing both the coupling and deprotection steps:

  • Optimize the Glycosyl Donor: Using more reactive donors like glycosyl trifluoroacetimidates can lead to higher yields compared to traditional glycosyl bromides.[5][8]

  • Use Phase Transfer Catalysis: For certain flavonoids, efficient glycosylation can be achieved under mild conditions using a phase transfer catalyst like tetrabutylammonium (B224687) bromide.[2]

  • Control Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can sometimes increase the yield by minimizing side reactions.[1]

  • Streamline Protection/Deprotection: An efficient strategy that minimizes the number of steps and uses high-yielding protection and deprotection reactions is key to improving the overall yield.[10]

Q5: What are the best methods for purifying the final flavonoid glucuronide product?

Purification is a critical and often challenging step. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are standard for separating isomers and purifying the final product.[1][2] Reverse-phase columns are frequently used as glucuronides are more polar than their aglycone precursors.[7]

  • Column Chromatography: Traditional silica (B1680970) gel chromatography is used for intermediates, while specialized media like Sephadex LH-20 or reverse-phase silica (C18) can be effective for final products.[7]

  • Flash Chromatography: A faster alternative to traditional column chromatography that can be used for purification.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive glycosyl donor (e.g., bromide has degraded).2. Insufficiently reactive promoter (e.g., Ag₂O).3. Steric hindrance around the target hydroxyl group.4. Unsuitable reaction solvent or temperature.1. Use a freshly prepared or high-quality glycosyl donor.2. Switch to a more reactive donor system (e.g., trichloroacetimidate (B1259523) with a Lewis acid promoter like BF₃·OEt₂).[5][8]3. Re-evaluate the protecting group strategy to minimize steric bulk near the reaction site.4. Screen different solvents and optimize the reaction temperature.
Mixture of Regioisomers 1. Incomplete protection of non-target hydroxyl groups.2. Unintentional removal of a protecting group during the reaction.3. The chosen protecting group strategy does not provide sufficient selectivity.1. Ensure the protection step goes to completion using TLC or NMR analysis.2. Use more stable protecting groups that are not labile under the glycosylation conditions.3. Redesign the synthesis with a different protecting group strategy (e.g., selective benzoylation or debenzoylation).[6]
Low Overall Yield 1. Poor efficiency in one or more protection/deprotection steps.2. Low yield in the key glycosylation coupling step.3. Product loss during purification steps.1. Optimize each step individually to maximize yield before proceeding.2. Consider alternative coupling methods (e.g., imidate donors, phase transfer catalysis).[2][8]3. Use preparative HPLC for purification to improve recovery of the target compound.[7]
Difficulty Removing Protecting Groups 1. The protecting group is too stable for the chosen deprotection method (e.g., benzyl groups with a poisoned catalyst).2. The deprotection conditions are too harsh and degrade the flavonoid or glucuronide product.1. Ensure the catalyst for hydrogenation is active. Screen different deprotection reagents or conditions.2. Use milder deprotection methods. For example, use a combination of chemical and enzymatic deprotection steps.[10] Employ an orthogonal protecting group strategy where groups can be removed under different, non-interfering conditions.[3]
Formation of Glycal Byproduct Elimination reaction of the glycosyl donor is competing with the substitution reaction.This is a known side reaction, especially with glycosyl halides.[8] Using an imidate donor can sometimes suppress this pathway and favor the desired coupling product.[8]

Quantitative Data Summary

The yields of flavonoid glucuronide synthesis are highly dependent on the specific flavonoid, reaction conditions, and synthetic strategy. The table below summarizes reported yields for various syntheses to provide a comparative benchmark.

Flavonoid TargetSynthetic MethodKey ReagentsReported YieldReference
Quercetin (B1663063) GlucuronideKoenigs-KnorrMethyl 2,3,4-tri-O-acetyl-1-bromo-α-d-glucuronate / Ag₂O52% (coupling step)[1]
Quercetin-3-O-β-D-glucuronideMulti-step ChemicalSelective protection, TEMPO oxidation25% (overall)[2]
Quercetin-5-O-β-D-glucuronideMulti-step ChemicalSelective protection, TEMPO oxidation25% (overall)[2]
Quercetin-3′-O-β-D-glucuronideMulti-step ChemicalSelective protection, TEMPO oxidation24% (overall)[2]
Quercetin-3′-glucuronideImidate DonorGlucosyluronate imidate donor11% (overall)[8]
Quercetin-7-O-glucuronideAlkylationGlucuronic acid methyl ester bromide triacetate8%[2]
Isoflavone (B191592) 7-GlucuronidesImidate DonorO-acetyl glucuronyl trifluoroacetimidate / BF₃·Et₂O78-81% (coupling step)[5][8]
Methylated Quercetin GlucuronidesMulti-step ChemicalVarious12-34% (overall)[11]

Experimental Protocols

Protocol 1: General Koenigs-Knorr Glucuronidation of a Protected Flavonoid

This protocol is based on the synthesis of a quercetin glucuronide derivative.[1]

  • Preparation: Dissolve the selectively protected flavonoid aglycone (e.g., 4′,7-dibenzylquercetin) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reagents: Add the promoter, silver oxide (Ag₂O), to the mixture. Then, slowly add a solution of the glycosyl donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-α-d-glucuronate) in the same anhydrous solvent.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, filter the reaction mixture through Celite to remove the silver salts. Wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product (the protected flavonoid glucuronide) using silica gel column chromatography.

  • Deprotection: The purified intermediate must undergo deprotection steps to remove the acetyl groups from the sugar and the protecting groups from the flavonoid backbone (e.g., using Na₂CO₃ for acetyl groups followed by catalytic hydrogenation for benzyl groups).

Protocol 2: Glucuronidation using a Trifluoroacetimidate Donor

This protocol is adapted from methods used for the synthesis of isoflavone glucuronides.[5][8]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected flavonoid aglycone (e.g., 4-O-hexanoyl-daidzein) and the glucuronyl trifluoroacetimidate donor in anhydrous dichloromethane (B109758) (CH₂Cl₂). Add 3 Å molecular sieves to ensure anhydrous conditions.

  • Initiation: Cool the mixture (if required) and add the promoter, typically a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O, ~0.2 equivalents), dropwise.

  • Reaction: Stir the reaction at room temperature. Monitor the formation of the product by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a base, such as solid sodium bicarbonate or triethylamine.

  • Workup: Filter the mixture and concentrate the filtrate. Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Deprotection: Purify the protected glucuronide by column chromatography. Follow with the appropriate deprotection steps to remove protecting groups from the flavonoid and the glucuronic acid moiety.

Visualized Workflows and Logic

general_synthesis_workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A Flavonoid Aglycone C 1. Selective Protection of Aglycone A->C B Glucuronic Acid Donor D 2. Glycosylation (Coupling Reaction) B->D C->D E 3. Deprotection D->E F 4. Purification E->F G Target Flavonoid Glucuronide F->G

Caption: General workflow for chemical synthesis of flavonoid glucuronides.

troubleshooting_logic cluster_causes Investigation Path cluster_solutions Potential Solutions Start Problem Encountered: Low Yield / Impure Product C1 Check Starting Materials Start->C1 C2 Review Reaction Conditions Start->C2 C3 Analyze Protection Strategy Start->C3 C4 Optimize Purification Start->C4 S1 Use fresh donor / Re-purify aglycone C1->S1 S2 Change solvent, temp, or catalyst / Use more reactive donor C2->S2 S3 Ensure complete protection / Use orthogonal groups C3->S3 S4 Try different chromatography / (e.g., Prep-HPLC, different phase) C4->S4

Caption: Troubleshooting logic for flavonoid glucuronide synthesis.

donor_comparison Title Comparison of Glycosylation Methods Method1 Koenigs-Knorr Method Glycosyl Donor: Acetyl-Glucuronyl Bromide Promoter: Silver Oxide (Ag₂O) Pros/Cons: + Well-established - Lower yields - Stoichiometric heavy metal salts Method2 Imidate-Based Method Glycosyl Donor: Trichloroacetimidate or Trifluoroacetimidate Promoter: Lewis Acid (e.g., BF₃·OEt₂) Pros/Cons: + Higher reactivity & yield + Milder conditions - Donor can be moisture sensitive

Caption: Comparison of common glycosyl donor methods.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diosmetin-3-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of low-level detection of this major metabolite of diosmin (B1670713).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of this compound at low concentrations?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound in biological matrices such as plasma and urine.[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection of concentrations in the picogram per milliliter (pg/mL) range.[2] Micro-liquid chromatography-mass spectrometry (micro-LC-MS/MS) can further enhance sensitivity and selectivity.[2]

Q2: How is this compound formed in the body?

A2: this compound is the major circulating metabolite of diosmin.[1][4][5] After oral administration, diosmin is first hydrolyzed by the gut microbiome to its aglycone, diosmetin (B1670712).[4] Diosmetin is then absorbed and rapidly metabolized in the body, primarily through glucuronidation, to form this compound.[4][6]

Q3: What are the typical biological matrices used for the analysis of this compound?

A3: Human plasma and urine are the most common biological matrices for the analysis of this compound.[1][2][3]

Q4: Are there any known stability issues with this compound during sample handling and storage?

A4: As with many glucuronide metabolites, it is crucial to handle and store samples properly to prevent degradation. It is recommended to store plasma and urine samples at -20°C or lower until analysis.[2] Method validation studies should always include stability assessments under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage) to ensure the integrity of the analyte.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient extraction from the biological matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and elution solvents are appropriate for a polar glucuronide metabolite.
Degradation of the analyte during sample preparation or storage.Minimize sample processing time and keep samples on ice. Verify the stability of the analyte under your specific laboratory conditions through stability studies. Ensure proper storage at ≤ -20°C.
Suboptimal mass spectrometry parameters.Optimize the MS parameters, including precursor and product ion selection, collision energy, and ion source settings (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound.
High Background Noise or Interferences Matrix effects from endogenous components in plasma or urine.Employ a more selective sample preparation technique like SPE. Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate the analyte from interfering compounds. The use of a micro-LC system can also improve selectivity.[2]
Contamination from laboratory equipment or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Run blank samples to identify sources of contamination.
Poor Peak Shape Inappropriate chromatographic column or mobile phase.Select a column suitable for the analysis of polar metabolites, such as a C18 or a specialized phase like Ascentis RP-Amide or Discovery HSF5.[1][2] Optimize the mobile phase composition (e.g., organic modifier, pH, and additives like formic or acetic acid) to improve peak symmetry.
Column overload.Reduce the injection volume or dilute the sample.
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure consistent and precise execution of the extraction protocol. Use an internal standard to correct for variations in extraction recovery and matrix effects.
Instrument instability.Perform regular instrument maintenance and calibration. Monitor system suitability parameters (e.g., peak area, retention time, and signal-to-noise ratio of a standard) throughout the analytical run.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated micro-LC-MS/MS method for the determination of this compound in human plasma.

ParameterValueReference
Lower Limit of Quantification (LLOQ)100 pg/mL[2]
Upper Limit of Quantification (ULOQ)10,000 pg/mL[2]
Accuracy at LLOQ111.8%[7]
Precision at LLOQ (CV%)6.3%[7]
Mean Extraction Recovery> 85%[2]

Experimental Protocols

Detailed Methodology for this compound Analysis in Human Plasma by micro-LC-MS/MS[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an appropriate SPE cartridge.

  • Load 0.5 mL of human plasma onto the cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute this compound with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 0.15 mL methanol/water (1:1, v/v) containing 0.1% formic acid) for injection.[2]

2. Chromatographic Conditions

  • LC System: A micro-liquid chromatography system.

  • Column: HALO C18 (50 × 0.3 mm, 2.7 μm, 90 Å).[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: Optimized for the micro-LC column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • Internal Standard: Monitor the appropriate MRM transition for the chosen internal standard.

  • Optimization: Ion source parameters such as spray voltage, nebulizer gas, auxiliary gas, and temperature should be optimized for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc micro-LC Separation reconstitution->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification

Caption: Workflow for the analysis of this compound.

Metabolic Pathway of Diosmin

metabolic_pathway Diosmin Diosmin (Oral Administration) Gut Gut Microbiome (Hydrolysis) Diosmin->Gut Diosmetin Diosmetin (Aglycone) Gut->Diosmetin Absorption Absorption Diosmetin->Absorption Metabolism Glucuronidation Absorption->Metabolism D3G This compound (Major Metabolite) Metabolism->D3G

Caption: Metabolic conversion of diosmin to its major metabolite.

References

Technical Support Center: Purity Assessment of Synthetic Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshooting for the purity assessment of synthetic Diosmetin-3-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of synthetic this compound?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). For definitive structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[1]

Q2: What are the most common impurities to look for in synthetic this compound?

A2: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Residual Diosmetin (B1670712) (the aglycone) is a common impurity.

    • Intermediates: Incomplete reaction products from the glycosylation step.

    • By-products: Positional isomers such as Diosmetin-7-O-glucuronide, and products of multiple glucuronidations like Diosmetin-3,7-diglucuronide are significant potential impurities.[2] During glycosylation reactions like the Koenigs-Knorr reaction, orthoesters can also be formed as by-products.[3]

  • Degradation Products: this compound can degrade over time, especially if not stored correctly. Degradation can lead to the formation of the aglycone (Diosmetin) and other related compounds.

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

Q3: How can I differentiate between this compound and its isomers, like Diosmetin-7-O-glucuronide?

A3: Differentiating between these isomers can be challenging as they often have similar chromatographic behavior and the same mass-to-charge ratio (m/z). A combination of high-resolution HPLC and tandem mass spectrometry (MS/MS) is typically required. The fragmentation patterns in the MS/MS spectra can sometimes provide clues to the position of the glucuronide group.[1] However, for unambiguous identification, 2D NMR techniques (like HMBC and NOESY) are the gold standard as they can establish the connectivity between the glucuronic acid moiety and the diosmetin backbone.

Q4: My HPLC chromatogram shows a pure peak. Is that sufficient to confirm the purity?

A4: While a single, sharp peak in HPLC-UV is a good indication of purity, it is not conclusive. An impurity may co-elute with the main peak, or it may not be detectable at the chosen UV wavelength. It is crucial to use a diode-array detector (DAD) to check for peak purity across a range of wavelengths. Furthermore, LC-MS should be used to check for impurities with different mass-to-charge ratios that might be co-eluting. For a comprehensive purity assessment, an orthogonal technique like quantitative NMR (qNMR) is recommended.

Q5: What is quantitative NMR (qNMR) and how can it be used for purity assessment?

A5: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[4][5] It works by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[4][6] This allows for a direct and highly accurate determination of the analyte's purity.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Column degradation. 2. Interaction of the analyte with active sites on the column. 3. Inappropriate mobile phase pH.1. Replace the column with a new one of the same type. 2. Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions. 3. Ensure the mobile phase pH is appropriate for the analyte and column.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives. 2. Run a blank gradient to wash the column. Implement a needle wash step in the injection sequence.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Ensure mobile phase components are thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time before starting the analysis.
Poor Resolution Between Isomers 1. Suboptimal mobile phase composition. 2. Inefficient column.1. Optimize the gradient slope and the organic solvent ratio. 2. Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).
LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Ion suppression from matrix components or mobile phase additives. 2. Suboptimal ionization source parameters. 3. In-source fragmentation.1. Improve sample cleanup. Dilute the sample. Optimize the concentration of mobile phase additives.[1][7] 2. Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) for the analyte.[1] 3. Lower the fragmentor voltage or use a softer ionization technique if available.
High Background Noise 1. Contaminated mobile phase, solvents, or system. 2. Leaks in the LC system.1. Use LC-MS grade solvents and additives.[8] Flush the system thoroughly. 2. Check all fittings for leaks.
Mass Inaccuracy 1. Mass spectrometer needs calibration. 2. Fluctuations in laboratory temperature.1. Perform a mass calibration according to the manufacturer's protocol. 2. Ensure a stable laboratory environment.
Non-reproducible Fragmentation 1. Inconsistent collision energy. 2. Matrix effects influencing fragmentation.1. Ensure the collision energy is set appropriately and is stable. 2. Improve sample preparation to remove interfering compounds.

Quantitative Data Summary

The following tables provide typical validation parameters for HPLC methods used in the analysis of flavonoids, which can be adapted for this compound.

Table 1: HPLC Method Validation - Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Quercetin1.25 - 20≥ 0.9970.0460.14[9]
KaempferolN/A> 0.990.020.1[10]
Baicalin2.5 - 1000.9997N/AN/A[11]
Rutin1 - 500> 0.999N/AN/A[12]

Table 2: HPLC Method Validation - Precision and Accuracy

AnalyteIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (Recovery, %)Reference
Isomeric Flavonoid Glycosides< 14.2%< 14.2%88.2 - 103.6%[1]
QuercetinN/AN/A88.6 - 110.7%[9]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration. A starting point could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at the lambda max of this compound (around 254 nm and 345 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Impurity Identification by LC-MS
  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as in the HPLC-UV method, but with a lower flow rate suitable for the MS interface (e.g., 0.2-0.4 mL/min).

  • MS Parameters (ESI Negative Mode):

    • Ionization Mode: ESI Negative (flavonoid glucuronides often ionize well in negative mode).

    • Capillary Voltage: 3.0-4.5 kV.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-45 psi.

  • Data Acquisition:

    • Full Scan Mode: Acquire data over a mass range that includes the expected m/z of this compound ([M-H]⁻ ≈ 475.09) and potential impurities.

    • Tandem MS (MS/MS) Mode: Select the precursor ion of this compound and any suspected impurity ions for fragmentation to aid in structural identification. A characteristic loss of the glucuronic acid moiety (176 Da) is expected.

  • Sample Preparation: Prepare the sample as for HPLC-UV analysis, but at a lower concentration (e.g., 10-100 µg/mL).

Protocol 3: Purity Determination by Quantitative NMR (qNMR)
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): Select a certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has a proton signal in a region of the spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial using a 5-figure analytical balance.[13]

    • Accurately weigh a similar molar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6) in which both the analyte and the IS are fully soluble.[10][13]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[14]

  • Data Acquisition (¹H NMR):

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Purity Assessment cluster_results Results & Interpretation synthesis Synthetic this compound hplc HPLC-UV Analysis synthesis->hplc Initial Purity Check lcms LC-MS Analysis synthesis->lcms Impurity Profiling qnmr qNMR Analysis synthesis->qnmr Absolute Purity purity_calc Calculate Purity (%) hplc->purity_calc impurity_id Identify Impurities lcms->impurity_id structure_confirm Confirm Structure & Purity qnmr->structure_confirm final_report Final Purity Report purity_calc->final_report impurity_id->final_report structure_confirm->final_report

Caption: Experimental workflow for the purity assessment of synthetic this compound.

hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_drift Retention Time Drifting? start->rt_drift noisy_baseline Noisy Baseline? start->noisy_baseline ghost_peaks Ghost Peaks? start->ghost_peaks solution1 Check Mobile Phase pH Replace Column peak_tailing->solution1 Yes solution2 Reduce Sample Concentration Use Weaker Injection Solvent peak_fronting->solution2 Yes solution3 Check for Column Void/Blockage Replace Guard Column split_peaks->solution3 Yes solution4 Check Pump & Temperature Equilibrate Column Longer rt_drift->solution4 Yes solution5 Degas Mobile Phase Check Detector Lamp noisy_baseline->solution5 Yes solution6 Run Blank Gradient Clean Injector ghost_peaks->solution6 Yes

Caption: Troubleshooting logic for common HPLC issues encountered during flavonoid analysis.

References

Preventing degradation of Diosmetin-3-O-glucuronide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diosmetin-3-O-glucuronide. The focus is on preventing degradation during sample preparation to ensure accurate and reliable analytical results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, extraction, and analysis of this compound.

Q1: I am seeing unexpectedly low concentrations of this compound in my plasma samples. What could be the cause?

A1: Low recovery of this compound can be attributed to several factors, primarily degradation during sample handling and processing. The most common cause is enzymatic degradation by β-glucuronidases, which are present in biological matrices like plasma.[1] These enzymes cleave the glucuronide moiety, converting the analyte to its aglycone form, diosmetin (B1670712).

To troubleshoot this issue, consider the following:

  • Sample Collection and Handling: Were samples immediately placed on ice after collection? Was plasma separated from whole blood promptly at a low temperature? Delays can lead to enzymatic activity.

  • Enzyme Inhibition: Did you add a β-glucuronidase inhibitor to your collection tubes or during the extraction process? If not, this is a critical step to prevent enzymatic degradation.

  • pH of the Sample: Flavonoid glucuronides are more stable at acidic pH. Ensure the pH of your sample and extraction solvents is maintained in a slightly acidic range (e.g., pH 4-6).

  • Temperature: Have your samples been kept at ultra-low temperatures (ideally -80°C) during storage? Have you minimized freeze-thaw cycles?[2] Flavonoid stability is temperature-dependent.

  • Extraction Efficiency: Are you using a validated extraction method? Inefficient extraction can also lead to low recovery. Solid-phase extraction (SPE) is a commonly used and effective method for isolating flavonoid glucuronides from plasma.[3][4]

Q2: I suspect enzymatic degradation is occurring. How can I prevent it?

A2: Preventing enzymatic degradation is crucial for accurate quantification of this compound. Here are key preventative measures:

  • Immediate Cooling: Chill blood samples immediately after collection using an ice bath.

  • Prompt Processing: Separate plasma from blood cells as soon as possible, preferably within one hour, by centrifugation at a low temperature (e.g., 4°C).

  • Use of Inhibitors: Add a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, to your sample collection tubes or during the initial stages of your sample preparation.

  • Low Temperature Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Acidification: Adjust the pH of the plasma sample to a slightly acidic range (pH 4-6) to inhibit enzyme activity.

Q3: What are the optimal storage conditions for plasma samples containing this compound?

A3: For long-term storage, plasma samples should be kept at -80°C. Validated methods have shown that this compound is stable under these conditions.[3][4] It is also crucial to minimize the number of freeze-thaw cycles, as this can contribute to degradation. For short-term storage during sample processing, keeping samples on ice is recommended.

Q4: Can the choice of solvent affect the stability of this compound during extraction?

A4: Yes, the choice of solvent and its pH can impact stability. It is advisable to use solvents that are compatible with mass spectrometry if that is your detection method. A common approach for solid-phase extraction involves using a combination of methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% formic acid) to maintain an acidic pH and improve analyte stability and ionization efficiency.[4]

Q5: I am developing a new analytical method. How can I assess the stability of this compound in my specific sample matrix and conditions?

A5: A stability study should be an integral part of your method validation. This involves analyzing quality control (QC) samples at different concentrations that have been subjected to various conditions mirroring your sample handling and analysis workflow. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

While specific quantitative data on the degradation of this compound under various pH and temperature conditions is not extensively published, stability assessments are a standard component of validated analytical methods. The following table summarizes the types of stability tests that have been successfully performed for the analysis of diosmetin and its glucuronide metabolites, with results meeting regulatory acceptance criteria.[3][4]

Stability TestConditionsFinding
Freeze-Thaw Stability Multiple freeze-thaw cycles (e.g., 3 cycles) from -80°C to room temperature.Analyte is stable.
Short-Term Stability Storage of processed samples at room temperature for a defined period (e.g., 24 hours).Analyte is stable.
Long-Term Stability Storage of samples at -80°C for an extended period (e.g., several months).Analyte is stable.
Autosampler Stability Storage of extracted samples in the autosampler at a controlled temperature (e.g., 4°C) for the typical duration of an analytical run.Analyte is stable.

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

This protocol outlines a series of experiments to determine the stability of this compound under conditions relevant to sample handling, storage, and analysis.

1. Materials:

  • Human plasma (pooled, drug-free)

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone)

  • Phosphate buffer (pH 7.4 and pH 5.0)

  • Solvents for extraction (e.g., methanol, acetonitrile, formic acid)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

2. Preparation of Quality Control (QC) Samples:

  • Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).

  • Spike human plasma with the this compound stock solution to prepare QC samples at low, medium, and high concentrations.

3. Stability Experiments:

  • Freeze-Thaw Stability:

    • Aliquot low and high concentration QC samples into multiple tubes.

    • Subject the samples to three freeze-thaw cycles: freeze at -80°C for at least 12 hours, then thaw completely at room temperature.

    • After the third cycle, extract and analyze the samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.

    • Calculate the percentage recovery compared to the control samples.

  • Short-Term (Bench-Top) Stability:

    • Thaw low and high concentration QC samples and keep them at room temperature for specific time points (e.g., 0, 4, 8, and 24 hours).

    • At each time point, extract and analyze the samples.

    • Compare the results to the concentration at time 0.

  • Long-Term Stability:

    • Store aliquots of low and high concentration QC samples at -80°C.

    • Analyze a set of these QC samples at various time points (e.g., 1, 3, and 6 months).

    • Compare the results to the initial concentrations.

  • Autosampler Stability:

    • Extract a set of low and high concentration QC samples.

    • Place the processed samples in the autosampler set at a specific temperature (e.g., 4°C).

    • Analyze the samples at different time points over the expected duration of an analytical batch (e.g., 0, 12, 24 hours).

    • Compare the results to the initial analysis at time 0.

4. Data Analysis:

  • The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the nominal concentration.

Visualizations

Enzymatic Degradation of this compound

G cluster_degradation Enzymatic Degradation Pathway D3G This compound Diosmetin Diosmetin (Aglycone) D3G->Diosmetin Hydrolysis GlucuronicAcid Glucuronic Acid D3G->GlucuronicAcid Hydrolysis Enzyme β-glucuronidase Enzyme->D3G catalyzes

Caption: Enzymatic hydrolysis of this compound.

Recommended Experimental Workflow for Sample Analysis

G cluster_workflow Analytical Workflow Start Sample Collection (with inhibitor) Centrifugation Plasma Separation (4°C) Start->Centrifugation Storage Storage (-80°C) Centrifugation->Storage Extraction Solid-Phase Extraction Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing Analysis->Data

Caption: Recommended workflow for this compound analysis.

Troubleshooting Decision Tree for Low Analyte Recovery

G cluster_troubleshooting Troubleshooting Low Recovery Start Low this compound Concentration Observed CheckEnzyme Was a β-glucuronidase inhibitor used? Start->CheckEnzyme CheckTemp Were samples handled and stored at low temp? CheckEnzyme->CheckTemp Yes Degradation High probability of enzymatic degradation. Implement preventative measures. CheckEnzyme->Degradation No CheckpH Was an acidic pH maintained during extraction? CheckTemp->CheckpH Yes TempIssue Potential for degradation due to improper temperature control. Review handling procedures. CheckTemp->TempIssue No CheckMethod Is the extraction method validated for this analyte? CheckpH->CheckMethod Yes pHIssue Potential for chemical hydrolysis. Optimize solvent pH. CheckpH->pHIssue No MethodIssue Low extraction efficiency. Re-validate or optimize the extraction method. CheckMethod->MethodIssue No OK Investigate other potential causes (e.g., instrument issues). CheckMethod->OK Yes

Caption: Decision tree for troubleshooting low analyte recovery.

References

Technical Support Center: Refinement of Diosmetin-3-O-glucuronide Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of Diosmetin-3-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Aqueous ethanol (B145695) solutions are generally the most effective for extracting flavonoid glycosides like this compound. A concentration of 60-70% ethanol in water often provides an optimal balance of polarity to efficiently dissolve the target compound while minimizing the extraction of highly nonpolar impurities.[1][2] The addition of water to ethanol improves the solvent's ability to permeate the plant matrix, enhancing extraction efficiency.

Q2: Can I use methanol (B129727) for the extraction process?

A2: While methanol can also be used and is sometimes employed in analytical-scale extractions, ethanol is generally preferred for larger-scale preparations due to its lower toxicity.[3] For many applications, especially in the pharmaceutical and food industries, "green" solvents like ethanol are favored.

Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A3: Both UAE and MAE are modern extraction techniques that offer significant advantages over traditional methods like maceration or Soxhlet extraction. These benefits include reduced extraction times, lower solvent consumption, and often higher yields.[4][5] UAE utilizes acoustic cavitation to disrupt cell walls, while MAE uses microwave energy to rapidly heat the solvent and plant material, both of which accelerate the extraction process.

Q4: How can I improve the purity of my crude extract?

A4: Column chromatography is a highly effective method for purifying this compound from a crude extract. Macroporous resins are particularly useful for enriching flavonoids from aqueous extracts.[1][6][7][8][9] Subsequent purification can be achieved using silica (B1680970) gel or reversed-phase (C18) column chromatography.

Q5: What is the importance of controlling pH during extraction?

A5: The pH of the extraction solvent can significantly impact the stability and recovery of flavonoids. Acidic conditions (pH < 7) are generally favorable for the extraction of phenolic compounds as they can enhance their stability.[10][11] However, the optimal pH can vary depending on the specific plant matrix and the target compound. It is advisable to conduct small-scale trials to determine the optimal pH for your specific application.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate disruption of plant material.4. Degradation of the target compound.1. Use an optimized aqueous ethanol solution (e.g., 60-70% ethanol).2. For UAE and MAE, optimize time, temperature, and power settings based on the provided protocols.3. Ensure the plant material is finely ground to increase the surface area for extraction.4. Avoid excessively high temperatures and prolonged extraction times to prevent degradation.[1]
Low Purity of Crude Extract 1. Co-extraction of a large number of impurities.2. Inefficient preliminary cleanup steps.1. Perform a preliminary liquid-liquid extraction with a nonpolar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before the main extraction.2. Utilize macroporous resin chromatography as an initial purification step to enrich the flavonoid fraction.[1][6]
Difficulty in Purifying the Target Compound by Column Chromatography 1. Poor separation of compounds with similar polarities.2. Irreversible adsorption of the compound to the stationary phase.3. Inappropriate mobile phase composition.1. For silica gel chromatography, a gradient elution starting with a nonpolar solvent (e.g., chloroform (B151607) or ethyl acetate) and gradually increasing the polarity with methanol is recommended.2. If using reversed-phase (C18) chromatography, a gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile (B52724) is typically effective.3. Experiment with different solvent systems and gradients to achieve optimal separation.
Compound Degradation During Processing 1. Exposure to high temperatures.2. Exposure to alkaline pH.3. Presence of oxidative enzymes.1. Use lower temperatures during extraction and solvent evaporation (e.g., rotary evaporation under reduced pressure).2. Maintain a slightly acidic to neutral pH throughout the process.3. Blanching the plant material before extraction can help to deactivate enzymes.
Inconsistent Results Between Batches 1. Variation in the quality of the plant material.2. Inconsistent application of extraction parameters.1. Use plant material from the same source and harvest time if possible.2. Carefully control and document all experimental parameters, including solvent ratios, temperature, time, and power settings.

Data Presentation

The following tables summarize typical parameters for different extraction and purification methods.

Table 1: Comparison of Extraction Methods for Flavonoid Glycosides

Method Typical Solvent Temperature (°C) Time Advantages Disadvantages
Maceration 60-80% EthanolRoom Temperature24-72 hoursSimple, requires minimal equipmentTime-consuming, lower efficiency
Ultrasound-Assisted Extraction (UAE) 60-70% Ethanol[1]40-70[1]20-60 min[1]Fast, efficient, reduced solvent use[12]Requires specialized equipment
Microwave-Assisted Extraction (MAE) 50-70% Ethanol50-1005-30 minVery fast, high yield[13]Potential for localized overheating, requires microwave-transparent vessels

Table 2: Column Chromatography Parameters for Flavonoid Glycoside Purification

Stationary Phase Typical Mobile Phase System (Gradient Elution) Application
Macroporous Resin (e.g., AB-8, HPD100) [6][7]1. Water (loading and washing)2. Aqueous Ethanol (e.g., 20-80%) (elution)[7]Initial cleanup and enrichment of flavonoids from crude aqueous extracts.
Silica Gel Chloroform -> Chloroform/Methanol -> Methanol[14] or Ethyl Acetate -> Ethyl Acetate/Methanol -> MethanolFine purification of flavonoid glycosides.
Reversed-Phase (C18) Water (with 0.1% Formic Acid) -> Methanol or AcetonitrileHigh-resolution purification and analysis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry and finely grind the plant material (e.g., citrus peel).

  • Extraction:

    • Place 10 g of the powdered plant material in a flask.

    • Add 200 mL of 70% aqueous ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at 60°C.[1]

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

    • The resulting aqueous extract can be used for purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Dry and finely grind the plant material.

  • Extraction:

    • Place 5 g of the powdered plant material in a microwave-safe extraction vessel.

    • Add 100 mL of 60% aqueous ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate at 400 W for 10 minutes at a controlled temperature of 80°C.

  • Filtration and Concentration:

    • Allow the vessel to cool before opening.

    • Filter the extract and concentrate using a rotary evaporator as described in the UAE protocol.

Protocol 3: Purification by Macroporous Resin Column Chromatography
  • Column Preparation:

    • Select a suitable macroporous resin (e.g., AB-8).

    • Swell and pack the resin in a glass column according to the manufacturer's instructions.

    • Wash the column with deionized water.

  • Loading and Washing:

    • Load the concentrated aqueous extract from Protocol 1 or 2 onto the column at a slow flow rate.

    • Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.

  • Elution:

    • Elute the adsorbed flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

    • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the target compound.

    • Concentrate the pooled fractions under reduced pressure to obtain the enriched flavonoid extract.

Protocol 4: Fine Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., chloroform or ethyl acetate) and pack it into a glass column.

  • Sample Loading:

    • Adsorb the enriched flavonoid extract from Protocol 3 onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the nonpolar solvent.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A typical gradient could be:

      • 100% Chloroform

      • Chloroform:Methanol (99:1 to 90:10)

      • Chloroform:Methanol (80:20 to 50:50)

      • 100% Methanol

    • Collect fractions and monitor by TLC or HPLC.

  • Isolation:

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Citrus Peel) uae Ultrasound-Assisted Extraction (UAE) plant_material->uae mae Microwave-Assisted Extraction (MAE) plant_material->mae crude_extract Crude Extract uae->crude_extract mae->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin silica_gel Silica Gel Chromatography macroporous_resin->silica_gel pure_compound Pure this compound silica_gel->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Extraction Yield? check_solvent Is the solvent optimal? (e.g., 60-70% EtOH) start->check_solvent Yes check_params Are extraction parameters (time, temp, power) optimized? check_solvent->check_params Yes solution_solvent Adjust solvent to aqueous ethanol. check_solvent->solution_solvent No check_grinding Is plant material finely ground? check_params->check_grinding Yes solution_params Optimize UAE/MAE parameters. check_params->solution_params No solution_grinding Grind material to a fine powder. check_grinding->solution_grinding No end Yield Improved check_grinding->end Yes solution_solvent->end solution_params->end solution_grinding->end

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Synthesis of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diosmetin-3-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for increasing the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis. Chemical synthesis often employs the Koenigs-Knorr reaction or methods using glycosyl donors like trichloroacetimidates. Enzymatic synthesis utilizes UDP-glucuronosyltransferases (UGTs) to catalyze the regioselective transfer of glucuronic acid to diosmetin (B1670712).

Q2: Why is regioselectivity important in the synthesis of this compound?

A2: Diosmetin has multiple hydroxyl groups where glucuronidation can occur. This compound is a major circulating metabolite of diosmin (B1670713) in humans.[1][2] Therefore, achieving regioselective synthesis is crucial to produce the desired biologically active isomer and avoid a complex mixture of products that would require extensive purification and result in a lower yield of the target compound.

Q3: Which enzymes are known to produce this compound?

A3: Human UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1 and UGT1A9, have been identified as the main enzymes responsible for the glucuronidation of diosmetin.[3] These enzymes exhibit a high degree of regioselectivity, making them suitable for the targeted synthesis of specific glucuronide isomers.

Q4: What are the main challenges associated with the chemical synthesis of flavonoid glucuronides?

A4: Chemical synthesis of flavonoid glucuronides, such as by the Koenigs-Knorr reaction, often faces challenges including low yields, the need for multi-step protection and deprotection of hydroxyl groups, and the formation of side products.[4][5][6] For instance, the Koenigs-Knorr reaction can yield by-products like 2-acyloxyglycals.[4]

Q5: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A5: Enzymatic synthesis offers several advantages, including high regioselectivity, milder reaction conditions, and the avoidance of complex protection/deprotection steps. This can lead to a more efficient process with fewer side products and easier purification.[5]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield in Chemical Synthesis (Koenigs-Knorr Reaction)
Potential Cause Troubleshooting Steps
Poor reactivity of the glycosyl donor or acceptor. Optimize the reaction conditions, including temperature, solvent, and catalyst. Consider using a more reactive glycosyl donor, such as a glucuronyl trifluoroacetimidate, which has shown advantages in flavanone (B1672756) glucuronide synthesis.[4]
Formation of side products. The Koenigs-Knorr reaction is known to sometimes produce orthoester by-products.[7] Modifying the catalyst and reaction conditions can help minimize their formation. The use of specific promoters like cadmium carbonate has been explored to improve outcomes.[8]
Inefficient protection/deprotection strategy. The hydroxyl groups of diosmetin must be selectively protected to ensure glucuronidation at the 3'-position. An inefficient strategy can lead to a mixture of products or a low yield of the desired isomer. A review of the protecting group strategy is recommended.[4]
Suboptimal promoter/catalyst. The choice of promoter (e.g., silver carbonate, silver oxide, mercury(II) salts) can significantly impact the reaction yield.[9][10] Experiment with different promoters to find the optimal one for your specific reaction.
Issue 2: Low Yield in Enzymatic Synthesis
Potential Cause Troubleshooting Steps
Low enzyme activity. Ensure the enzyme is stored correctly and has not lost activity. Optimize incubation conditions such as pH, temperature, and buffer components. The presence of MgCl₂ can influence UGT activity.[11]
Insufficient cofactor (UDPGA) concentration. The concentration of the sugar donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), can be a limiting factor.[11] Ensure an adequate concentration of UDPGA is used in the reaction mixture.
Substrate or product inhibition. High concentrations of the substrate (diosmetin) or the product (this compound) can inhibit the enzyme. Determine the optimal substrate concentration through kinetic studies.
Low expression of the recombinant UGT. If using a whole-cell biotransformation system (e.g., in E. coli or yeast), low expression of the UGT can limit the yield. Optimize the expression conditions for the recombinant enzyme.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of multiple isomers and side products. If the synthesis is not highly regioselective, the purification will be challenging. Improve the regioselectivity of the synthesis. For purification, consider techniques like preparative HPLC or column chromatography using polyamide or macroporous resins.
Similar polarity of product and starting materials. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better separation.
Product degradation during purification. Ensure the pH and temperature during purification are controlled to prevent degradation of the glucuronide.

Comparative Data on Synthesis Yields

While specific yield data for this compound is not extensively published in a comparative manner, the following table provides illustrative yields for the synthesis of other flavonoid glucuronides, which can serve as a benchmark.

Flavonoid Synthesis Method Key Conditions Reported Yield Reference
QuercetinKoenigs-Knorr4',7-dibenzylquercetin with methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate/Ag₂O at 0°C52% (glucuronidated product)[4][5]
QuercetinAcid Glucuronidation4',7-dibenzylquercetin with methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate trichloroacetimidate11% (final product)[4]
Kaempferol 3-O-glucosideEnzymatic (E. coli)Whole-cell biotransformation10-16 mg/L[12]
Quercetin 3-O-glucosideEnzymatic (E. coli)Whole-cell biotransformation10-16 mg/L[12]

Experimental Protocols

Protocol 1: General Procedure for Chemical Synthesis via Koenigs-Knorr Reaction

This protocol provides a general framework. Optimization of specific reagents, solvents, and reaction times will be necessary.

  • Protection of Diosmetin:

    • Selectively protect the hydroxyl groups of diosmetin, leaving the 3'-hydroxyl group available for glucuronidation. This may involve multiple steps of protection and deprotection. Benzyl (B1604629) protecting groups are commonly used for flavonoids.[4]

  • Glycosylation:

    • Dissolve the protected diosmetin in an anhydrous solvent (e.g., toluene, dichloromethane).

    • Add a promoter, such as silver carbonate or silver oxide.

    • Add the glycosyl donor, typically a protected glucuronyl bromide (e.g., acetobromo-α-D-glucuronic acid methyl ester), to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) under an inert atmosphere (e.g., argon) for several hours to days, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Purification of Protected Glucuronide:

    • Filter the reaction mixture to remove the promoter.

    • Wash the filtrate with appropriate aqueous solutions to remove by-products.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the protected glucuronide by column chromatography.

  • Deprotection:

    • Remove the protecting groups from the flavonoid and the glucuronic acid moiety. This may involve catalytic hydrogenation for benzyl groups and base-catalyzed hydrolysis for acetyl groups.

  • Final Purification:

    • Purify the final product, this compound, using preparative HPLC or other suitable chromatographic techniques.

    • Characterize the final product using methods such as NMR and mass spectrometry.[4]

Protocol 2: General Procedure for Enzymatic Synthesis using UGTs

This protocol outlines a typical enzymatic synthesis. Specific conditions will depend on the chosen enzyme and expression system.

  • Enzyme Preparation:

    • Obtain the desired UGT enzyme (e.g., recombinant human UGT1A9) either commercially or through expression in a suitable host system (e.g., E. coli, yeast, or insect cells).

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.4).

    • To the buffer, add the UGT enzyme, diosmetin (dissolved in a suitable solvent like DMSO), and the cofactor UDPGA.

    • Magnesium chloride (MgCl₂) may be added to enhance enzyme activity.[11]

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (typically 37°C) for a specific duration (e.g., 1-24 hours), with gentle shaking.

    • Monitor the formation of the product by HPLC.

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or by acidification.

    • Centrifuge the mixture to pellet the protein.

  • Purification and Analysis:

    • Analyze the supernatant by HPLC or LC-MS to determine the yield.

    • Purify the this compound from the supernatant using preparative HPLC or solid-phase extraction.

    • Characterize the purified product by NMR and mass spectrometry.

Visualizations

Experimental_Workflow_Chemical_Synthesis cluster_protection Protection cluster_glycosylation Glycosylation (Koenigs-Knorr) cluster_deprotection Deprotection cluster_purification Purification & Analysis Diosmetin Diosmetin Protected_Diosmetin Protected Diosmetin (3'-OH free) Diosmetin->Protected_Diosmetin Protecting Group Chemistry Protected_Glucuronide Protected this compound Protected_Diosmetin->Protected_Glucuronide Glucuronyl Bromide + Promoter Final_Product This compound Protected_Glucuronide->Final_Product Removal of Protecting Groups Purified_Product Purified Product Final_Product->Purified_Product HPLC / Chromatography Analysis Analysis Purified_Product->Analysis NMR / MS

Caption: Chemical synthesis workflow for this compound.

Experimental_Workflow_Enzymatic_Synthesis cluster_reaction Enzymatic Reaction cluster_workup Work-up cluster_purification Purification & Analysis Diosmetin Diosmetin Reaction_Mixture Incubation (37°C) Diosmetin->Reaction_Mixture UGT UGT Enzyme (e.g., UGT1A9) UGT->Reaction_Mixture UDPGA UDPGA (Cofactor) UDPGA->Reaction_Mixture Crude_Product Crude this compound Reaction_Mixture->Crude_Product Reaction Termination Purified_Product Purified Product Crude_Product->Purified_Product Preparative HPLC Analysis Analysis Purified_Product->Analysis NMR / MS

Caption: Enzymatic synthesis workflow for this compound.

Troubleshooting_Logic cluster_chemical Chemical Synthesis Issues cluster_enzymatic Enzymatic Synthesis Issues Start Low Yield of this compound Synthesis_Type Chemical or Enzymatic Synthesis? Start->Synthesis_Type Check_Reagents Check Reactivity of Donor/Acceptor Synthesis_Type->Check_Reagents Chemical Check_Enzyme_Activity Verify Enzyme Activity Synthesis_Type->Check_Enzyme_Activity Enzymatic Optimize_Conditions Optimize Temp, Solvent, Catalyst Check_Reagents->Optimize_Conditions Check_Side_Products Analyze for Side Products Optimize_Conditions->Check_Side_Products Review_Protection Review Protecting Group Strategy Check_Side_Products->Review_Protection Optimize_Incubation Optimize pH, Temp, Buffer Check_Enzyme_Activity->Optimize_Incubation Check_Cofactor Ensure Sufficient UDPGA Optimize_Incubation->Check_Cofactor Check_Inhibition Test for Substrate/Product Inhibition Check_Cofactor->Check_Inhibition

Caption: Troubleshooting flowchart for low synthesis yield.

References

Minimizing ion suppression in mass spectrometry for Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize ion suppression during the mass spectrometric analysis of Diosmetin-3-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] this compound, being a flavonoid glucuronide, is often analyzed in complex biological matrices like plasma or urine, which contain numerous endogenous components that can cause ion suppression.[5][6]

Q2: How can I detect ion suppression in my LC-MS/MS analysis of this compound?

A2: A standard method to identify and visualize ion suppression is the post-column infusion experiment .[7][8] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample (e.g., plasma or urine without the analyte) is then injected.[8] Any dip or decrease in the constant baseline signal indicates a region of ion suppression in the chromatogram.[3][8] If the retention time of this compound falls within one of these suppression zones, your quantification will be negatively affected.

Q3: What are the primary sources of ion suppression when analyzing this compound in biological samples?

A3: The primary sources of ion suppression in biological matrices include:

  • Phospholipids (B1166683): Abundant in plasma and serum, these are notorious for causing ion suppression, particularly in the middle of the chromatographic run.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to the formation of adducts and suppress the analyte signal.[9][10]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can contaminate the ion source and interfere with ionization.[1][7]

  • Other Endogenous Components: Biological fluids contain a complex mixture of lipids, sugars, and other small molecules that can co-elute with this compound and compete for ionization.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity for this compound

This is a classic symptom of ion suppression.[8] Follow these steps to troubleshoot and mitigate the issue:

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a major contributor to ion suppression.[11] Consider the following techniques, ranging from least to most effective at removing interferences:

  • Protein Precipitation (PPT): While simple, this method is often the least "clean" and may leave significant amounts of phospholipids in the extract.[3][8]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[1]

  • Solid-Phase Extraction (SPE): Generally the most effective technique for removing interfering matrix components.[1][11] It allows for selective extraction of this compound while washing away salts, phospholipids, and other interferences.[12]

Illustrative Comparison of Sample Preparation Techniques for Ion Suppression

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)954515
Liquid-Liquid Extraction (Ethyl Acetate)88258
Solid-Phase Extraction (C18)92104

*Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A lower percentage indicates less ion suppression. This table provides illustrative data for comparison purposes.

Step 2: Optimize Chromatographic Conditions

The goal is to chromatographically separate this compound from the regions of ion suppression.

  • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from the "suppression zones," which are often at the beginning and end of the run.[3]

  • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter selectivity and may resolve your analyte from interfering peaks.[3]

  • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide a different elution profile. A study on diosmetin (B1670712) and its glucuronides used an Ascentis RP-Amide column for the aglycone and HALO C18 and Discovery HSF5 columns for the glucuronide metabolites in plasma and urine, respectively.[5]

  • Consider UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution, which can significantly improve the separation of the analyte from matrix components, thereby reducing ion suppression.

Step 3: Adjust Mass Spectrometer Ion Source Parameters

  • Change Ionization Mode: If you are using Electrospray Ionization (ESI), consider switching from positive to negative ion mode, or vice-versa. Fewer compounds may ionize in the alternate mode, potentially reducing the number of interfering species.[3][4]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, particularly for less polar compounds.[4][10]

  • Optimize Source Parameters: Fine-tuning parameters like capillary voltage, gas flow rates, and desolvation temperature can impact ionization efficiency and potentially reduce suppression.[9][11]

Issue 2: Poor Reproducibility and Accuracy

If you observe high variability in your results, especially between different sample batches, ion suppression is a likely culprit.

Step 1: Implement an Internal Standard

Using a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for a consistent analyte-to-internal standard ratio and more accurate quantification.[1]

Step 2: Use Matrix-Matched Calibrators

Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma or urine).[1] This helps to account for the matrix-induced changes in ionization efficiency, leading to more accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a representative example for extracting flavonoid glucuronides.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Protocol 2: Post-Column Infusion Experiment
  • Setup: Configure the LC-MS system as shown in the diagram below. Use a T-junction to introduce a constant flow of a standard solution of this compound (e.g., 50 ng/mL in 50:50 acetonitrile:water) into the LC eluent stream after the analytical column.

  • Infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank, extracted matrix sample (prepared using your standard sample preparation protocol).

  • Analysis: Monitor the signal of the infused this compound over the course of the chromatographic run. A stable baseline indicates no ion suppression. Dips in the baseline indicate regions of ion suppression.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Ion Suppression start Low/Inconsistent Signal for this compound step1 Optimize Sample Preparation (PPT -> LLE -> SPE) start->step1 step2 Optimize Chromatography (Gradient, Solvent, Column) step1->step2 If suppression persists end Signal Improved and Stable step1->end If signal improves step3 Adjust MS Parameters (Ionization Mode, Source Settings) step2->step3 If suppression persists step2->end If signal improves step4 Implement Internal Standard (Stable Isotope Labeled) step3->step4 For improved accuracy step4->end G cluster_workflow Post-Column Infusion Experimental Setup lc_pump LC Pump injector Autosampler lc_pump->injector column Analytical Column injector->column tee T-Junction column->tee syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

References

Best practices for long-term storage of Diosmetin-3-O-glucuronide standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Diosmetin-3-O-glucuronide analytical standards. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Best Practices for Long-Term Storage

Proper storage of this compound standards is critical to maintain their purity and stability over time. The following are recommended best practices based on supplier information and general guidelines for handling analytical reference standards.

Storage Conditions

For long-term storage, this compound should be stored as a solid under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or colderTo minimize chemical degradation and preserve long-term stability.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation.
Container Tightly sealed, amber glass vialTo protect from light and moisture. The material is hygroscopic.
Form Solid (lyophilized powder)Solutions are less stable and should be prepared fresh.
Handling Procedures

To prevent contamination and degradation of the standard, adhere to the following handling procedures:

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of moisture onto the cold solid.

  • Weighing: Weigh the required amount of the standard in a controlled environment with low humidity. Do not return any unused material to the original vial.

  • Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be stored, it should be for a short period at -20°C or -80°C in a tightly sealed container, protected from light. The stability of the compound in various solvents should be validated in your laboratory. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are commonly used solvents.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling the standard.

Experimental Protocol: Stability Assessment of a Working Solution

This protocol outlines a general procedure to assess the short-term stability of a freshly prepared working solution of this compound.

Objective: To determine the stability of a this compound working solution under typical laboratory conditions.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., DMSO, Methanol, or a mixture compatible with the analytical method)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Initial Analysis (Time 0): Immediately analyze the freshly prepared working solution using a validated HPLC or LC-MS/MS method to determine the initial peak area or concentration. This will serve as the baseline.

  • Storage Conditions: Aliquot the working solution into several amber vials and store them under different conditions to be tested (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • Time-Point Analysis: Analyze the stored working solutions at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Analysis: Compare the peak area or concentration of the stored solutions to the initial (Time 0) measurement. A deviation of more than a certain percentage (e.g., ±10-15%) may indicate instability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas for the same concentration) - Degradation of the standard due to improper storage or handling.- Contamination of the standard or solvent.- Inaccurate weighing or dilution.- Review storage and handling procedures. Ensure the standard is stored at -20°C and protected from light and moisture.- Use fresh, high-purity solvents for solution preparation.- Verify the calibration and accuracy of the analytical balance and pipettes.
Appearance of unexpected peaks in the chromatogram - Presence of degradation products.- Contamination from glassware, solvents, or the analytical system.- Prepare a fresh solution from the solid standard and re-analyze.- If new peaks persist, it may indicate degradation of the solid standard. Consider purchasing a new standard.- Troubleshoot the analytical system for sources of contamination.
Difficulty dissolving the solid standard - The compound has low solubility in the chosen solvent.- The solid may have absorbed moisture, affecting its properties.- Consult the manufacturer's data sheet for recommended solvents. Sonication may aid dissolution.- Ensure the standard was stored in a desiccated environment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for solid this compound?

A1: The recommended long-term storage temperature for solid this compound is -20°C or colder.[2][3]

Q2: Is this compound sensitive to light?

A2: Yes, like many flavonoids, it is advisable to protect this compound from light. Store the solid standard and any solutions in amber vials or protect them from light by other means.

Q3: Can I store this compound as a stock solution?

A3: It is highly recommended to prepare solutions fresh before use. If a stock solution must be stored, it should be for a very short duration at -20°C or -80°C. The stability of the solution will depend on the solvent used and the storage conditions. A study on the determination of diosmetin (B1670712) and its glucuronides in human plasma and urine found them to be stable during the analytical process, including short-term storage in the autosampler.[1][4][5] However, long-term stability of stock solutions has not been widely reported.

Q4: My solid standard has changed color. Is it still usable?

A4: A change in color or physical appearance can be an indication of degradation or contamination. It is recommended to use a new, uncompromised standard to ensure the accuracy of your results.

Q5: How should I handle the standard to avoid moisture absorption?

A5: this compound is hygroscopic. To minimize moisture absorption, allow the vial to reach room temperature in a desiccator before opening. Handle the solid in a low-humidity environment and securely seal the vial immediately after use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Storage cluster_data Data Interpretation prep_standard Equilibrate Standard to Room Temperature weigh Weigh Standard prep_standard->weigh dissolve Dissolve in Solvent (e.g., DMSO, Methanol) weigh->dissolve initial_analysis Initial Analysis (T=0) (HPLC or LC-MS/MS) dissolve->initial_analysis storage Store Aliquots at Different Conditions initial_analysis->storage timepoint_analysis Analyze at Time Points (e.g., 2, 4, 8, 24h) storage->timepoint_analysis compare Compare Results to T=0 timepoint_analysis->compare stability Determine Stability compare->stability

Caption: Experimental workflow for assessing the stability of a this compound working solution.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inconsistent Analytical Results check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage check_handling Review Handling Procedures (equilibration, fresh solutions) check_storage->check_handling check_system Check Analytical System (solvents, contamination) check_handling->check_system prepare_fresh Prepare Fresh Standard Solution check_system->prepare_fresh new_standard Use a New Standard Vial prepare_fresh->new_standard If issue persists troubleshoot_instrument Troubleshoot Instrument new_standard->troubleshoot_instrument If issue still persists end Consistent Results troubleshoot_instrument->end

Caption: Logical troubleshooting guide for inconsistent analytical results with this compound standards.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activity of Diosmin and its Major Metabolite, Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the flavonoid diosmin (B1670713) and its principal circulating metabolite, diosmetin-3-O-glucuronide. The information presented is based on available experimental data to assist in research and development efforts.

Upon oral administration, diosmin is not directly absorbed. It is first hydrolyzed by intestinal microbiota into its aglycone, diosmetin (B1670712). Diosmetin is then absorbed and rapidly metabolized in the liver, primarily into glucuronide conjugates.[1][2][3] Diosmetin-3-O-β-d-glucuronide has been identified as the major and most significant circulating metabolite in the bloodstream following diosmin ingestion.[1][4] Consequently, the pharmacological activity attributed to oral diosmin is largely mediated by this metabolite.

G Diosmin Diosmin (Oral) Gut Intestinal Microbiota (Hydrolysis) Diosmin->Gut Ingestion Diosmetin Diosmetin (Aglycone) Gut->Diosmetin Liver Liver (Phase II Metabolism) Diosmetin->Liver Absorption Metabolite This compound (Major Circulating Metabolite) Liver->Metabolite

Figure 1. Metabolic pathway of diosmin after oral administration.

Comparative Anti-Inflammatory Activity

Direct experimental comparisons between diosmin and this compound are limited. However, studies comparing diosmin to its aglycone, diosmetin, and separate studies on this compound provide strong evidence for the activity of the metabolites. Evidence suggests that the aglycone form (diosmetin) is a more potent modulator of inflammation in vitro than diosmin itself, indicating that the sugar moiety may hinder activity.[5][6][7] The primary circulating metabolite, this compound, has demonstrated significant anti-inflammatory effects in ex vivo models at concentrations that are physiologically relevant after standard oral diosmin administration.[1][8][9]

Data Summary

The following tables summarize the quantitative data from key experimental studies.

Table 1: Diosmin vs. Diosmetin in PMA-Stimulated Endothelial Cells (HUVEC)

CompoundInflammatory MarkerConcentrationEffect
Diosmetin IL-1βNot specifiedSignificant Decrease
IL-6Not specifiedSignificant Decrease
COX-2Not specifiedSignificant Decrease
Diosmin IL-1βNot specifiedNo effect
IL-6Not specifiedNo effect
COX-2Not specifiedLowered
PGE-2Not specifiedIncreased

Source: Feldo et al., 2023.[5]

Table 2: Diosmin vs. Diosmetin in LPS-Stimulated Human Skin Fibroblasts

CompoundInflammatory MarkerKey Finding
Diosmetin IL-1β & IL-6More potent reduction than diosmin
Diosmin IL-1β & IL-6Significant reduction (concentration-dependent)

Source: Dymarska et al., 2022.[6]

Table 3: this compound in Substance P-Stimulated Human Skin Explants

ConcentrationInflammatory MarkerEffect (% Decrease vs. Stimulated Control)
300 pg/mLIL-8 Secretion-
900 pg/mLIL-8 SecretionSignificant Decrease
2700 pg/mL IL-8 Secretion -49.6% (Maximal Effect)
8500 pg/mLIL-8 SecretionSignificant Decrease
17000 pg/mLIL-8 SecretionSignificant Decrease

Source: Serra et al., 2023.[8][9] The maximal effect was observed at a concentration corresponding to the peak plasma level after a 600 mg oral dose of diosmin.[8][9]

Signaling Pathways in Inflammation

Both diosmin and its metabolites exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[[“]][11][12] In a resting state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to the activation of NF-κB, which then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like IL-6, IL-8, and TNF-α. Diosmin and its metabolites are thought to inhibit this activation, thereby downregulating the production of these inflammatory mediators.[[“]][12]

G cluster_cell Cell cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Substance P) IKK IKK Activation Stimulus->IKK NFkB_A Active NF-κB IKK->NFkB_A IκBα Phosphorylation & Degradation NFkB_I NF-κB / IκBα Complex NFkB_I->NFkB_A NFkB_N NF-κB NFkB_A->NFkB_N Translocation DNA Gene Transcription NFkB_N->DNA Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) DNA->Cytokines Block Diosmin / Metabolites Inhibit Activation Block->IKK

Figure 2. Simplified NF-κB signaling pathway and the inhibitory role of diosmin/metabolites.

Experimental Protocols

Anti-Inflammatory Assay in HUVEC Cells
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUV-EC-C) are cultured under standard conditions (37°C, 5% CO₂).

  • Induction of Inflammation: Inflammation is induced by treating the cells with phorbol (B1677699) 12-myristate-13-acetate (PMA) or lipopolysaccharide (LPS).

  • Treatment: Cells are co-incubated with the inflammatory stimulus and various concentrations of diosmin or diosmetin.

  • Cytokine Measurement: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-1β and IL-6, as well as COX-2 and PGE2, are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][13]

  • Data Analysis: The levels of inflammatory markers in treated groups are compared to the levels in the stimulated control group (cells treated with PMA/LPS only).

Ex Vivo Human Skin Explant Model
  • Tissue Preparation: Full-thickness human skin explants are obtained from healthy donors (e.g., from plastic surgery) and maintained in culture medium.

  • Induction of Inflammation: Neurogenic inflammation is induced by exposing the skin fragments to Substance P.

  • Treatment: Explants are simultaneously treated with Substance P and various concentrations of diosmetin-3-O-β-d-glucuronide (e.g., 300 to 17,000 pg/mL).[4]

  • Endpoint Measurement: After 24 hours of incubation, the culture medium (supernatant) is collected. The level of secreted Interleukin-8 (IL-8) is measured using a specific ELISA kit.[4][9]

  • Data Analysis: The IL-8 concentration in the supernatant of treated explants is compared with that of explants stimulated only with Substance P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture (e.g., HUVEC, Fibroblasts) or Tissue Explants Induction 2. Induce Inflammation (LPS, PMA, Substance P) Culture->Induction Treatment 3. Add Test Compounds (Diosmin or Metabolites) Induction->Treatment Incubation 4. Incubate (e.g., 24 hours) Treatment->Incubation Collect 5. Collect Supernatant Incubation->Collect ELISA 6. Quantify Cytokines (e.g., IL-6, IL-8) via ELISA Collect->ELISA Results 7. Analyze Data ELISA->Results

Figure 3. General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

The available evidence strongly indicates that the anti-inflammatory effects of orally administered diosmin are attributable to its circulating metabolites, primarily this compound. In vitro studies comparing diosmin and its aglycone, diosmetin, consistently show that diosmetin has a more pronounced effect on reducing pro-inflammatory markers like IL-1β and IL-6.[5][6] Furthermore, this compound has been shown to potently reduce IL-8 secretion in a human tissue model at physiologically relevant concentrations.[9]

For drug development and research professionals, these findings underscore the importance of evaluating the biological activity of metabolites rather than the parent compound alone, especially for orally administered flavonoids. The anti-inflammatory activity of this compound is a key component of the mechanism of action of diosmin-based therapies.

References

Validation of Diosmetin-3-O-glucuronide as the Major Metabolite of Diosmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and validation of diosmetin-3-O-glucuronide as the principal metabolite of diosmin (B1670713) following oral administration. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

Upon oral ingestion, the flavonoid diosmin is not directly absorbed. Instead, it undergoes extensive metabolism, primarily driven by the intestinal microbiota, into its aglycone, diosmetin (B1670712). Subsequently, diosmetin is absorbed and rapidly converted into various glucuronide conjugates. Extensive research, including pharmacokinetic studies in humans, has identified This compound as the most abundant circulating metabolite of diosmin. This validation is critical for understanding the bioavailability and pharmacological activity of orally administered diosmin.

Metabolic Pathway of Diosmin

The metabolic conversion of diosmin to its primary active metabolite involves a two-step process. Initially, the glycoside bonds in diosmin are hydrolyzed by intestinal bacteria to yield diosmetin. This aglycone is then absorbed and undergoes phase II metabolism, primarily glucuronidation, in the liver and intestinal wall to form various diosmetin glucuronides.

Diosmin Metabolism cluster_gut Intestinal Lumen cluster_absorption Systemic Circulation Diosmin Diosmin Diosmetin Diosmetin (Aglycone) Diosmin->Diosmetin Hydrolysis by Intestinal Microbiota D3G This compound (Major Metabolite) Diosmetin->D3G Glucuronidation D7G Diosmetin-7-O-glucuronide (Minor Metabolite) Diosmetin->D7G Glucuronidation D37DG Diosmetin-3,7-O-diglucuronide (Minor Metabolite) Diosmetin->D37DG Glucuronidation Excretion Urinary Excretion D3G->Excretion D7G->Excretion D37DG->Excretion

Caption: Metabolic pathway of diosmin from oral ingestion to excretion.

Quantitative Comparison of Diosmin Metabolites

MetaboliteCmax (Mean ± SD)Tmax (hours)Key Finding
Total Diosmetin (from glucuronides)6,049.3 ± 5,548.6 pg/mLNot explicitly statedA very good correlation was found between the concentrations of diosmetin measured after deconjugation and the concentrations of its glucuronide metabolites.[1][2]
This compoundNot explicitly quantified in isolationNot explicitly statedIdentified as the major circulating metabolite in both plasma and urine.[1][2]
Diosmetin-7-O-glucuronideNot explicitly quantifiedNot explicitly statedConsidered a minor metabolite.[1][2]
Diosmetin-3,7-O-diglucuronideNot explicitly quantifiedNot explicitly statedConsidered a minor metabolite.[1][2]

Experimental Protocols

The validation of this compound as the major metabolite relies on robust analytical methodologies. The following is a summary of a typical experimental protocol for the quantification of diosmetin and its glucuronide metabolites in human plasma.[1][2]

1. Sample Collection and Preparation:

  • Venous blood samples are collected from subjects at various time points after oral administration of diosmin.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

2. Enzymatic Deconjugation (for Total Diosmetin Measurement):

  • Plasma samples are incubated with β-glucuronidase/sulfatase from Helix pomatia to hydrolyze the glucuronide and sulfate (B86663) conjugates back to the aglycone, diosmetin.

3. Analyte Extraction:

  • For Total Diosmetin: Following enzymatic hydrolysis, diosmetin is extracted from the plasma matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.

  • For Glucuronide Metabolites: Plasma samples are subjected to SPE to isolate the glucuronide conjugates.

4. Chromatographic Separation and Quantification (LC-MS/MS):

  • The extracted samples are analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or micro-liquid chromatography-tandem mass spectrometry (micro-LC-MS/MS) method.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Column: A reversed-phase column, such as an Ascentis RP-Amide or HALO C18, is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of diosmetin and its glucuronide metabolites.

Experimental Workflow for Metabolite Validation

The process of validating the major metabolite of diosmin involves a systematic workflow from sample collection to data analysis.

Experimental Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Admin Oral Administration of Diosmin Blood Blood Sample Collection (Time-course) Admin->Blood Plasma Plasma Separation Blood->Plasma Deconjugation Enzymatic Deconjugation (for Total Diosmetin) Plasma->Deconjugation SPE Solid-Phase Extraction (for Glucuronides) Plasma->SPE LCMS LC-MS/MS Analysis Deconjugation->LCMS SPE->LCMS Quant Quantification of Metabolites LCMS->Quant PK Pharmacokinetic Modeling (Cmax, AUC) Quant->PK Validation Identification of Major Metabolite PK->Validation

Caption: Workflow for the validation of diosmin metabolites.

Conclusion

The available scientific evidence strongly supports the validation of this compound as the major circulating metabolite of diosmin in humans. This is a result of the initial hydrolysis of diosmin to diosmetin by the gut microbiota, followed by efficient absorption and subsequent glucuronidation. Understanding this metabolic pathway is fundamental for the accurate assessment of diosmin's bioavailability and for the design of future clinical studies investigating its therapeutic effects. The detailed experimental protocols outlined provide a foundation for researchers to conduct further investigations into the pharmacokinetics and metabolism of diosmin and other flavonoids.

References

A Comparative Guide to the Bioanalysis of Diosmetin-3-O-glucuronide: A Review of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Diosmetin-3-O-glucuronide, the major active metabolite of the flavonoid diosmin (B1670713). A thorough understanding of the bioanalytical methodologies is crucial for accurate pharmacokinetic and metabolic studies in drug development. This document outlines the performance characteristics of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Metabolic Pathway of Diosmin

Diosmin, a commonly used phlebotropic agent, undergoes a two-step metabolic conversion to its active form, this compound. Initially, intestinal microflora hydrolyze diosmin to its aglycone, diosmetin (B1670712). Subsequently, diosmetin is absorbed and rapidly metabolized in the liver to form glucuronide conjugates, with this compound being the predominant circulating metabolite[1][2].

Metabolic Pathway of Diosmin Metabolic Pathway of Diosmin to this compound cluster_intestine Intestine cluster_liver Liver Diosmin Diosmin Diosmetin Diosmetin Diosmin->Diosmetin Hydrolysis by Intestinal Microflora D3G This compound Diosmetin->D3G Glucuronidation

Caption: Metabolic conversion of Diosmin.

Comparison of Validated Analytical Methods

The following tables summarize the validation parameters of different analytical methods reported for the quantification of this compound and its aglycone, diosmetin, in biological matrices. The data is compiled from peer-reviewed scientific literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for Diosmetin and its Glucuronides in Human Plasma and Urine

Data extracted from Silvestro L, et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry, 405(25), 8295-8310.[3][4]

ParameterMethod 1: HPLC-MS/MS (Diosmetin after deconjugation in plasma)Method 2: µLC-MS/MS (Diosmetin glucuronides in plasma)Method 3: HPLC-MS/MS (Diosmetin glucuronides in urine)
Linearity Range 50 - 10,000 pg/mL100 - 20,000 pg/mL (for D-3-O-Gluc)1 - 200 ng/mL (for D-3-O-Gluc)
Correlation Coefficient (r) > 0.995> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 50 pg/mL100 pg/mL1 ng/mL
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15%
Extraction Recovery Not explicitly stated, but matrix effects were assessed.Not explicitly stated, but matrix effects were assessed.Not explicitly stated, but matrix effects were assessed.
Table 2: Performance Characteristics of HPLC-UV Method for Diosmetin in Human Plasma

Data extracted from Kanaze FI, et al. (2004). A validated HPLC determination of the flavone (B191248) aglycone diosmetin in human plasma. Biomedical Chromatography, 18(10), 800-804.[5][6][7]

ParameterHPLC-UV Method
Linearity Range 10 - 300 ng/mL
Correlation Coefficient (r) > 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) 1.6 - 4.6%
Inter-day Precision (%RSD) 2.2 - 5.3%
Accuracy (% Recovery) > 97.9%
Extraction Recovery 89.7 - 92.0%

Experimental Protocols

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Workflow General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma/Urine Sample spe Solid Phase Extraction or Protein Precipitation start->spe evap Evaporation & Reconstitution spe->evap hplc UPLC/HPLC Separation evap->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant

Caption: LC-MS/MS analytical workflow.

Method 1: HPLC-MS/MS for Diosmetin after Enzymatic Deconjugation in Human Plasma [3][4]

  • Sample Preparation: Enzymatic hydrolysis of plasma samples to convert glucuronide metabolites to the aglycone, diosmetin, followed by protein precipitation.

  • Chromatography: Reversed-phase HPLC on an Ascentis RP-Amide column (150 x 2.1 mm, 5 µm).

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

Method 2: µLC-MS/MS for Diosmetin Glucuronides in Human Plasma [3][4]

  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples.

  • Chromatography: Micro-liquid chromatography (µLC) on a HALO C18 column (50 x 0.3 mm, 2.7 µm).

  • Detection: Tandem mass spectrometry (MS/MS) in MRM mode.

Experimental Workflow: HPLC-UV Analysis

The diagram below outlines a general workflow for the analysis of diosmetin in plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

HPLC-UV Workflow General Workflow for HPLC-UV Analysis cluster_prep_uv Sample Preparation cluster_analysis_uv Analysis cluster_data_uv Data Processing start_uv Plasma Sample lle Liquid-Liquid Extraction start_uv->lle evap_uv Evaporation & Reconstitution lle->evap_uv hplc_uv HPLC Separation evap_uv->hplc_uv uv_det UV Detection hplc_uv->uv_det data_acq_uv Data Acquisition uv_det->data_acq_uv quant_uv Quantification data_acq_uv->quant_uv

References

A Comparative Guide to the Pharmacokinetics of Diosmin and its Active Metabolite, Diosmetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the flavonoid diosmin (B1670713) and its primary active metabolite, diosmetin (B1670712). The information presented herein is collated from various preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support further research and development.

Introduction: The Metabolic Activation of Diosmin

Diosmin is a naturally occurring flavonoid glycoside commonly used in the treatment of chronic venous insufficiency and hemorrhoids. Upon oral administration, diosmin is not directly absorbed. Instead, it undergoes extensive metabolism by the intestinal microbiota, which hydrolyzes the sugar moiety (rutinose) to release its aglycone, diosmetin.[1][2][3][4] It is this active metabolite, diosmetin, that is absorbed into the systemic circulation and is responsible for the therapeutic effects of diosmin.[5][6][7] Consequently, pharmacokinetic studies of diosmin primarily focus on the quantification of diosmetin in plasma.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of diosmetin following the oral administration of different formulations of diosmin to healthy human volunteers and rats. These data highlight the significant impact of formulation on the bioavailability of diosmetin.

Table 1: Pharmacokinetic Parameters of Diosmetin in Healthy Human Volunteers After a Single Oral Dose of Diosmin

FormulationDoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)T½ (hours)Reference
Standard DiosminNot Specified~4001Not Reported26-43[5]
Micronized Diosmin (Reference)Not Specified2.4 ± 1.9Not Determined31.9 ± 100.4Not Reported[2][3][4]
µSmin® Plus (Tested Formulation)Not Specified50.3 ± 22.62.2 ± 2.9298.4 ± 163.7Not Reported[2][3][4]
Single 900 mg Dose900 mg4.2 ± 3.818.7 ± 9.9185.4 ± 166.260.2 ± 85.7[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.

Table 2: Comparative Bioavailability of Diosmetin in Rats After Oral Administration of Different Diosmin Formulations

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Relative Bioavailability (F)Reference
Normal Micronized Diosmin50Not Reported8.00 ± 2.830.79 ± 0.361[9][10]
µSMIN™ Plus500.31 ± 0.073.25 ± 1.673.15 ± 0.16~4-fold higher[9][10]
Diosmetin-7-glucoside-γ-cyclodextrinNot Specified~400-fold higher~6 hours faster~800-fold higherNot Applicable[9]

Experimental Protocols

The pharmacokinetic parameters presented above were determined using methodologies consistent with industry standards. Below are generalized protocols based on the cited literature.

3.1. Human Pharmacokinetic Studies

  • Study Design: The majority of studies employ a randomized, double-blind, crossover design in a cohort of healthy adult volunteers.[2][3][4]

  • Administration: Subjects are typically administered a single oral dose of the diosmin formulation after an overnight fast.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Plasma samples are often subjected to enzymatic hydrolysis with β-glucuronidase to deconjugate diosmetin metabolites and measure total diosmetin.[2][3][4]

    • Following hydrolysis, diosmetin is extracted from the plasma using a suitable organic solvent (e.g., liquid-liquid extraction).

    • The extracted samples are then analyzed using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.[2][3][5][6]

    • A calibration curve is generated using standards of known diosmetin concentrations to quantify the amount in the plasma samples.

3.2. Preclinical Pharmacokinetic Studies in Rats

  • Animal Model: Sprague-Dawley rats are a commonly used preclinical model for pharmacokinetic studies of diosmin.[9]

  • Administration: Diosmin formulations are typically administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation at various time points post-administration. Plasma is prepared and stored as described for human studies.

  • Sample Analysis: Sample preparation and analytical methods are generally similar to those used in human studies, involving enzymatic hydrolysis and HPLC or LC-MS/MS for quantification of diosmetin.

Visualizing the Metabolic Fate and Experimental Workflow of Diosmin

4.1. Metabolic Pathway of Diosmin

The following diagram illustrates the initial and crucial step in the metabolism of diosmin after oral administration.

metabolic_pathway Diosmin Diosmin Intestinal_Microbiota Intestinal Microbiota (Hydrolysis) Diosmin->Intestinal_Microbiota Oral Administration Diosmetin Diosmetin (Aglycone) Intestinal_Microbiota->Diosmetin Absorption Intestinal Absorption Diosmetin->Absorption Systemic_Circulation Systemic Circulation (Diosmetin) Absorption->Systemic_Circulation Metabolism Further Metabolism (e.g., Glucuronidation) Systemic_Circulation->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Metabolic activation of diosmin to diosmetin.

4.2. Experimental Workflow for a Comparative Pharmacokinetic Study

This diagram outlines a typical workflow for a clinical study comparing the bioavailability of different diosmin formulations.

experimental_workflow cluster_study_design Study Design cluster_drug_administration Drug Administration cluster_sample_collection_processing Sample Collection & Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Healthy Volunteer Recruitment Randomization Randomization to Treatment Groups Subject_Recruitment->Randomization Crossover Crossover Design (Washout Period) Randomization->Crossover Formulation_A Administer Formulation A Crossover->Formulation_A Formulation_B Administer Formulation B Crossover->Formulation_B Blood_Sampling Timed Blood Sampling Formulation_A->Blood_Sampling Formulation_B->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample_Storage->Enzymatic_Hydrolysis Extraction Liquid-Liquid Extraction Enzymatic_Hydrolysis->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis PK_Parameter_Calculation Calculate Cmax, Tmax, AUC LCMS_Analysis->PK_Parameter_Calculation Statistical_Comparison Statistical Comparison of Formulations PK_Parameter_Calculation->Statistical_Comparison

Caption: Comparative pharmacokinetic study workflow.

Conclusion

The pharmacokinetic profile of orally administered diosmin is fundamentally the pharmacokinetic profile of its absorbed metabolite, diosmetin. The available data conclusively show that diosmin itself is not detected in systemic circulation.[5][6][7] The bioavailability of diosmetin is highly dependent on the formulation of the administered diosmin, with specialized formulations like µSmin® Plus demonstrating significantly improved absorption compared to standard micronized diosmin.[2][3][4] This underscores the critical importance of formulation development in optimizing the therapeutic efficacy of diosmin. Future research should continue to explore novel delivery systems to enhance the bioavailability of diosmetin and further elucidate the metabolic pathways of its subsequent degradation products.

References

A Head-to-Head Comparison of Diosmetin-3-O-glucuronide Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and validation of experimental results. This guide provides a comprehensive comparison of commercially available Diosmetin-3-O-glucuronide analytical standards, presenting key product specifications, detailed analytical methodologies, and insights into its biological significance.

This compound is the major circulating metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and used in the treatment of chronic venous insufficiency and hemorrhoids.[1][2] Understanding its pharmacological activity necessitates the use of well-characterized analytical standards.

Comparison of Commercially Available Standards

SupplierProduct CodePurity SpecificationStorage TemperatureAdditional Information
LGC Standards TRC-D448375>95% (HPLC)[3]-20°C[3]Certificate of Analysis available.[3]
Acanthus Research M-90206-22Not specifiedNot specifiedIn Stock - Ready to Ship.[4]
Biosynth MD34913High Purity<-15°C[5]Example Certificate of Analysis available online.[5]
Simson Pharma Not specifiedNot specifiedNot specifiedCertificate of Analysis provided with every compound.[6]
MedchemExpress HY-W401407Not specifiedRoom temperature (short term)Store under recommended conditions in the CoA.[7]
Axios Research AR-D01911Fully characterizedNot specifiedCompliant with regulatory guidelines.[8]
Santa Cruz Biotechnology sc-501170Not specifiedNot specifiedCertificate of Analysis available for lot-specific data.[8]
Syncom Not specified99.1%[9]Not specifiedAs referenced in a peer-reviewed publication.[9]

Note: The purity of the standard from Syncom was reported in a 2013 study by Silvestro et al. and may not reflect the current product specifications.[9] Researchers are strongly encouraged to obtain the latest CoA from any supplier before purchase.

Experimental Protocols for Analysis

Accurate analysis of this compound is critical for pharmacokinetic, metabolism, and efficacy studies. A validated micro-liquid-chromatography-mass spectrometry (μLC-MS/MS) method has been published and is detailed below as a reference protocol.[2]

Validated μLC-MS/MS Method for the Quantification of this compound in Human Plasma

This method was developed and validated in accordance with FDA and EMA guidelines.[2][9]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • LC System: A micro-liquid chromatography system.

  • Column: HALO C18 (50 × 0.3 mm, 2.7 μm, 90 Å).[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: Appropriate for the micro-LC column diameter.

  • Injection Volume: 1-5 μL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z)

    • Internal Standard (e.g., Diosmetin-d3-3'-O-glucuronide): Precursor ion (m/z) → Product ion (m/z)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

4. Method Validation:

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine within-run and between-run accuracy and precision at multiple quality control (QC) levels.

  • Selectivity: Assess for interferences from endogenous matrix components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC μLC Separation (HALO C18) Reconstitution->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Validation Method Validation (FDA/EMA Guidelines) Quant->Validation

Caption: Workflow for the analysis of this compound.

Biological Significance and Signaling Pathway

Diosmin is rapidly hydrolyzed in the intestine to its aglycone, diosmetin (B1670712), which is then absorbed and extensively metabolized to glucuronide conjugates, with this compound being the most prominent in circulation.[2][10] Recent studies have begun to elucidate the biological activities of this major metabolite, suggesting it is not merely an inactive elimination product.

  • Anti-inflammatory Effects: this compound has been shown to significantly decrease the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) in human skin explants exposed to substance P.[1][10]

  • Antioxidant Effects: In UVB-irradiated skin models, this compound reduced the production of hydrogen peroxide, a key reactive oxygen species (ROS), indicating a protective role against oxidative stress.[1][10]

While the direct molecular targets of this compound are still under investigation, the known signaling pathways of its aglycone, diosmetin, provide valuable insights. Diosmetin has been reported to modulate several key cellular signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are crucial in regulating cell proliferation, apoptosis, and the antioxidant response.[6][11] It is plausible that this compound exerts its effects through similar or related pathways.

Metabolism and Bioactivity of Diosmin

G cluster_metabolism Metabolism cluster_bioactivity Biological Activity Diosmin Diosmin (Oral Intake) Gut Gut Microbiota (Hydrolysis) Diosmin->Gut Diosmetin Diosmetin (Aglycone) Gut->Diosmetin Absorption Intestinal Absorption Diosmetin->Absorption Glucuronidation Phase II Metabolism (Glucuronidation) Absorption->Glucuronidation D3G This compound (Major Metabolite in Plasma) Glucuronidation->D3G IL8 IL-8 Secretion D3G->IL8 Inhibition ROS Hydrogen Peroxide (ROS) Production D3G->ROS Inhibition Inflammation Inflammatory Stimuli (e.g., Substance P) Inflammation->IL8 OxidativeStress Oxidative Stress (e.g., UVB) OxidativeStress->ROS

Caption: Metabolism of diosmin and the bioactivity of its metabolite.

This guide provides a foundational overview for researchers working with this compound. The selection of an appropriate analytical standard, coupled with a robust and validated analytical method, is crucial for generating reliable and reproducible data. Further research into the direct comparative performance of available standards would be a valuable contribution to the scientific community.

References

Inter-laboratory Validation of Diosmetin-3-O-glucuronide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different LC-MS/MS-based methods for the quantification of Diosmetin-3-O-glucuronide and other related flavonoid glucuronides. This data is extracted from peer-reviewed studies and presented to facilitate a clear comparison of key validation parameters.

Table 1: Performance Characteristics of a Validated Micro-LC-MS/MS Method for this compound in Human Plasma [1][2]

Validation ParameterPerformance Metric
Linearity Range 50 - 5,000 pg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 pg/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Intra-day Accuracy (%RE) Within ±15%
Inter-day Accuracy (%RE) Within ±15%
Recovery Not explicitly stated for the glucuronide, but the method was fully validated according to FDA and EMA guidelines.
Matrix Effect Investigated and found to be acceptable.
Stability Assessed under various conditions (freeze-thaw, short-term, long-term) and found to be stable.

Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method for this compound in Human Urine [1][2]

Validation ParameterPerformance Metric
Linearity Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Intra-day Accuracy (%RE) Within ±15%
Inter-day Accuracy (%RE) Within ±15%
Recovery Not explicitly stated for the glucuronide, but the method was fully validated according to FDA and EMA guidelines.
Matrix Effect Investigated and found to be acceptable.
Stability Assessed under various conditions and found to be stable.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Micro-LC-MS/MS Method for this compound in Human Plasma[1][2][3]
  • Sample Preparation: Solid-phase extraction (SPE) was employed for the extraction of this compound from human plasma.

  • Chromatographic Separation:

    • Column: HALO C18 (50 × 0.3 mm, 2.7 μm, 90 Å).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: Appropriate for the micro-LC setup.

    • Column Temperature: Controlled (e.g., 40 °C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucuronides.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard were monitored.

HPLC-MS/MS Method for this compound in Human Urine[1][2][3]
  • Sample Preparation: Simple dilution of the urine sample with the mobile phase ("dilute-and-shoot" approach).

  • Chromatographic Separation:

    • Column: Discovery HSF5 (100 × 2.1 mm, 5 μm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with a buffer and/or acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI in negative mode.

    • Detection Mode: MRM.

    • MRM Transitions: Optimized precursor and product ions for the analyte and internal standard were used for quantification.

Visualizations

Metabolic Pathway of Diosmin (B1670713)

The following diagram illustrates the metabolic conversion of diosmin to its active metabolite, diosmetin (B1670712), and its subsequent glucuronidation.

metabolic_pathway Diosmin Diosmin Diosmetin Diosmetin Diosmin->Diosmetin Intestinal Microflora D3G This compound Diosmetin->D3G UGT-mediated Glucuronidation

Caption: Metabolic pathway of diosmin to this compound.

Bioanalytical Method Validation Workflow

This diagram outlines the key stages and parameters involved in the validation of a bioanalytical method, in accordance with regulatory guidelines.

validation_workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Sample Analysis Optimization Optimization of LC and MS parameters Selectivity Selectivity & Specificity Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability SampleAnalysis Study Sample Quantification Stability->SampleAnalysis

Caption: General workflow for bioanalytical method validation.

References

Unveiling Metabolic Fates: A Comparative Analysis of Diosmetin and its Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is paramount to predicting its bioavailability, efficacy, and potential for drug-drug interactions. This guide provides a comprehensive comparison of the metabolic stability of the flavonoid diosmetin (B1670712) and its major metabolites, diosmetin glucuronides, supported by experimental data and detailed protocols.

The flavonoid diosmetin, the aglycone of diosmin (B1670713), undergoes rapid and extensive metabolism in the body, a characteristic that significantly influences its systemic exposure and pharmacological activity. In contrast, its glucuronidated metabolites, the primary circulating forms, exhibit markedly greater stability. This guide delves into the experimental evidence that elucidates these differences, offering a clear comparison for researchers investigating the therapeutic potential of this natural compound.

In Vivo and In Vitro Metabolic Stability: A Tale of Two Moieties

Evidence from both in vivo and in vitro studies consistently demonstrates the low metabolic stability of diosmetin in its aglycone form. Following oral administration, diosmin is hydrolyzed by gut microbiota to diosmetin, which is then swiftly absorbed and subjected to extensive phase II metabolism, primarily glucuronidation. This rapid conversion results in undetectable or very low levels of free diosmetin in the bloodstream.[1]

Conversely, diosmetin glucuronides are the predominant forms detected in plasma and exhibit a prolonged presence, indicating their significantly higher stability in the circulatory system.[2][3] The long elimination half-life observed for what is often measured as "total diosmetin" (after enzymatic hydrolysis of the conjugates) in pharmacokinetic studies is, in fact, reflective of the stability of these glucuronide metabolites.

Quantitative Comparison of Metabolic Parameters

The following tables summarize the available quantitative data on the metabolism of diosmetin. It is important to note that direct in vitro metabolic stability data for diosmetin glucuronides (i.e., their own rate of metabolism) is limited, as they are generally considered the stable, excretable end-products. Their stability is inferred from their prolonged in vivo half-life compared to the rapid clearance of the aglycone.

Table 1: In Vivo Pharmacokinetic Parameters of Diosmetin and its Glucuronides (as Total Diosmetin)*

SpeciesDosageParameterValueReference
Human900 mg diosmin tablets (single dose)Cmax4.2 ± 3.8 ng/mL[3]
Tmax18.7 ± 9.9 h[3]
t1/260.2 ± 85.7 h[3]
Human900 mg diosmin tablets (multiple doses)Cmax10.3 ± 6.3 ng/mL[3]
Tmax6.1 ± 7.0 h[3]
t1/2102.5 ± 174.8 h[3]
HumanNot specifiedt1/226 - 43 h[2]
Rat50 mg/kg µSMIN™ PlusCmax0.31 ± 0.07 µg/mL[4]
Tmax3.25 ± 1.67 h[4]
t1/27.70 ± 1.49 h[4]

*Note: In these studies, plasma samples were treated with β-glucuronidase to hydrolyze the glucuronide conjugates back to diosmetin before measurement. Therefore, the pharmacokinetic parameters largely reflect the stable circulating glucuronides.

Table 2: In Vitro Metabolism of Diosmetin

In Vitro SystemFindingConclusionReference
Isolated Perfused Rat LiverDiosmetin rapidly disappeared from the perfusion medium and was metabolized to glucuronide and sulfate (B86663) conjugates.High first-pass metabolism in the liver contributes to the low bioavailability of the aglycone.[5]
Rat Liver MicrosomesRapid glucuronidation of diosmetin was observed.Confirms the liver as a primary site of extensive phase II metabolism for diosmetin.[1]

Metabolic Pathways and Experimental Workflows

The metabolic journey of diosmetin is a critical aspect of its pharmacology. The following diagrams illustrate the key pathways and experimental procedures used to assess its metabolic stability.

metabolic_pathway Diosmin Diosmin (Oral Administration) Diosmetin Diosmetin (Aglycone) Diosmin->Diosmetin Gut Microbiota Hydrolysis Glucuronides Diosmetin Glucuronides (e.g., Diosmetin-3-O-glucuronide) Major Circulating Form Diosmetin->Glucuronides Phase II Metabolism (Glucuronidation in Intestine and Liver) Excretion Excretion (Urine and Feces) Glucuronides->Excretion

Caption: Metabolic pathway of diosmin to diosmetin and its glucuronides.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolism Study iv_admin Oral Administration of Diosmin/Diosmetin iv_blood Blood Sampling at Timed Intervals iv_admin->iv_blood iv_plasma Plasma Separation iv_blood->iv_plasma iv_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) iv_plasma->iv_hydrolysis iv_analysis LC-MS/MS Analysis of Diosmetin iv_hydrolysis->iv_analysis iv_pk Pharmacokinetic Parameter Calculation iv_analysis->iv_pk it_incubation Incubation of Diosmetin with Liver Microsomes + UDPGA it_quenching Reaction Quenching it_incubation->it_quenching it_analysis LC-MS/MS Analysis of Metabolite Formation it_quenching->it_analysis it_kinetics Enzyme Kinetics Calculation it_analysis->it_kinetics

Caption: Experimental workflows for in vivo and in vitro metabolism studies.

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Humans
  • Study Design: A randomized, crossover study was conducted with healthy male volunteers.[3]

  • Dosing: Volunteers received a single oral dose or multiple oral doses of 900 mg diosmin tablets.[3]

  • Blood Sampling: Venous blood samples were collected at predetermined time points (e.g., 0 to 96 hours) post-dosing.[3]

  • Sample Preparation: Plasma was separated from the blood samples. For the determination of total diosmetin, plasma samples were subjected to enzymatic hydrolysis with β-glucuronidase to convert diosmetin glucuronides back to the aglycone.[3][6]

  • Analytical Method: The concentration of diosmetin in the processed plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3][6]

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (elimination half-life) were calculated from the plasma concentration-time data.[3]

In Vitro Metabolism in Rat Liver Microsomes
  • Test System: Liver microsomes were prepared from rats.[1]

  • Incubation: Diosmetin was incubated with the liver microsomal preparation in the presence of the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to initiate the glucuronidation reaction.[1]

  • Analysis: The formation of diosmetin glucuronides was monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]

  • Characterization: The structure of the resulting glucuronide metabolites was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The Potential for Deconjugation: A Twist in the Tale

While glucuronidation leads to more stable and readily excretable forms of diosmetin, there is emerging research on the possibility of deconjugation back to the active aglycone. The enzyme β-glucuronidase, which is present in some tissues and can be released by neutrophils at sites of inflammation, has been shown to hydrolyze flavonoid glucuronides.[7][8] This suggests a potential mechanism for the localized reactivation of diosmetin in specific physiological or pathological contexts. However, the in vivo relevance and kinetics of this deconjugation process for diosmetin glucuronides require further investigation.

Conclusion

The metabolic profile of diosmetin is characterized by its rapid conversion to more stable glucuronide conjugates. The aglycone form is metabolically labile, with a short biological half-life, leading to low systemic exposure. In stark contrast, diosmetin glucuronides are the predominant and persistent forms in circulation, exhibiting significantly greater metabolic stability. This fundamental difference is a crucial consideration for researchers working on the development of diosmetin-based therapeutics, influencing everything from formulation strategies to the interpretation of pharmacological data. Future studies focusing on the direct in vitro stability of synthesized diosmetin glucuronides and the in vivo dynamics of deconjugation will further refine our understanding of the complex metabolic fate of this promising natural compound.

References

Efficacy comparison between diosmin and its primary metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of the flavonoid diosmin (B1670713) and its primary metabolite, diosmetin (B1670712). The information presented is collated from various experimental studies to aid in research and development endeavors.

Pharmacokinetic Profile: The Journey from Diosmin to Diosmetin

Upon oral administration, diosmin is not directly absorbed. Instead, it is hydrolyzed by intestinal microflora into its aglycone form, diosmetin.[1] This conversion is a critical step, as diosmetin is the form that is subsequently absorbed into the bloodstream.[2][3][4] Pharmacokinetic studies in healthy volunteers have shown that after oral administration of diosmin, only diosmetin is detected in the plasma, indicating rapid and complete metabolism of diosmin in the gut.[2][3][4] Diosmetin exhibits a long plasma elimination half-life, ranging from 26 to 43 hours.[2][3]

Comparative Efficacy: In Vitro and In Vivo Evidence

Experimental data consistently suggests that diosmetin, the aglycone metabolite, often exhibits greater or more direct biological activity compared to its parent compound, diosmin. This enhanced efficacy is frequently attributed to the absence of the bulky sugar moiety in diosmetin, which may facilitate better interaction with cellular targets.

Antioxidant Activity

Both diosmin and diosmetin have been shown to protect endothelial cells against oxidative stress. However, studies indicate that diosmetin is the more potent antioxidant of the two.

Parameter MeasuredExperimental ModelFindingReference
Cell Viability (MTT & AB assays)H2O2-induced oxidative stress in endothelial cellsAt 250 µM, diosmetin showed ~19% (MTT) and ~21% (AB) higher cell viability than diosmin.
Intracellular ROS LevelsH2O2-induced oxidative stress in endothelial cellsBoth compounds lowered ROS production in a concentration-dependent manner.
Antioxidant Enzyme Activity (SOD, CAT, GPx)H2O2-induced oxidative stress in endothelial cellsBoth restored the activity of SOD, CAT, and GPx in a concentration-dependent manner.[5]
Malondialdehyde (MDA) LevelsH2O2-induced oxidative stress in endothelial cellsBoth decreased MDA levels, with diosmetin showing a slightly stronger effect at the highest concentration.[5]
DPPH Radical ScavengingIn vitro chemical assayDiosmetin exhibited significantly higher (by approx. 17%) free radical scavenging capacity than diosmin.[6]
Anti-inflammatory Activity

The anti-inflammatory properties of diosmin and diosmetin have been evaluated in various cell models, with diosmetin generally demonstrating superior activity.

Parameter MeasuredExperimental ModelFindingReference
Pro-inflammatory Cytokines (IL-1β, IL-6)LPS-stimulated human skin fibroblastsBoth significantly reduced IL-1β and IL-6 in a concentration-dependent manner. Diosmetin was more effective than diosmin.[6][7]
COX-2 and PGE2 LevelsLPS-stimulated human skin fibroblastsBoth reduced COX-2 and PGE2 levels. Diosmetin showed a stronger modulatory effect.[6][7]
Pro-inflammatory FactorsPMA-treated HUVEC cellsDiosmetin significantly decreased IL-1β, IL-6, and COX-2 levels, while diosmin only lowered COX-2.
Pro-inflammatory FactorsLPS-stimulated HUVEC cellsDiosmetin increased PGE2, IL-1β, and COX-2, while diosmin increased IL-6. Both increased NO.
Anti-cancer Activity

Both diosmin and its metabolite diosmetin have been investigated for their potential anti-cancer effects, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Cancer Cell LineKey Findings for DiosmetinReference
Hepatocellular Carcinoma (HepG2)Inhibited cell proliferation and induced apoptosis by regulating autophagy via the mTOR pathway. Downregulated Bcl-2 and upregulated Bak, Bax, p53, and caspase-3.[8]
Hepatocellular Carcinoma (Hep3B and HCCLM3)Inhibited proliferation and migration, arrested the cell cycle in the G1 phase by decreasing the expression of BCL2, CDK1, and CCND1, and interfered with lipid metabolism.[9]
Human OsteosarcomaInhibited cell proliferation and promoted apoptosis through the STAT3/c-Myc signaling pathway.[10]
Cancer Cell LineKey Findings for DiosminReference
Hepatocellular Carcinoma (HepG2)Reduced cell proliferation, increased the Bax/Bcl-2 expression ratio, and decreased the levels of RAS, p-ERK, and p-MEK, while increasing Caspase-3.[11]
Human Epidermoid Carcinoma (Hep-2)Showed a dose-dependent cytotoxic effect, downregulated Bcl-xl, Bak, Bcl-2, IL-1, 6, 8, TNF-α, and STAT-3, and upregulated p53 and Bax.[10]
Effects on Metabolic Disorders

In a study on mice fed a high-fat high-sucrose diet, both diosmin and diosmetin showed beneficial effects, although diosmin appeared more effective in certain aspects.

ParameterFindingReference
Fat AccumulationBoth inhibited fat accumulation in the liver and epididymal tissues.[12][13]
Glucose IntoleranceBoth improved glucose intolerance, with a greater effect observed in the diosmin group.[12][13]
DyslipidemiaOnly diosmin significantly ameliorated dyslipidemia by reducing total cholesterol (TC) and LDL-C levels.[12][13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of diosmin and diosmetin.

H2O2-Induced Oxidative Stress in Endothelial Cells
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium (EGM).

  • Treatment: Cells are pre-incubated with varying concentrations of diosmin or diosmetin for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the cell culture medium at a final concentration known to induce oxidative stress (e.g., 100 µM) for a defined duration (e.g., 24 hours).[8][14][15][16][17]

  • Assessment of Cell Viability: Cell viability is measured using the MTT assay.

  • Measurement of Intracellular ROS: Intracellular reactive oxygen species (ROS) levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Antioxidant Enzyme Activity: The activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are measured using commercially available assay kits or established spectrophotometric methods.[1][9][18][19][20]

  • Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is determined using the thiobarbituric acid reactive substances (TBARS) assay.[5][7][11][13][21]

LPS-Induced Inflammation in Human Skin Fibroblasts
  • Cell Culture: Human skin fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are treated with different concentrations of diosmin or diosmetin either before or after stimulation with lipopolysaccharide (LPS).

  • Induction of Inflammation: Inflammation is induced by adding LPS (from Escherichia coli) to the culture medium at a specific concentration (e.g., 1 µg/mL) for a set time (e.g., 24 hours).[22][23][24][25][26]

  • Measurement of Cytokines: The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and anti-inflammatory cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4][6][12][27][28]

  • Analysis of Inflammatory Mediators: The levels of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) are measured by Western blotting and ELISA, respectively.

MTT Cell Viability Assay
  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (diosmin or diosmetin) for a specific duration.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL).[2][3][29] The plate is incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2][3] Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways

The biological activities of diosmin and diosmetin are mediated through their interaction with various intracellular signaling pathways.

Diosmin/Diosmetin and Oxidative Stress Response

G Diosmin/Diosmetin in Oxidative Stress Response Diosmin Diosmin ROS Intracellular ROS Diosmin->ROS inhibits SOD SOD Diosmin->SOD restores activity CAT CAT Diosmin->CAT restores activity GPx GPx Diosmin->GPx restores activity MDA MDA (Lipid Peroxidation) Diosmin->MDA decreases Diosmetin Diosmetin Diosmetin->ROS inhibits (more potent) Diosmetin->SOD restores activity Diosmetin->CAT restores activity Diosmetin->GPx restores activity Diosmetin->MDA decreases H2O2 H2O2 (Oxidative Stress) H2O2->ROS induces ROS->MDA causes SOD->ROS scavenges CAT->H2O2 degrades GPx->H2O2 degrades Cell_Damage Endothelial Cell Damage MDA->Cell_Damage leads to Cell_Protection Cell Protection

Caption: Diosmin and diosmetin mitigate oxidative stress.

Diosmetin and the STAT3/c-Myc Signaling Pathway in Cancer

G Diosmetin's Inhibition of the STAT3/c-Myc Pathway Diosmetin Diosmetin p_STAT3 p-STAT3 (active) Diosmetin->p_STAT3 Inhibits STAT3 STAT3 STAT3->p_STAT3 Phosphorylation c_Myc c-Myc p_STAT3->c_Myc Upregulates Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis c_Myc->Apoptosis_Inhibition Promotes Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits

Caption: Diosmetin induces apoptosis via STAT3/c-Myc inhibition.

Diosmin and the MAPK Signaling Pathway in Cancer

G Diosmin's Modulation of the MAPK Pathway Diosmin Diosmin p_MEK p-MEK Diosmin->p_MEK Decreases p_ERK p-ERK Diosmin->p_ERK Decreases Caspase3 Caspase-3 Diosmin->Caspase3 Increases RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK p_MEK->ERK Phosphorylates Cell_Proliferation Cell Proliferation p_ERK->Cell_Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Diosmin induces apoptosis by inhibiting the MAPK pathway.

Experimental Workflow for Comparing Diosmin and Diosmetin Efficacy

G Experimental Workflow for Efficacy Comparison Start Start: Cell Culture (e.g., HUVECs, Fibroblasts) Treatment Treatment with Diosmin or Diosmetin Start->Treatment Induction Induction of Stress/Inflammation (e.g., H2O2, LPS) Treatment->Induction Viability Cell Viability Assay (MTT) Induction->Viability ROS ROS Measurement Induction->ROS Enzymes Antioxidant Enzyme Assays (SOD, CAT, GPx) Induction->Enzymes MDA Lipid Peroxidation Assay (MDA) Induction->MDA Cytokines Cytokine Measurement (ELISA) Induction->Cytokines WesternBlot Western Blotting (e.g., COX-2, p-ERK) Induction->WesternBlot Data Data Analysis and Comparison Viability->Data ROS->Data Enzymes->Data MDA->Data Cytokines->Data WesternBlot->Data

Caption: Workflow for comparing diosmin and diosmetin efficacy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of Diosmetin-3-O-glucuronide

A summary of the key physicochemical properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
CAS Number 152503-50-9[1][2]
Molecular Formula C₂₂H₂₀O₁₂[1][2][3]
Molecular Weight 476.39 g/mol [1][2]
Boiling Point 822.8 °C[1]
Flash Point 288.1 °C[1]

Step-by-Step Disposal Procedures

The following step-by-step guide outlines the recommended procedures for the disposal of this compound. This process is designed to minimize risks and ensure compliance with general laboratory safety standards.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes any solvents, reagents, or other chemicals present.

  • Segregate Waste: Do not mix waste containing this compound with other incompatible waste streams. It is recommended to collect it in a designated, clearly labeled waste container.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

3. Waste Collection and Storage:

  • Container Selection: Use a chemically resistant, leak-proof container with a secure lid for waste collection.

  • Labeling: Clearly label the waste container with "this compound Waste" and list all other components of the mixture. Include the date of waste generation.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Follow the storage recommendation for the pure compound, which is typically at <-15°C for long-term stability.[1]

4. Disposal Method:

  • Consult Institutional Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Different institutions have varying protocols.

  • Chemical Waste Vendor: In most cases, the waste will be collected by a licensed chemical waste disposal vendor. Follow their procedures for packaging and pickup.

  • Avoid Drain Disposal: Do not dispose of this compound or its waste down the drain.[4] This is a general rule for most laboratory chemicals to prevent environmental contamination.

  • Landfill: As a solid, uncontaminated compound, it may be permissible to dispose of it in a licensed landfill if it is not classified as hazardous. However, this must be confirmed with your EHS office.

5. Spill Management:

  • In the event of a spill, control the dust if it is in solid form.[4]

  • Mechanically take up the spilled material and place it in an appropriate container for disposal.[4]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as contaminated waste.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

G start Start: Chemical Waste Generated identify Identify Chemical Composition (e.g., this compound & solvents) start->identify sds Consult Safety Data Sheet (SDS) for hazard information identify->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous ehs Consult Institutional EHS Guidelines is_hazardous->ehs Yes is_hazardous->ehs No segregate Segregate into a labeled, compatible waste container ehs->segregate non_hazardous Follow procedures for non-hazardous waste disposal segregate->non_hazardous Non-Hazardous hazardous Follow procedures for hazardous waste disposal segregate->hazardous Hazardous vendor_pickup Arrange for pickup by licensed waste vendor non_hazardous->vendor_pickup hazardous->vendor_pickup end End: Disposal Complete vendor_pickup->end

Caption: A logical workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal.

References

Personal protective equipment for handling Diosmetin-3-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Diosmetin-3-O-glucuronide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling non-hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The recommended personal protective equipment is outlined below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves.
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory.
Body Protection Laboratory coatTo protect skin and clothing from potential splashes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a dust mask is recommended.

Operational Plan: Handling this compound

Follow these procedural steps to ensure the safe handling of this compound during routine laboratory work.

Experimental Workflow for Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe 1. Don PPE: Lab coat, gloves, safety glasses prep_workspace 2. Prepare Workspace: Ensure clean, well-ventilated area prep_ppe->prep_workspace prep_weigh 3. Weigh Compound: Use an analytical balance in a fume hood if dusty prep_workspace->prep_weigh handle_dissolve 4. Dissolve Compound: Add solvent slowly and mix prep_weigh->handle_dissolve handle_transfer 5. Transfer Solution: Use appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate 6. Decontaminate: Wipe down work surfaces handle_transfer->cleanup_decontaminate cleanup_ppe 7. Remove PPE: Gloves, lab coat, safety glasses cleanup_decontaminate->cleanup_ppe cleanup_wash 8. Wash Hands: Thoroughly with soap and water cleanup_ppe->cleanup_wash

A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation :

    • Before handling the compound, put on the appropriate personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves (nitrile is recommended), and safety glasses.

    • Ensure that the work area, such as a laboratory bench or fume hood, is clean and free of clutter.

    • Work in a well-ventilated area to minimize the potential for inhalation of any airborne particles.

  • Handling :

    • If the compound is in a powdered form, handle it carefully to avoid generating dust.

    • When weighing the substance, use a spatula and an analytical balance. If the material is dusty, perform this task in a fume hood.

    • For dissolution, add the solvent to the compound slowly and mix gently to avoid splashing.

  • Storage :

    • Store this compound in a tightly sealed container.

    • Keep the container in a cool, dry place away from direct sunlight and incompatible materials.

Disposal Plan: Waste Management for this compound

Proper disposal of chemical waste is critical to maintaining a safe laboratory and protecting the environment.

Disposal Workflow

G cluster_waste_collection Waste Collection cluster_disposal Disposal collect_solid 1. Solid Waste: Place in a labeled, sealed container disposal_label 4. Label Waste: Clearly identify contents collect_solid->disposal_label collect_liquid 2. Liquid Waste: Collect in a designated, sealed waste bottle collect_liquid->disposal_label collect_contaminated 3. Contaminated Materials: Gloves, paper towels, etc. place in a sealed bag collect_contaminated->disposal_label disposal_store 5. Store Waste: In a designated waste accumulation area disposal_label->disposal_store disposal_handover 6. Handover for Disposal: Follow institutional guidelines for chemical waste pickup disposal_store->disposal_handover

A procedural diagram for the proper disposal of this compound waste.

Detailed Methodologies:

  • Waste Segregation :

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization :

    • Solid Waste : Unused or contaminated solid this compound should be collected in a designated, sealed container.

    • Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed waste bottle.

    • Contaminated Materials : Items such as used gloves, weighing paper, and paper towels that are contaminated with the compound should be placed in a sealed plastic bag and disposed of as chemical waste.

  • Final Disposal :

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Follow your institution's specific procedures for chemical waste disposal. This typically involves collection by a specialized hazardous waste management company.

By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, fostering a secure and efficient laboratory environment.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.